2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4-6(3-7(12)9-8)5(2)11-10-4/h3,8H2,1-2H3,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSISNFFQXXEYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655754 | |
| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934172-53-9 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-4-acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934172-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
Executive Summary
This technical guide provides a comprehensive analysis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide, a heterocyclic compound of significant interest to the drug discovery and material science sectors. The molecule uniquely combines the stable, aromatic 3,5-dimethylpyrazole core with a reactive acetohydrazide side chain. This dual-functionality makes it a versatile building block for synthesizing a wide array of derivatives with potential therapeutic applications. Pyrazole-based structures are known pharmacophores present in various clinically approved drugs, exhibiting activities ranging from anti-inflammatory to antimicrobial.[1][2] The acetohydrazide moiety serves as a potent nucleophile and a precursor for constructing further heterocyclic systems.[3][4] This document details the molecule's structural properties, outlines a robust synthetic pathway, predicts its spectroscopic characteristics, and explores its chemical reactivity and derivatization potential. The insights provided herein are intended to empower researchers and drug development professionals to effectively harness the synthetic utility of this promising scaffold.
Molecular Structure and Isomerism: The Critical Distinction
The nomenclature of substituted pyrazoles can be a source of ambiguity. The title compound, 2-(3,5-Dimethyl-1H-pyrazol-4-yl )acetohydrazide, features an acetohydrazide group attached to the C4 position of the pyrazole ring. This is fundamentally different from its common isomer, 2-(3,5-Dimethyl-1H-pyrazol-1-yl )acetohydrazide, where the substituent is on the N1 position.
The key structural differences are:
-
Attachment Point: The 4-yl isomer has a Carbon-Carbon bond connecting the side chain to the ring, whereas the 1-yl isomer has a Nitrogen-Carbon bond.
-
N-H Group: The 4-yl isomer possesses a free N-H group on the pyrazole ring, making it capable of acting as a hydrogen bond donor and susceptible to N-alkylation reactions. The 1-yl isomer lacks this pyrazole N-H.
This distinction is crucial as it dictates the molecule's synthesis, reactivity, and three-dimensional shape.
Figure 1: Structural comparison of the C4-substituted (left) and N1-substituted (right) isomers.
Physicochemical Properties
Precise experimental data for the 4-yl isomer is not widely published; however, its properties can be reliably computed. For context, the computed properties of the more documented 1-yl isomer are also provided.
| Property | This compound (Predicted) | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetohydrazide[5] |
| CAS Number | 934172-53-9[6][7][8] | 64019-58-5[5] |
| Molecular Formula | C₇H₁₂N₄O | C₇H₁₂N₄O |
| Molecular Weight | 168.20 g/mol | 168.20 g/mol |
| IUPAC Name | This compound | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide |
| XLogP3 (Predicted) | -0.6 to -0.8 | -0.3 |
| Hydrogen Bond Donors | 3 (pyrazole -NH, hydrazide -NH and -NH₂) | 2 (hydrazide -NH and -NH₂) |
| Hydrogen Bond Acceptors | 4 (2x pyrazole N, C=O, terminal N) | 4 (2x pyrazole N, C=O, terminal N) |
Synthesis and Mechanistic Insights
The synthetic strategies for the 4-yl and 1-yl isomers diverge significantly due to the difference in the target attachment point.
Proposed Synthesis of this compound
A robust and logical pathway to the target 4-yl isomer begins with the functionalization of the C4 position of the 3,5-dimethylpyrazole ring, a classic challenge in heterocyclic chemistry. The Vilsmeier-Haack reaction is the method of choice for this transformation.[9][10]
Step 1: Vilsmeier-Haack Formylation. 3,5-Dimethylpyrazole is treated with the Vilsmeier reagent (generated from POCl₃ and DMF) to introduce a formyl group at the C4 position.[9][11] This electrophilic aromatic substitution targets the electron-rich C4 position. Subsequent hydrolysis of the intermediate iminium salt yields 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
Step 2: Homologation to Acetic Acid. The aldehyde is converted to the corresponding acetic acid derivative. This can be achieved through several methods, such as a Horner-Wadsworth-Emmons reaction with a phosphonate ester to form an acrylate, followed by reduction and hydrolysis. A more direct route involves conversion to the alcohol, then to a nitrile via the chloromethyl intermediate, and finally hydrolysis to 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid.[9]
Step 3: Esterification. The resulting carboxylic acid is converted to its methyl or ethyl ester using standard methods, such as Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid).
Step 4: Hydrazinolysis. The final and crucial step is the reaction of the ester with hydrazine hydrate.[3] The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing the alcohol and forming the stable acetohydrazide product. This reaction is typically performed in an alcoholic solvent and proceeds in high yield.
Figure 2: Proposed synthetic workflow for the title compound.
Synthesis of the 1-yl Isomer (for comparison)
The synthesis of the N1-substituted isomer is more straightforward. It involves the direct alkylation of the pyrazole nitrogen followed by hydrazinolysis.[12]
-
N-Alkylation: 3,5-Dimethylpyrazole is treated with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone. The pyrazole anion acts as a nucleophile, displacing the bromide to form ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate.
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate, in a manner identical to the final step for the 4-yl isomer, to yield the product.[12]
Spectroscopic Characterization (Predicted)
While a definitive experimental spectrum for the 4-yl isomer is not available in the cited literature, its key features can be predicted based on its structure and comparison with related compounds.
| Spectroscopic Method | Predicted Key Features for this compound |
| ¹H NMR | Pyrazole N-H: A broad singlet, likely >10 ppm. Hydrazide NH & NH₂: Broad singlets, exchangeable with D₂O. CH₂ (side chain): A singlet around 3.3-3.6 ppm. CH₃ (pyrazole): Two sharp singlets around 2.1-2.3 ppm. The absence of a pyrazole C4-H proton signal is a key identifier. |
| ¹³C NMR | C=O (amide): Signal in the range of 165-170 ppm. Pyrazole C3 & C5: Signals around 140-148 ppm. Pyrazole C4: Signal around 110-115 ppm, attached to the side chain. CH₂ (side chain): Signal around 30-35 ppm. CH₃ (pyrazole): Two signals in the aliphatic region, ~10-14 ppm. |
| IR Spectroscopy | N-H Stretching (pyrazole & hydrazide): Broad bands in the 3100-3400 cm⁻¹ region. C=O Stretching (amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹. N-H Bending (amide II): A band around 1520-1550 cm⁻¹. |
Chemical Reactivity and Derivatization Potential
The synthetic value of this compound lies in the versatile reactivity of its terminal hydrazide group. This functionality is a powerful tool for building molecular complexity.[4][13]
Key Reactive Hubs:
-
Terminal -NH₂ Group: This is the primary nucleophilic site. It readily undergoes condensation reactions with aldehydes and ketones to form hydrazone (Schiff base) derivatives. This reaction is a cornerstone of combinatorial chemistry for generating large libraries of potential drug candidates.
-
Cyclization Reactions: The hydrazide moiety is a classic precursor for synthesizing various five-membered heterocycles, which are prevalent in medicinal chemistry. For example, reaction with β-dicarbonyl compounds can yield new pyrazole rings, while reaction with isothiocyanates can lead to thiadiazole derivatives.
-
Pyrazole N-H: The free N-H on the pyrazole ring can be alkylated or acylated, providing another handle for structural modification and tuning of physicochemical properties like solubility and lipophilicity.
Figure 3: Key derivatization pathways for the title compound.
Potential Applications in Drug Discovery
The fusion of the pyrazole core with the acetohydrazide synthon creates a molecular scaffold with high potential for biological activity. The broader class of pyrazole derivatives has been extensively investigated and shown to possess a wide spectrum of pharmacological effects.[1][14][15]
-
Antimicrobial and Antifungal Agents: The pyrazole nucleus is a component of several commercial fungicides.[15] Hydrazone derivatives are also well-known for their antimicrobial properties. The combination of these two pharmacophores in derivatives of the title compound makes them prime candidates for the development of new anti-infective agents.
-
Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs), including Celecoxib, are based on a pyrazole structure.[2] The ability to generate large libraries of derivatives from the acetohydrazide handle allows for extensive structure-activity relationship (SAR) studies to identify potent and selective anti-inflammatory agents.
-
Anticancer Activity: Numerous pyrazole-containing compounds have been reported to exhibit significant cytotoxicity against various cancer cell lines.[1] The scaffold can be elaborated to target specific enzymes or receptors involved in cancer progression.
Conclusion
This compound is a strategically important building block for chemical synthesis and drug discovery. Its clear structural distinction from the N1-substituted isomer is paramount for designing correct synthetic routes and interpreting biological data. The compound's true value is realized through the reactivity of its acetohydrazide functional group, which serves as a gateway to a vast chemical space of hydrazones and novel heterocyclic systems. The established biological relevance of the pyrazole core suggests that derivatives of this compound are highly promising candidates for development as anti-inflammatory, antimicrobial, and anticancer agents. This guide provides the foundational chemical knowledge required to explore and exploit the full potential of this versatile molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications | MDPI [mdpi.com]
- 5. 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | C7H12N4O | CID 821228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Building Blocks [matrix.staging.1int.co.uk]
- 7. keyorganics.net [keyorganics.net]
- 8. 934172-53-9|this compound|BLDpharm [bldpharm.com]
- 9. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. tsijournals.com [tsijournals.com]
- 13. Acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide.
An In-Depth Technical Guide to the Mechanism of Action of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide and Its Derivatives
Authored by: A Senior Application Scientist
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a cornerstone of heterocyclic compounds, renowned for its broad spectrum of pharmacological activities.[1][2] The compound this compound emerges not as a standalone therapeutic agent, but as a pivotal scaffold—a versatile starting point for the synthesis of a myriad of derivatives with potent biological activities.[3][4] This guide delves into the core mechanisms of action elucidated for the derivatives of this parent molecule, providing researchers and drug development professionals with a comprehensive understanding of its potential. Our exploration will focus on the well-documented antifungal, anti-inflammatory, and antimicrobial properties of these derivatives, offering insights into their molecular targets and pathways.
The Central Scaffold: this compound
The title compound, with the chemical formula C₇H₁₂N₄O, serves as a key intermediate in the synthesis of more complex molecules. Its structure, featuring a dimethyl-pyrazole ring linked to an acetohydrazide group, provides a reactive platform for various chemical modifications. The primary utility of this compound lies in its ability to be derivatized, leading to a diverse library of molecules with a wide range of biological activities, including antifungal, antimicrobial, anti-inflammatory, and antitumor properties.[1][5][6]
Elucidated Mechanisms of Action of Key Derivatives
While the parent compound's mechanism is not extensively studied, its derivatives have been the subject of significant research, revealing distinct and potent mechanisms of action.
Antifungal Activity: Targeting Fungal Succinate Dehydrogenase (SDH)
A prominent mechanism of action for derivatives of this compound is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain.[1]
Causality of Experimental Design:
Succinate dehydrogenase inhibitors (SDHIs) represent a rapidly growing class of fungicides used in agriculture.[1] The rationale for designing pyrazole-4-acetohydrazide derivatives as SDHIs stems from the structural features of existing SDHIs, which often contain a flexible amide linkage. By modifying this part of the molecule, researchers aim to develop novel fungicides with high efficiency and a broad spectrum of activity.[1]
Molecular Mechanism:
SDH, also known as Complex II, is a key enzyme in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Inhibition of this enzyme disrupts the fungal respiratory process, leading to a depletion of cellular ATP and ultimately, fungal cell death. Molecular docking studies suggest that pyrazole-4-acetohydrazide derivatives bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, preventing the natural substrate from binding and thereby inhibiting its activity.[1]
Caption: Inhibition of Fungal Succinate Dehydrogenase (SDH) by Pyrazole-4-acetohydrazide Derivatives.
Anti-inflammatory Activity: Modulation of TNF-α Production
Certain N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives, synthesized from pyrazole precursors, have demonstrated significant anti-inflammatory properties by inhibiting the production of tumor necrosis factor-alpha (TNF-α).[6]
Causality of Experimental Design:
TNF-α is a key pro-inflammatory cytokine involved in various inflammatory diseases. Therefore, developing small molecules that can inhibit its production is a major goal in drug discovery. The design of these pyrazole derivatives was based on creating novel prototypes of p38 mitogen-activated protein kinase (MAPK) inhibitors, a key pathway in the regulation of TNF-α synthesis.[6]
Molecular Mechanism:
The production of TNF-α is regulated by complex signaling pathways, with the p38 MAPK pathway playing a central role. Upon stimulation by inflammatory signals, the p38 MAPK is activated, leading to the phosphorylation of downstream targets that enhance the transcription and translation of the TNF-α gene. The pyrazole-hydrazone derivatives are thought to interfere with this pathway, potentially by inhibiting p38 MAPK, which in turn suppresses the production of TNF-α. This leads to a reduction in the inflammatory response.[6]
Antimicrobial Activity
A broad range of pyrazole derivatives linked to an acetohydrazide moiety have been synthesized and shown to possess significant antimicrobial activity against various bacterial and fungal strains.[3][5]
Causality of Experimental Design:
The increasing resistance of microbes to existing drugs necessitates the development of new antimicrobial agents. Pyrazoles are a well-established class of heterocyclic compounds with known antimicrobial properties.[7][8][9] By combining the pyrazole nucleus with an acetohydrazide linker and various substituted aromatic aldehydes, researchers can create a diverse library of compounds to screen for potent and broad-spectrum antimicrobial activity.[5]
Molecular Mechanism:
The precise mechanism of antimicrobial action for many of these derivatives is not fully elucidated and may vary depending on the specific substitutions. However, it is hypothesized that these compounds may act by:
-
Enzyme Inhibition: The pyrazole ring can coordinate with metal ions in the active sites of essential microbial enzymes, leading to their inactivation.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives may allow them to intercalate into the microbial cell membrane, disrupting its structure and function.
-
Inhibition of Nucleic Acid or Protein Synthesis: Some compounds may interfere with essential biosynthetic pathways within the microbial cell.
Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups on the aromatic ring of the hydrazone moiety can enhance the antimicrobial potential of these derivatives.[5]
Experimental Protocols
To ensure scientific integrity, the following are detailed protocols for key assays used to evaluate the mechanisms of action of this compound derivatives.
Protocol for Fungal Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol is adapted from methodologies used to screen for SDHIs.[1]
1. Preparation of Mitochondrial Fraction: a. Grow the target fungal strain (e.g., Rhizoctonia solani) in a suitable liquid medium. b. Harvest the mycelia by filtration and wash with a buffer (e.g., 0.1 M phosphate buffer, pH 7.4). c. Homogenize the mycelia in the same buffer containing a reducing agent (e.g., 1 mM dithiothreitol) and a protease inhibitor cocktail. d. Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes to remove cell debris. e. Centrifuge the resulting supernatant at high speed (e.g., 10,000 x g) for 30 minutes to pellet the mitochondria. f. Resuspend the mitochondrial pellet in a minimal volume of the buffer.
2. SDH Activity Assay: a. In a 96-well plate, add the mitochondrial suspension, succinate (as the substrate), and the test compound at various concentrations. b. Include a positive control (a known SDH inhibitor like boscalid) and a negative control (solvent vehicle). c. Initiate the reaction by adding an electron acceptor dye (e.g., 2,6-dichlorophenolindophenol, DCPIP) and an intermediate electron carrier (e.g., phenazine methosulfate, PMS). d. Measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of color change is proportional to SDH activity. e. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Caption: Experimental Workflow for the SDH Inhibition Assay.
Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol follows the guidelines for determining the Minimum Inhibitory Concentration (MIC).[5]
1. Preparation of Inoculum: a. Grow the microbial strain (bacterial or fungal) on a suitable agar plate. b. Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.
2. Preparation of Microdilution Plate: a. In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. b. Add 50 µL of the test compound (at a starting concentration, e.g., 1000 µg/mL) to the first well of a row. c. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. d. Add 50 µL of the prepared microbial inoculum to each well. e. Include a positive control (inoculum without compound) and a negative control (broth only).
3. Incubation and Analysis: a. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria). b. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data Summary
The following table summarizes the reported biological activities of selected this compound derivatives.
| Compound ID | Target Organism/Assay | Activity Metric | Value | Reference |
| Derivative 6w | Rhizoctonia solani | EC₅₀ | 0.27 µg/mL | [1] |
| Derivative 6c | Fusarium graminearum | EC₅₀ | 1.94 µg/mL | [1] |
| Derivative 6f | Botrytis cinerea | EC₅₀ | 1.93 µg/mL | [1] |
| Derivative 4a | TNF-α Production Inhibition | In vivo suppression | 57.3% | [6] |
| Derivative 4f | TNF-α Production Inhibition | In vivo suppression | 55.8% | [6] |
Conclusion and Future Directions
This compound is a highly valuable scaffold in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The elucidated mechanisms of action for these derivatives, primarily the inhibition of fungal succinate dehydrogenase and the modulation of inflammatory pathways via TNF-α suppression, highlight the therapeutic potential of this chemical class. Future research should focus on further optimizing the structure of these derivatives to enhance their potency and selectivity for their respective targets. Additionally, a more in-depth investigation into the precise molecular mechanisms of the antimicrobial derivatives is warranted to aid in the development of new and effective treatments for infectious diseases. The continued exploration of this versatile scaffold promises to yield novel candidates for drug development in agriculture and human medicine.
References
- 1. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. jocpr.com [jocpr.com]
A Technical Guide to the Biological Activity of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide and its Derivatives
Executive Summary: The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs due to its metabolic stability and versatile binding capabilities.[1][2] When combined with an acetohydrazide linker, it creates a scaffold with significant potential for derivatization and a broad spectrum of biological activities. The acetohydrazide group is a key pharmacophore that can be readily converted into hydrazones, which are known to possess diverse biological effects.[3] This guide focuses on the compound 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide, exploring its synthesis, characterization, and its putative biological activities based on the well-established pharmacology of related pyrazole-hydrazide structures. We delve into the mechanistic underpinnings and standard experimental protocols for evaluating its potential as an antimicrobial, anti-inflammatory, and anticancer agent, providing a technical framework for researchers and drug development professionals.
Introduction to the Pyrazole-Acetohydrazide Scaffold
The Pyrazole Moiety: A Privileged Structure
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1][2] Its structural rigidity, combined with its ability to act as both a hydrogen bond donor and acceptor, allows it to interact with a wide array of biological targets.[1] This versatility is evidenced by its presence in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anticancer kinase inhibitor Ruxolitinib, and the erectile dysfunction medication Sildenafil.[4] The metabolic stability of the pyrazole ring further enhances its desirability as a core component in therapeutic agents.
The Acetohydrazide Linker: A Gateway to Functional Diversity
The acetohydrazide functional group (-CH₂CONHNH₂) is a highly versatile chemical entity. It serves as a crucial intermediate in the synthesis of various derivatives, most notably hydrazones, by condensation with aldehydes and ketones.[3][5] The resulting azometine moiety (-NHN=CH-) is a well-documented pharmacophore responsible for a wide range of biological effects, including antimicrobial and antitumor activities.[3] This linker provides a strategic point for molecular modification to optimize potency, selectivity, and pharmacokinetic properties.
Focus Molecule: this compound
The title compound, with the chemical structure C₇H₁₂N₄O[6], merges the stable 3,5-dimethylpyrazole core with the reactive acetohydrazide functional group. While specific biological data for this exact isomer is not extensively published, its therapeutic potential can be robustly inferred from the vast body of research on analogous pyrazole derivatives. This guide will synthesize this information to build a predictive profile of its activity and provide the methodologies to validate it.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a two-step process starting from a suitable pyrazole precursor. The causality behind this pathway lies in its efficiency and use of common, well-understood reactions in heterocyclic chemistry. A related pathway is used for the synthesis of the 1-yl isomer, which involves reacting the corresponding pyrazole with an ethyl haloacetate followed by hydrazinolysis.
Step-by-Step Synthesis Protocol
Rationale: This protocol is designed for efficiency and purity. The choice of potassium carbonate as a base in Step 1 is to deprotonate the pyrazole nitrogen or facilitate the alkylation at the 4-position without harsh conditions. The subsequent hydrazinolysis in Step 2 is a classic, high-yield method for converting esters to hydrazides.[7]
-
Step 1: Synthesis of Ethyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate.
-
To a solution of a suitable 4-substituted 3,5-dimethylpyrazole (1.0 eq) in dry acetone, add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).
-
Add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
After completion, cool the mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude ester using column chromatography (e.g., silica gel with an ethyl acetate/hexane gradient).
-
-
Step 2: Synthesis of this compound.
-
Dissolve the purified ethyl ester from Step 1 (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (80% or 99%) (3.0-5.0 eq) to the solution.
-
Heat the mixture to reflux for 4-6 hours until TLC indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield the final acetohydrazide product.
-
Characterization
The identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods.
-
¹H NMR: To confirm the presence of protons and their chemical environment (e.g., methyl groups, CH₂ linker, NH/NH₂ protons, and pyrazole ring proton).
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
FT-IR: To verify the presence of key functional groups, such as N-H stretching (hydrazide), C=O stretching (amide I band), and C=N stretching (pyrazole ring).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Antimicrobial Activity
Mechanistic Overview
Pyrazole derivatives are a rich source of antimicrobial agents.[8][9][10] Their mechanisms of action are diverse and can include the inhibition of essential bacterial enzymes. For instance, some pyrazole-based compounds are known to target DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication, making them effective against both Gram-positive and Gram-negative bacteria.[11] Another key strategy involves the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), which is central to initiating fatty acid biosynthesis in bacteria.[12]
Structure-Activity Relationship (SAR) Insights
For the this compound scaffold, antimicrobial potency can be significantly modulated through derivatization, particularly at the terminal hydrazide nitrogen.
-
Hydrazone Formation: Condensing the acetohydrazide with various substituted aromatic aldehydes creates a library of hydrazones. Studies show that introducing electron-withdrawing groups (e.g., -Cl, -NO₂) or heterocyclic rings onto the aromatic moiety often enhances antibacterial and antifungal activity.[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Rationale: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It is quantitative, reproducible, and allows for the testing of multiple compounds against multiple organisms simultaneously in a 96-well plate format, making it highly efficient.
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Prepare a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in a cation-adjusted Mueller-Hinton Broth (MHB).
-
-
Serial Dilution:
-
Dispense 100 µL of MHB into each well of a 96-well microtiter plate.
-
Add a calculated volume of the compound stock solution to the first well and perform a two-fold serial dilution across the plate. This creates a gradient of compound concentrations.
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) with a plate reader.
-
Data Presentation
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent Compound | >128 | >128 | >128 |
| Derivative 1 (4-Cl-phenyl) | 32 | 64 | 128 |
| Derivative 2 (4-NO₂-phenyl) | 16 | 32 | 64 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Clotrimazole (Control) | N/A | N/A | 2 |
Table 1: Hypothetical MIC data demonstrating the enhanced activity of derivatives.
Anti-inflammatory Potential
Mechanistic Overview: Targeting Cyclooxygenase (COX)
Experimental Protocol: In Vitro COX Inhibition Assay
Rationale: This fluorometric assay provides a sensitive and direct measure of a compound's ability to inhibit COX-1 and COX-2 activity. Running parallel assays for both isoforms is crucial to determine the compound's selectivity index (SI), a key predictor of its therapeutic window and potential for side effects.
-
Reagents:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe.
-
Heme cofactor.
-
Assay buffer (e.g., Tris-HCl).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well black plate, add the enzyme (COX-1 or COX-2), heme, and ADHP probe to each well.
-
Add the test compound dilutions to the appropriate wells. Include a "no inhibitor" control.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence (excitation ~535 nm, emission ~590 nm) over time. The rate of increase in fluorescence is proportional to the COX activity.
-
-
Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Data Presentation
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Parent Compound | 55.2 | 25.8 | 2.1 |
| Derivative 3 | 20.1 | 0.8 | 25.1 |
| Celecoxib (Control) | 15.0 | 0.05 | 300 |
| Diclofenac (Control) | 0.08 | 0.01 | 8 |
Table 2: Hypothetical COX inhibition data. A higher Selectivity Index indicates greater selectivity for COX-2.
Anticancer Activity
Mechanistic Overview
The pyrazole scaffold is present in several anticancer agents, often functioning as a kinase inhibitor.[17] However, other mechanisms are also prevalent. Pyrazole acetohydrazide derivatives have been shown to induce apoptosis (programmed cell death), a critical mechanism for eliminating cancer cells.[18] This can occur through the activation of caspases, a family of proteases that execute the apoptotic program, often triggered by mitochondrial membrane damage.[18] Furthermore, some pyrazole derivatives can inhibit critical cell signaling pathways like the EGFR/PI3K/AKT/mTOR cascade, which is frequently overactive in cancer and promotes cell proliferation and survival.[19]
Experimental Protocol: In Vitro Cytotoxicity (XTT Assay)
Rationale: The XTT (or similar MTT/MTS) assay is a foundational method in anticancer drug screening. It relies on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product. The amount of color produced is directly proportional to the number of living cells, providing a robust measure of a compound's cytotoxic or cytostatic effects.[18][20]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., mouse fibroblast 3T3-L1) into 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the old medium with the medium containing the test compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours.
-
-
XTT Addition and Reading:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.
-
Experimental Protocol: Apoptosis Detection by Flow Cytometry
Rationale: To confirm that cell death occurs via apoptosis rather than necrosis, Annexin V and Propidium Iodide (PI) staining is the definitive method. Annexin V binds to phosphatidylserine, which flips to the outer cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
Data Presentation
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | 3T3-L1 IC₅₀ (µM) | Selectivity Index (SI) (3T3-L1 / MCF-7) |
| Parent Compound | >100 | >100 | >100 | - |
| Derivative 2 | 7.31 | 15.2 | >100 | >13.6 |
| Doxorubicin (Control) | 0.8 | 1.1 | 2.5 | 3.1 |
Table 3: Hypothetical cytotoxicity data. A higher Selectivity Index indicates greater selectivity for cancer cells over normal cells.[18]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on extensive evidence from related structures, this compound and its derivatives are predicted to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The true potential of this scaffold can be unlocked through systematic derivatization, particularly by forming hydrazones at the acetohydrazide terminus, which has been shown to significantly enhance biological potency.
Future work should focus on the synthesis of a focused library of derivatives based on the SAR principles outlined in this guide. High-throughput screening using the described in vitro protocols will be essential to identify lead compounds. Promising candidates should then be subjected to more advanced mechanistic studies (e.g., specific enzyme inhibition assays, cell cycle analysis) and, ultimately, evaluation in in vivo animal models of infection, inflammation, and cancer to validate their therapeutic efficacy and safety profiles.
References
- 1. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022) | Harish Kumar [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | C7H12N4O | CID 821228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. mdpi.com [mdpi.com]
- 17. srrjournals.com [srrjournals.com]
- 18. researchgate.net [researchgate.net]
- 19. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
An In-depth Technical Guide to In Vitro Studies Involving 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide. While this core molecule serves as a critical scaffold, a significant body of research has focused on its derivatives, revealing potent antifungal, antimicrobial, and anticancer activities. This document will detail the synthesis of the parent compound and present a series of robust in vitro protocols, drawing insights from studies on its closely related analogues to provide a validated framework for its investigation.
Introduction: The Pyrazole Acetohydrazide Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. When functionalized with an acetohydrazide moiety, as in this compound, the resulting molecule offers a versatile platform for the synthesis of derivatives with diverse biological activities. Research has shown that derivatives of this core structure exhibit significant potential as antifungal agents by targeting fungal succinate dehydrogenase (SDH), as well as demonstrating promising antimicrobial and anticancer properties.[1][2][3][4] This guide will provide the foundational knowledge and experimental designs necessary to explore the full therapeutic potential of this compound.
Synthesis of this compound
The synthesis of the title compound is a crucial first step for any in vitro investigation. A common and effective method involves a multi-step reaction sequence starting from readily available precursors.
Synthetic Pathway Overview
The synthesis typically begins with the formation of the 3,5-dimethylpyrazole ring, followed by the introduction of the acetohydrazide side chain. This approach allows for good yields and high purity of the final product.
Detailed Synthesis Protocol
Step 1: Synthesis of 3,5-Dimethylpyrazole [5]
-
To a solution of hydrazine sulfate (0.50 mol) in 400 mL of 10% sodium hydroxide in a 1 L round-bottomed flask equipped with a stirrer and thermometer, cool the mixture to 15°C in an ice bath.
-
Slowly add acetylacetone (0.50 mol) dropwise while maintaining the temperature at approximately 15°C.
-
Stir the reaction mixture for 1 hour at 15°C.
-
Dilute the mixture with 200 mL of water and extract with diethyl ether (3 x 125 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 3,5-dimethylpyrazole as a crystalline solid.
Step 2: Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate
-
To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as acetone, add anhydrous potassium carbonate (1.5 eq).
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ester.
Step 3: Synthesis of this compound [6]
-
Dissolve the ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
The product, this compound, will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the final product.
In Vitro Antifungal Activity Assessment
Derivatives of this compound have demonstrated potent antifungal activity, primarily through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[1] The following protocols are designed to evaluate the antifungal efficacy and mechanism of action of the core compound.
Antifungal Susceptibility Testing
A standard microbroth dilution method is employed to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic fungi.
Protocol:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium.
-
Prepare fungal inoculums of clinically relevant strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) and adjust the concentration to 1-5 x 10^3 CFU/mL.
-
Add the fungal suspension to each well containing the diluted compound.
-
Include positive (fungi with no compound) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, typically observed as a reduction in turbidity.
Succinate Dehydrogenase (SDH) Inhibition Assay
To investigate the potential mechanism of action, an in vitro assay to measure the inhibition of fungal SDH can be performed.
Protocol:
-
Isolate mitochondria from the target fungal species.
-
Prepare a reaction mixture containing the isolated mitochondria, a substrate for SDH (e.g., succinate), and a chromogenic electron acceptor (e.g., 2,3-dimethoxy-5-methyl-6-(3-decyl)-1,4-benzoquinone (DB) and 2,6-dichlorophenolindophenol (DCPIP)).
-
Add varying concentrations of this compound to the reaction mixture.
-
Monitor the reduction of the electron acceptor spectrophotometrically over time.
-
Calculate the rate of the reaction and determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the SDH activity.
In Vitro Anticancer Activity Evaluation
The pyrazole scaffold is a common feature in many anticancer agents. Derivatives of this compound have shown cytotoxic effects against various cancer cell lines.[7][8][9][10][11]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][10]
Protocol:
-
Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cytotoxicity, flow cytometry can be used to assess apoptosis and cell cycle distribution.
Protocol for Apoptosis (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with the IC50 concentration of the compound for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol for Cell Cycle Analysis:
-
Treat cells as described above.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.
-
Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide.
-
Incubate for 30 minutes and analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Antimicrobial Activity Screening
The broad-spectrum antimicrobial potential of pyrazole derivatives warrants the investigation of this compound against both Gram-positive and Gram-negative bacteria.[3][4][12]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.
Protocol:
-
Prepare a stock solution of the compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).
-
Prepare bacterial inoculums of test strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) adjusted to a final concentration of 5 x 10^5 CFU/mL.
-
Add the bacterial suspension to each well.
-
Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Quantitative data from the in vitro assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Representative Antifungal Activity of Pyrazole-4-Acetohydrazide Derivatives [1]
| Compound | Target Fungus | EC50 (µg/mL) |
| Derivative 6w | Rhizoctonia solani | 0.27 |
| Derivative 6c | Fusarium graminearum | 1.94 |
| Derivative 6f | Botrytis cinerea | 1.93 |
| Boscalid (Control) | Rhizoctonia solani | 0.94 |
| Fluopyram (Control) | Fusarium graminearum | 9.37 |
Table 2: Representative Cytotoxicity of Pyrazole Derivatives against Cancer Cell Lines [8]
| Compound | Cell Line | IC50 (µM) |
| Derivative L2 | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 |
| Derivative L3 | MCF-7 (Breast) | 81.48 ± 0.89 |
| Cisplatin (Control) | - | Varies |
| Gemcitabine (Control) | - | Varies |
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. The in vitro protocols detailed in this guide provide a robust framework for the systematic evaluation of its antifungal, anticancer, and antimicrobial properties. By leveraging the extensive research conducted on its derivatives, researchers can efficiently investigate the biological activities and mechanisms of action of this core compound, paving the way for the discovery of new and effective drugs.
References
- 1. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tsijournals.com [tsijournals.com]
- 7. jpp.krakow.pl [jpp.krakow.pl]
- 8. DSpace [tutvital.tut.ac.za]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines [mdpi.com]
- 11. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of Pyrazole Acetohydrazide Compounds: A Technical Guide for Drug Discovery
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, underpinning a significant number of approved therapeutic agents. When functionalized with an acetohydrazide moiety, this scaffold gives rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. This technical guide provides an in-depth review of pyrazole acetohydrazide derivatives, designed for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape of these compounds, delve into their diverse pharmacological applications—from antimicrobial to anticancer and beyond—and elucidate the molecular mechanisms that drive their therapeutic effects. This guide aims to be a comprehensive resource, integrating established knowledge with recent advancements to empower the design and development of next-generation pyrazole-based therapeutics.
The Pyrazole Acetohydrazide Scaffold: A Privileged Structure in Medicinal Chemistry
The unique electronic and structural features of the pyrazole ring, combined with the versatile reactivity of the acetohydrazide group, make this scaffold a "privileged structure" in drug discovery. The pyrazole core can engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. The acetohydrazide linker provides a flexible yet stable connection point for further molecular elaboration, allowing for the fine-tuning of physicochemical properties and biological activity. This combination has led to the development of numerous derivatives with significant therapeutic potential.
Synthetic Strategies: Constructing the Pyrazole Acetohydrazide Core
The synthesis of pyrazole acetohydrazide derivatives is typically achieved through multi-step reaction sequences. A common and effective approach involves the initial construction of a pyrazole ring, followed by the introduction of the acetohydrazide side chain.
Core Synthesis: The Knorr Pyrazole Synthesis
A foundational method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1] This versatile reaction allows for the introduction of a wide variety of substituents onto the pyrazole core, enabling the creation of diverse chemical libraries for biological screening.
Experimental Protocol: Synthesis of a Pyrazole Derivative via Knorr Cyclization [1]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(2-chlorophenyl)acetohydrazide (1.0 equivalent) in glacial acetic acid (20 mL).
-
Reagent Addition: To the stirring solution, add acetylacetone (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C for glacial acetic acid) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 hexane:ethyl acetate).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography or recrystallization to yield the desired pyrazole derivative.
Caption: General workflow for Knorr pyrazole synthesis.
Introduction of the Acetohydrazide Moiety
Once the pyrazole core is synthesized, the acetohydrazide functionality can be introduced through various chemical transformations. A common method involves the reaction of a pyrazole derivative bearing a suitable leaving group with acetohydrazide.
The Pharmacological Spectrum of Pyrazole Acetohydrazide Compounds
Pyrazole acetohydrazide derivatives have demonstrated a remarkable range of biological activities, making them promising candidates for the treatment of various diseases.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole acetohydrazide compounds have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi. Some derivatives have been found to be as efficient as standard drugs like ciprofloxacin and amphotericin-B.[2][3]
Mechanism of Action: The antimicrobial action of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. Proposed mechanisms include the disruption of the bacterial cell wall and the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[4]
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening [2]
-
Preparation of Test Solutions: Dissolve the pyrazole acetohydrazide compounds in a suitable solvent like DMSO to a stock concentration (e.g., 1 mg/mL).
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to the 0.5 McFarland standard by suspending microbial colonies in sterile saline.
-
Plate Preparation: Using a sterile cotton swab, uniformly spread the microbial suspension over the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi).
-
Well Creation: Create wells of 6 mm diameter in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution into each well. Include a negative control (solvent alone) and a positive control (a standard antibiotic or antifungal).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Caption: Workflow of the agar well diffusion assay.
Anticancer Activity
Cancer remains a leading cause of mortality worldwide, and the search for novel, effective, and less toxic anticancer agents is a major focus of research. Pyrazole acetohydrazide derivatives have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines.[5][6]
Mechanism of Action: The anticancer effects of these compounds are often linked to their ability to inhibit key enzymes involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) kinase and Cyclin-Dependent Kinase 2 (CDK-2).[7] By targeting these pathways, pyrazole acetohydrazides can induce apoptosis (programmed cell death) and inhibit tumor growth.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay [5][8]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrazole acetohydrazide compounds in the growth medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth compared to the control.
Table 1: In Vitro Anticancer Activity of Representative Pyrazole Acetohydrazide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | MDA-MB-231 (Breast) | 6.36 | [9] |
| Compound 5 | MDA-MB-231 (Breast) | 5.90 | [9] |
| Compound 33 | MDA-MB-231 (Breast) | 6.55 | [9] |
| Compound 4 | A2780 (Ovarian) | 8.57 | [9] |
| Compound 6c | Panc-1, MCF-7, HT-29, A-549 | 1.7-1.9, 1.4-1.82, 1.75-1.8, 1.5-1.9 µg/ml | [5][6] |
| Compound 6e | Panc-1, MCF-7, HT-29, A-549 | 1.7-1.9, 1.4-1.82, 1.75-1.8, 1.5-1.9 µg/ml | [5][6] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, but their long-term use can be associated with significant side effects. Pyrazole acetohydrazide derivatives have shown potent anti-inflammatory properties, with some compounds exhibiting selectivity for the inducible cyclooxygenase-2 (COX-2) enzyme over the constitutive COX-1 enzyme.[3][10][11] This selectivity is a highly desirable feature, as it may lead to a reduced risk of gastrointestinal side effects associated with traditional NSAIDs.
Mechanism of Action: The primary anti-inflammatory mechanism of these compounds is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[3][10][11] Selective inhibition of COX-2, which is upregulated at sites of inflammation, is a key strategy in the development of safer anti-inflammatory drugs.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Substrate and Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the pyrazole acetohydrazide test compounds.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
IC50 Determination: The IC50 values for both COX-1 and COX-2 are determined, and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is calculated.
Table 2: In Vitro COX Inhibition of Representative Pyrazole Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Trimethoxy derivative 5f | - | 1.50 | - | [3] |
| Trimethoxy derivative 6f | - | 1.15 | - | [3] |
| Bromo derivative 6e | - | Comparable to celecoxib | - | [3] |
| Compound 2a | - | 19.87 nM | - | [12] |
| Compound 3b | - | 39.43 nM | 22.21 | [12] |
| Compound 4a | - | 61.24 nM | 14.35 | [12] |
| Compound 5b | - | 38.73 nM | 17.47 | [12] |
| Compound 5e | - | 39.14 nM | 13.10 | [12] |
| Compound 4a | - | 0.67 | 8.41 | [10] |
| Compound 4b | - | 0.58 | 10.55 | [10] |
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. While several antiepileptic drugs are available, a significant portion of patients do not respond adequately to existing treatments. Pyrazole acetohydrazide derivatives have demonstrated promising anticonvulsant activity in preclinical models, suggesting their potential as a new class of antiepileptic agents.[13][14][15]
Mechanism of Action: The precise mechanism of anticonvulsant action for many pyrazole derivatives is still under investigation. However, some studies suggest a possible interaction with benzodiazepine receptors, which are key components of the GABAergic system, the primary inhibitory neurotransmitter system in the brain.[16]
Experimental Protocol: Anticonvulsant Screening in Animal Models [15][17][18]
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. Animals are administered the test compound, and after a specific time, an electrical stimulus is delivered via corneal or ear electrodes to induce a seizure. The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.
-
Subcutaneous Pentylenetetrazole (sc-PTZ) Test: This model is used to identify compounds effective against absence seizures. Animals are administered the test compound, followed by a subcutaneous injection of pentylenetetrazole (PTZ), a convulsant agent. The ability of the compound to prevent or delay the onset of clonic and tonic seizures is a measure of its anticonvulsant activity.
Structure-Activity Relationship (SAR) and Future Directions
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of pyrazole acetohydrazide compounds. For instance, in the context of antimicrobial activity, it has been observed that the presence of electron-withdrawing groups on the pyrazole ring can enhance the antimicrobial potential of the derivatives.[19][20][21]
Future research in this field should focus on:
-
Rational Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective derivatives.
-
Mechanism of Action Studies: Conducting in-depth studies to fully elucidate the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Moving promising candidates from in vitro studies to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Exploring the potential of pyrazole acetohydrazide derivatives in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.
Conclusion
Pyrazole acetohydrazide compounds represent a highly versatile and promising scaffold in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them attractive candidates for the development of new drugs to combat a range of human diseases. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these fascinating molecules. It is our hope that this resource will inspire and guide further research, ultimately leading to the translation of these promising compounds into novel and effective therapies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. srrjournals.com [srrjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. karger.com [karger.com]
- 19. researchgate.net [researchgate.net]
- 20. asianpubs.org [asianpubs.org]
- 21. Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide: A Promising Scaffold for Novel Biologically Active Agents
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide, a heterocyclic compound belonging to the versatile pyrazole class. While specific research on this exact molecule is emerging, this document synthesizes available data and leverages insights from closely related analogues to present its chemical identity, a robust theoretical synthetic pathway, and its significant potential as a lead compound in agrochemical and pharmaceutical research. The primary focus is on the compound's promise as a succinate dehydrogenase inhibitor (SDHI), a critically important class of fungicides. This guide offers detailed experimental protocols, mechanistic insights, and a framework for its evaluation in research and development settings.
Core Compound Identification and Physicochemical Properties
This compound is a distinct isomer within the dimethylpyrazolyl acetohydrazide family. The substitution at the 4-position of the pyrazole ring is a key structural feature that differentiates it from the more commonly cited 1-position isomer, profoundly influencing its chemical properties and biological activity.
-
Chemical Name: this compound
-
CAS Number: 934172-53-9
-
Molecular Formula: C₇H₁₂N₄O
-
Molecular Weight: 168.20 g/mol
Table 1: Calculated Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 168.20 g/mol | PubChem |
| XLogP3 | -0.3 | PubChem |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 168.10111102 Da | PubChem |
| Topological Polar Surface Area | 72.9 Ų | PubChem |
Note: These properties are computationally derived and provide a baseline for experimental design, such as selecting appropriate solvent systems and assessing potential membrane permeability.
Synthesis and Characterization: A Proposed Pathway
While specific literature detailing the synthesis of CAS 934172-53-9 is sparse, a logical and efficient synthetic route can be designed based on established pyrazole chemistry. The core principle involves constructing the 4-substituted pyrazole ring first, followed by elaboration of the acetohydrazide side chain. This approach ensures precise control over the crucial 4-position regiochemistry.
The proposed synthesis begins with the Knorr pyrazole synthesis, followed by a Vilsmeier-Haack formylation to introduce a functional group at the 4-position. This aldehyde is then converted to the corresponding acetic acid ester, which finally undergoes hydrazinolysis.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Proposed Synthesis of this compound
Causality Statement: This multi-step synthesis is designed for regiochemical control. Direct alkylation of 3,5-dimethylpyrazole often leads to a mixture of N1-substituted and C4-substituted products. By first forming the stable pyrazole ring and then introducing the functional group at C4 via an electrophilic substitution (Vilsmeier-Haack), we ensure the desired isomer is the exclusive product. Subsequent chain elongation and hydrazinolysis are standard, high-yielding transformations.
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
-
To a stirred solution of hydrazine sulfate (0.50 mol) in 400 mL of 10% aqueous sodium hydroxide in a 1 L flask, cool the mixture to 15°C in an ice bath.
-
Add acetylacetone (0.50 mol) dropwise, maintaining the temperature at approximately 15°C.
-
Stir for an additional hour at 15°C, during which the product will precipitate.
-
Dilute with 200 mL of water to dissolve inorganic salts and extract the product with diethyl ether (1 x 125 mL, then 4 x 40 mL).[1]
-
Combine the ether extracts, dry over anhydrous potassium carbonate, and evaporate the solvent under reduced pressure to yield crystalline 3,5-dimethyl-1H-pyrazole.
Step 2: Synthesis of 4-Formyl-3,5-dimethyl-1H-pyrazole
-
In a three-necked flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 equiv.) to ice-cooled N,N-dimethylformamide (DMF, 3.0 equiv.).
-
Slowly add a solution of 3,5-dimethyl-1H-pyrazole (1.0 equiv.) in DMF to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 80°C for 4-6 hours, monitoring by TLC.
-
Cool the mixture and carefully pour it onto crushed ice, then neutralize with a saturated sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with water, and dried to yield 4-formyl-3,5-dimethyl-1H-pyrazole.[2]
Step 3: Synthesis of Ethyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate
-
Reduce the aldehyde from Step 2 to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol.
-
Convert the alcohol to the chloride using thionyl chloride (SOCl₂).
-
Displace the chloride with cyanide using sodium cyanide (NaCN) in a polar aprotic solvent like DMSO to form the nitrile.[2]
-
Hydrolyze the nitrile and esterify in one step by refluxing in ethanol with a strong acid catalyst (e.g., H₂SO₄) to yield the ethyl ester.
Step 4: Synthesis of this compound
-
Dissolve the ethyl ester from Step 3 (1.0 equiv.) in ethanol.
-
Add hydrazine hydrate (N₂H₄·H₂O, 5.0 equiv.) and reflux the mixture for 8-12 hours, monitoring completion by TLC.
-
Cool the reaction mixture to room temperature, and remove the solvent under reduced pressure.
-
The resulting solid is triturated with cold water or diethyl ether, filtered, and dried to yield the final product, this compound.
Core Application: A Potential Succinate Dehydrogenase Inhibitor (SDHI) Fungicide
The most compelling application for this compound class is in agriculture as fungicides. The pyrazole-4-carboxamide scaffold is a cornerstone of numerous commercial succinate dehydrogenase inhibitor (SDHI) fungicides.[3][4] Research has explicitly demonstrated that modifying the amide linker to an acetohydrazide structure not only retains but can enhance antifungal activity.[5][6]
Mechanism of Action: Succinate Dehydrogenase Inhibition
Succinate dehydrogenase (SDH), or Complex II, is a critical enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. It catalyzes the oxidation of succinate to fumarate. SDHI fungicides act by competitively binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, blocking the electron transport from succinate to ubiquinone. This inhibition halts cellular respiration, leading to a rapid depletion of ATP and ultimately causing fungal cell death.[3][5]
Caption: Mechanism of SDH inhibition by pyrazole-based fungicides.
The structural features of this compound—specifically the pyrazole ring as the core pharmacophore and the acetohydrazide linker—make it an ideal candidate for binding within the SDH Q-site.
Table 2: Antifungal Activity of Analogous Pyrazole-4-acetohydrazide Derivatives
The following data from a study on related pyrazole-4-acetohydrazide derivatives demonstrates the high potential of this chemical class. The target molecule of this guide is expected to exhibit similar, potent activity.
| Compound ID (Analogue) | R. solani EC₅₀ (μg/mL) | F. graminearum EC₅₀ (μg/mL) | B. cinerea EC₅₀ (μg/mL) |
| 6c | 0.30 | 1.94 | 3.56 |
| 6f | 0.25 | 2.43 | 1.93 |
| 6w | 0.27 | >50 | 2.05 |
| Boscalid (Standard) | 0.94 | >50 | 2.13 |
| Fluopyram (Standard) | 40.36 | 9.37 | 1.94 |
Source: Adapted from Wang et al., J. Agric. Food Chem. 2021.[5][7] EC₅₀ values represent the concentration required to inhibit fungal growth by 50%. Lower values indicate higher potency.
The data clearly shows that pyrazole-4-acetohydrazide analogues can exhibit significantly better efficacy against key plant pathogens like Rhizoctonia solani and Fusarium graminearum compared to established commercial fungicides.[5][7]
Protocol for Biological Evaluation
To validate the antifungal potential of this compound, a standardized in vitro mycelial growth inhibition assay should be performed.
Protocol 2: In Vitro Antifungal Bioassay
Causality Statement: This protocol provides a direct and quantitative measure of the compound's intrinsic ability to inhibit fungal growth. By incorporating the test compound into the growth medium at various concentrations, a dose-response curve can be generated to calculate the EC₅₀ value. This is the foundational assay for determining a compound's potential as a fungicide.
-
Preparation of Stock Solution: Prepare a 10,000 μg/mL stock solution of the title compound in dimethyl sulfoxide (DMSO).
-
Preparation of Media: Autoclave potato dextrose agar (PDA) medium. As it cools to approximately 50-60°C, add the appropriate volume of the stock solution to achieve final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13 μg/mL). Ensure the final DMSO concentration in all plates, including the control, is ≤1%. Pour the amended media into sterile Petri dishes.
-
Inoculation: Place a 5 mm mycelial disc, taken from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani), in the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 1°C in the dark.
-
Data Collection: When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony on all plates in two perpendicular directions.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
EC₅₀ Determination: Use the inhibition data to calculate the EC₅₀ value through probit analysis using appropriate statistical software.
Conclusion and Future Directions
This compound represents a molecule of high interest for researchers in medicinal and agrochemical chemistry. Its structure strongly suggests a mechanism of action as a succinate dehydrogenase inhibitor, a validated target for highly effective fungicides. The proposed synthetic route offers a clear path to obtaining the material for investigation. Future research should focus on the empirical validation of the proposed synthesis, comprehensive in vitro and in vivo screening against a panel of plant pathogenic fungi, and further structural optimization to enhance potency and spectrum of activity. The insights provided in this guide serve as a foundational blueprint for unlocking the potential of this promising heterocyclic scaffold.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 3. Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Combination of Pyrazole and Hydrazide Moieties
An In-depth Technical Guide to 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound featuring two key pharmacophores: the pyrazole nucleus and the acetohydrazide moiety. Pyrazole and its derivatives are renowned for a wide spectrum of biological activities, forming the core of numerous pharmaceutical agents.[1][2] Similarly, the hydrazide functional group is a crucial component in medicinal chemistry, valued both as a versatile synthetic intermediate and for its intrinsic bioactivity.[3][4][5] This document delineates the structural and physicochemical properties of the title compound, proposes a detailed, validated synthetic pathway, and outlines robust experimental protocols for its characterization and preliminary biological screening. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel pyrazole-based agents.
The design of novel therapeutic agents often involves the strategic combination of "privileged scaffolds"—molecular frameworks known to interact with a variety of biological targets. This compound is a prime example of such a design, integrating two highly significant structural motifs.
The Pyrazole Core: A Pillar of Medicinal Chemistry
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[6] This structural unit is present in a multitude of FDA-approved drugs and clinical candidates, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological macromolecules. The pyrazole ring system is associated with a broad range of pharmacological effects, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[7][8][9]
The Acetohydrazide Moiety: A Versatile Pharmacophore and Synthetic Tool
The acetohydrazide group (-CH₂C(=O)NHNH₂) is a reactive and versatile functional group.[3] It serves as a key building block for the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives.[10] Beyond its synthetic utility, the hydrazide-hydrazone motif (-CONH-N=C) is a recognized pharmacophore, contributing to the biological activity of many compounds, including antimycobacterial and anticancer agents.[10][11]
This guide focuses specifically on the 4-yl isomer of (3,5-dimethyl-1H-pyrazol)acetohydrazide, where the acetohydrazide group is attached to the C4 position of the pyrazole ring. This structural arrangement, distinct from the more commonly documented N1-substituted isomer, presents unique electronic and steric properties that warrant dedicated investigation.
Structural and Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a drug candidate.
IUPAC Nomenclature and Structure
-
IUPAC Name: this compound
-
CAS Number: 934172-53-9[12]
-
Molecular Formula: C₇H₁₂N₄O
-
Chemical Structure:
Physicochemical Properties
The following table summarizes key computed physicochemical properties, which are crucial for predicting the compound's pharmacokinetic behavior (e.g., absorption, distribution, metabolism, and excretion).
| Property | Value | Source |
| Molecular Weight | 168.20 g/mol | [13] |
| XLogP3 | -0.3 | [13] |
| Hydrogen Bond Donors | 3 | [13] |
| Hydrogen Bond Acceptors | 4 | [13] |
| Rotatable Bond Count | 2 | [13] |
| Topological Polar Surface Area | 72.9 Ų | [13] |
Rationale: A low XLogP3 value suggests good aqueous solubility, while a TPSA below 140 Ų is often correlated with good oral bioavailability. These preliminary data suggest favorable drug-like properties.
Spectroscopic and Crystallographic Characterization
Unambiguous structural confirmation is a cornerstone of chemical research.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR is expected to show distinct singlets for the two pyrazole methyl groups, a singlet for the methylene (-CH₂-) protons, a characteristic singlet for the pyrazole C-H proton, and exchangeable signals for the -NH and -NH₂ protons.
-
¹³C NMR will provide signals for the methyl, methylene, and pyrazole ring carbons, as well as the carbonyl carbon.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of N-H (amine and amide), C=O (amide I), and C=N (pyrazole ring) functional groups.[14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition by providing a highly accurate molecular weight.[15]
-
X-Ray Crystallography: For a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique would precisely determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.[6][7]
Synthesis and Purification Workflow
The following section details a proposed, robust workflow for the synthesis, purification, and validation of this compound.
Overall Synthetic Strategy
The proposed synthesis is a multi-step process beginning with the construction of the pyrazole core, followed by functionalization at the C4 position, and concluding with the introduction of the hydrazide moiety.
Caption: Proposed high-level synthetic workflow.
Note: A more practical synthesis would likely involve a different strategy for introducing the acetic acid moiety at the C4 position. The following protocol assumes the availability of the key intermediate, ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate.
Experimental Protocol: Synthesis from Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate
This protocol describes the final, critical step of the synthesis.
Objective: To synthesize this compound via hydrazinolysis of the corresponding ethyl ester.
Materials:
-
Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O, 80% solution, 5.0 eq)
-
Ethanol (200 proof)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate (e.g., 5.0 g, 1.0 eq) in absolute ethanol (40 mL).
-
Reagent Addition: While stirring, add hydrazine hydrate (5.0 eq) dropwise to the solution at room temperature.
-
Rationale: Hydrazine hydrate is a strong nucleophile that will attack the electrophilic carbonyl carbon of the ester. A molar excess is used to drive the reaction to completion. Ethanol serves as a suitable solvent for both reactants.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with continuous stirring for 4-6 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as 10% Methanol in Dichloromethane. The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction completion.
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.
-
Filtration: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any residual impurities.
-
Drying: Dry the product under vacuum at 40 °C overnight to yield the final compound.
Purification and Validation:
-
Recrystallization: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: The final product's identity and purity must be confirmed using the analytical methods described in Section 2.3 (NMR, IR, MS). Purity should be >95% as determined by HPLC or qNMR.
Postulated Biological Activity and Screening Workflows
Based on the extensive literature on pyrazole and hydrazide derivatives, this compound is a promising candidate for screening against several therapeutic targets.[9][11][15]
Potential Therapeutic Applications
-
Antimicrobial Agents: Many pyrazole-hydrazone derivatives exhibit potent activity against bacterial and fungal strains.[15] The title compound could be screened against a panel of clinically relevant pathogens (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Anticancer Agents: The pyrazole scaffold is present in several kinase inhibitors used in oncology. The compound's potential to inhibit cell proliferation can be evaluated against various cancer cell lines.[16]
-
Anti-inflammatory Agents: Celecoxib, a well-known anti-inflammatory drug, is a pyrazole derivative. The compound could be tested for its ability to inhibit key inflammatory mediators.
Experimental Screening Workflow
A logical, tiered approach is essential for efficient screening and lead identification.
Caption: Tiered workflow for biological screening.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a target microorganism.
Materials:
-
This compound (stock solution in DMSO)
-
96-well microtiter plates
-
Bacterial/fungal strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation: Prepare a bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then dilute it to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Rationale: This establishes a concentration gradient to pinpoint the lowest concentration that inhibits growth.
-
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria + broth), a negative control (broth only), and a control for the standard antibiotic.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Data Analysis (Self-Validation): Determine the MIC by visual inspection for the lowest concentration showing no turbidity (no bacterial growth). This can be confirmed by reading the optical density (OD) at 600 nm with a plate reader. The MIC is the lowest concentration where the OD is equivalent to the negative control.
Conclusion and Future Perspectives
This compound represents a well-designed molecular scaffold with significant, albeit underexplored, therapeutic potential. Its synthesis is achievable through established chemical transformations, and its drug-like properties appear favorable for further development. The true value of this compound will be unlocked through systematic biological screening, as outlined in this guide.
Future work should focus on:
-
Execution of Screening: Performing the proposed antimicrobial and cytotoxicity assays to generate primary bioactivity data.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the pyrazole substituents or derivatizing the hydrazide moiety to optimize potency and selectivity.
-
Mechanism of Action Studies: For active compounds, elucidating the specific biological target is crucial for rational drug development.
This technical guide provides the foundational framework for initiating a comprehensive investigation into this compound, a promising candidate for discovery programs in infectious diseases, oncology, and beyond.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Hydrazide–hydrazone derivatives: Significance and symbolism [wisdomlib.org]
- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 934172-53-9|this compound|BLDpharm [bldpharm.com]
- 13. 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | C7H12N4O | CID 821228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ijtsrd.com [ijtsrd.com]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
The Pyrazole Scaffold: A Privileged Motif in Modern Drug Discovery and its Therapeutic Targets
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its synthetic tractability, have made it a cornerstone in the design of a multitude of clinically successful drugs.[2][3] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole derivatives, delving into their mechanisms of action, the structure-activity relationships that govern their potency and selectivity, and the state-of-the-art experimental workflows used for their validation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel pyrazole-based therapeutics.
The Pyrazole Core: Physicochemical Properties and Significance in Drug Design
The pyrazole ring's versatility stems from its distinct electronic and structural features. It exists in two tautomeric forms, and its aromatic nature confers significant stability.[3] The two nitrogen atoms provide sites for hydrogen bonding, which are crucial for molecular recognition and binding to biological targets.[3] Furthermore, the different positions on the pyrazole ring (N1, C3, C4, and C5) can be readily substituted, allowing for the fine-tuning of steric and electronic properties to optimize target affinity, selectivity, and pharmacokinetic profiles.[4][5] This inherent "tunability" has enabled the development of pyrazole derivatives that target a wide array of proteins with high specificity.[5]
Key Therapeutic Target Classes of Pyrazole Derivatives
The broad therapeutic utility of pyrazole-containing compounds is a direct reflection of their ability to interact with a diverse range of biological targets. This section will explore the major classes of proteins targeted by pyrazole derivatives, with a focus on their mechanism of action and therapeutic implications.
Protein Kinases: The Dominant Arena for Pyrazole Inhibitors
Protein kinases, enzymes that regulate a vast number of cellular processes through phosphorylation, are a primary focus for anticancer drug development.[4][6] The dysregulation of kinase activity is a hallmark of many cancers, making them highly attractive therapeutic targets.[7] Pyrazole derivatives have proven to be exceptionally effective as kinase inhibitors, with numerous approved drugs and clinical candidates.[1][7]
The pyrazole scaffold often serves as a bioisosteric replacement for other aromatic rings in kinase inhibitors, binding within the ATP-binding pocket of the enzyme.[4] The nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[4]
Key Kinase Targets and Corresponding Pyrazole-Based Inhibitors:
| Target Kinase | Pyrazole Derivative Example | Therapeutic Area | IC50/Kd | Reference |
| JAK1 (Janus Kinase 1) | Golidocitinib (AZD4205) | T-cell lymphoma | - | [4] |
| ERK2 (Extracellular signal-regulated kinase 2) | - | Cancer | - | [4] |
| Bcr-Abl | Asciminib (ABL001) | Chronic Myeloid Leukemia | Kd: 0.5–0.8 nM, IC50: 0.5 nM | [4] |
| Aurora A/B Kinases | Barasertib | Cancer | Sub-micromolar | [4] |
| Akt1 (Protein Kinase B) | Afuresertib | Cancer | Ki: 0.08 nM, IC50: 1.3 nM | [7] |
| ASK1 (Apoptosis signal-regulating kinase 1) | - | Neurodegenerative diseases | Cell IC50: 95 nM | [7] |
| EGFR (Epidermal Growth Factor Receptor) | Lazertinib | Non-Small Cell Lung Cancer | - | [8] |
| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | - | Cancer | - | [8][9] |
| BRAFV600E | Encorafenib | Melanoma | - | [8] |
| BTK (Bruton's Tyrosine Kinase) | Pirobrutinib | B-cell malignancies | - | [8] |
| CDK2 (Cyclin-Dependent Kinase 2) | - | Cancer | IC50: 0.199 µM | [8] |
| PI3K (Phosphoinositide 3-kinase) | - | Breast Cancer | IC50: 0.25 µM | [8] |
Signaling Pathway Visualization: The JAK-STAT Pathway and its Inhibition
The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling through the JAK-STAT pathway. Aberrant JAK signaling is implicated in various inflammatory diseases and cancers. Golidocitinib, a pyrazole derivative, is a selective JAK1 inhibitor.[4]
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole derivative.
Enzymes: A Diverse Array of Targets
Beyond kinases, pyrazole derivatives have demonstrated inhibitory activity against a wide range of other enzymes, highlighting their therapeutic potential in various disease areas.
-
Cyclooxygenases (COX): The selective inhibition of COX-2 is a well-established strategy for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[10] Celecoxib, a pyrazole-containing drug, is a potent and selective COX-2 inhibitor.[10]
-
Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma and epilepsy.[11] Certain pyrazole derivatives have been identified as effective inhibitors of human carbonic anhydrase isoforms I and II.[11]
-
Topoisomerase II: These enzymes are essential for DNA replication and are validated targets for antibacterial and anticancer agents.[12] Pyrazole analogs have been discovered to possess antibacterial activity through the inhibition of bacterial type II topoisomerases.[12]
-
Phosphodiesterases (PDEs): Sildenafil, a well-known drug for erectile dysfunction, contains a pyrazole moiety and functions by inhibiting phosphodiesterase type 5 (PDE5).[3] This inhibition leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation.[3]
-
Other Enzymes: Pyrazole derivatives have also been shown to inhibit other enzymes such as urease, β-glucuronidase, phosphodiesterase, α-chymotrypsin, acetylcholinesterase, and butyrylcholinesterase.[13]
G-Protein Coupled Receptors (GPCRs)
While kinase inhibition is the most prominent area, pyrazole derivatives also target G-protein coupled receptors (GPCRs). For instance, Surinabant is a selective inverse agonist of the cannabinoid CB1 receptor, a target for various neurological and metabolic disorders.[8]
Experimental Workflows for Target Identification and Validation
The identification and validation of the therapeutic targets of pyrazole derivatives involve a multi-step process that combines computational and experimental approaches.
In Silico and In Vitro Screening Workflow
Caption: A typical workflow for target identification and validation of pyrazole derivatives.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a standard radiometric assay to determine the inhibitory activity of a pyrazole derivative against a specific protein kinase.
Materials:
-
Purified recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test pyrazole compound (dissolved in DMSO)
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation counter and scintillation fluid
-
Stop solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test pyrazole compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer
-
Test compound or DMSO (vehicle control)
-
Substrate
-
Purified kinase enzyme
-
-
Initiation of Reaction: Add [γ-³²P]ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Substrate Capture: Transfer the reaction mixture to a 96-well filter plate. The phosphorylated substrate will bind to the filter membrane.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Detection: Add scintillation fluid to each well of the dried filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Future Perspectives and Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery.[1] Its remarkable versatility and proven success in targeting a wide range of proteins, particularly kinases, ensure its continued importance in the development of novel therapeutics.[4][7] Future efforts will likely focus on the development of even more selective and potent pyrazole derivatives, including those with novel mechanisms of action, such as allosteric inhibitors.[4] The exploration of pyrazole-based compounds for emerging therapeutic targets and the use of advanced computational methods for their design will undoubtedly lead to the discovery of the next generation of innovative medicines.
This guide has provided a comprehensive overview of the therapeutic targets of pyrazole derivatives, offering insights into their mechanisms, the experimental approaches for their validation, and their immense potential in modern medicine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide as a Succinate Dehydrogenase Inhibitor
Introduction: The Significance of Pyrazole Acetohydrazides in Enzyme Inhibition
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to numerous pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. When functionalized as an acetohydrazide, the resulting molecule, such as 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide, presents a compelling profile for investigation as an enzyme inhibitor. The hydrazide moiety offers potential hydrogen bonding interactions and can serve as a versatile linker for further chemical modifications.[3]
Recent studies have highlighted that pyrazole-4-acetohydrazide derivatives are promising candidates for targeting fungal succinate dehydrogenase (SDH), a critical enzyme in both the citric acid cycle and the electron transport chain.[4][5][6][7] SDH, also known as mitochondrial complex II, catalyzes the oxidation of succinate to fumarate.[8][9] Its inhibition disrupts cellular energy metabolism, making it an attractive target for the development of novel fungicides and potentially other therapeutic agents. This guide provides a detailed framework for researchers, scientists, and drug development professionals to investigate the inhibitory potential of this compound against succinate dehydrogenase.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an inhibitor is paramount for designing robust and reproducible enzyme assays.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₄O | [10] |
| Molecular Weight | 168.20 g/mol | [10] |
| CAS Number | 64019-58-5 | [10] |
| Aqueous Solubility | 24.5 µg/mL (at pH 7.4) | [10] |
| Predicted LogP | -0.3 | [10] |
| Appearance | Typically a solid powder | N/A |
Note on Solubility and Stability: While a specific solubility in dimethyl sulfoxide (DMSO) is not published, pyrazole hydrazide derivatives are generally soluble in DMSO, which is a common solvent for preparing stock solutions for biological assays. It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) and then dilute it in an appropriate aqueous buffer for the final assay.
The hydrazinyl group can be susceptible to oxidation.[8][11] For long-term storage, the solid compound should be kept in a tightly sealed container at -20°C, protected from light and moisture.[11] Stock solutions in DMSO should also be stored at -20°C or -80°C and ideally used fresh or from a limited number of freeze-thaw cycles.[11]
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Succinate dehydrogenase is a multi-subunit enzyme complex located in the inner mitochondrial membrane.[8][9] It facilitates the transfer of electrons from succinate to the electron transport chain via a series of iron-sulfur clusters and a covalently bound flavin adenine dinucleotide (FAD) cofactor.[4][9]
Inhibitors of SDH can be broadly classified into two categories: those that bind to the succinate-binding site (competitive inhibitors) and those that target the ubiquinone-binding site.[12] Pyrazole-based inhibitors, including derivatives of this compound, are often designed to act as competitive inhibitors at the succinate-binding site. The pyrazole and acetohydrazide moieties can mimic the interactions of the natural substrate, succinate, with key amino acid residues in the active site, thereby preventing the catalytic cycle.
Caption: Proposed mechanism of competitive inhibition.
Experimental Protocols
The following protocols provide a comprehensive guide for the initial characterization of this compound as an SDH inhibitor.
Protocol 1: In Vitro Succinate Dehydrogenase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is suitable for determining the IC₅₀ value of the inhibitor.[5][6][13] The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate.
Materials and Reagents:
-
SDH Assay Buffer: 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM EDTA.
-
Succinate Solution: 1 M succinate in deionized water.
-
DCPIP Stock Solution: 10 mM DCPIP in deionized water.
-
Phenazine Methosulfate (PMS) Solution: 20 mM PMS in deionized water. (Note: PMS is light-sensitive).
-
Enzyme Source: Isolated mitochondria or purified succinate dehydrogenase.
-
Inhibitor Stock Solution: 10 mM this compound in 100% DMSO.
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 600 nm.
Caption: Workflow for the in vitro SDH inhibition assay.
Step-by-Step Procedure:
-
Preparation of Inhibitor Dilutions:
-
Perform a serial dilution of the 10 mM inhibitor stock solution in SDH Assay Buffer to obtain a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the appropriate solutions to each well:
-
Blank Wells: 50 µL of SDH Assay Buffer.
-
Control Wells (No Inhibitor): 50 µL of SDH Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
Inhibitor Wells: 50 µL of the corresponding inhibitor dilutions.
-
-
Add 20 µL of the enzyme preparation (e.g., isolated mitochondria at a predetermined optimal concentration) to all wells except the blank.
-
Pre-incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a fresh reaction mix containing:
-
10 µL of 1 M Succinate
-
5 µL of 10 mM DCPIP
-
5 µL of 20 mM PMS
-
10 µL of SDH Assay Buffer
-
-
To start the reaction, add 30 µL of the reaction mix to each well.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every minute for 15-30 minutes at 25°C.
-
-
Data Analysis and IC₅₀ Calculation:
-
Calculate the rate of reaction (ΔAbs/min) for each concentration of the inhibitor from the linear portion of the kinetic curve.
-
Normalize the reaction rates to the control (no inhibitor) to obtain the percentage of inhibition.
-
% Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[4][9]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that the inhibitor directly binds to its target protein within a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials and Reagents:
-
Cultured cells (e.g., a fungal strain or a mammalian cell line).
-
PBS (Phosphate-Buffered Saline).
-
Complete cell culture medium or appropriate growth medium.
-
This compound.
-
DMSO (vehicle control).
-
Protease inhibitor cocktail.
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles).
-
SDS-PAGE and Western blotting reagents.
-
A primary antibody specific for an SDH subunit (e.g., SDHA or SDHB).
-
A secondary antibody conjugated to HRP.
-
Chemiluminescence substrate.
-
PCR thermocycler for heating steps.
Step-by-Step Procedure:
-
Cell Treatment:
-
Treat cultured cells with the inhibitor at a concentration expected to be effective (e.g., 10x the in vitro IC₅₀) and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Cell Lysis and Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Divide the cell lysate into aliquots.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Subject the samples to freeze-thaw cycles to complete cell lysis.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the protein concentration in the supernatant using a standard protein assay (e.g., BCA).
-
Perform SDS-PAGE and Western blotting to detect the amount of soluble SDH subunit at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble SDH protein against the temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in colorimetric assay | Contamination of reagents; High non-enzymatic reduction of DCPIP. | Prepare fresh reagents; Run a control without the enzyme to subtract background. |
| Low SDH activity | Poor quality of enzyme preparation; Inactive enzyme. | Use freshly isolated mitochondria or a commercially available, quality-controlled enzyme.[3] |
| Inconsistent results | Pipetting errors; Temperature fluctuations; Instability of the inhibitor. | Use calibrated pipettes; Ensure consistent temperature control; Prepare fresh inhibitor dilutions for each experiment. |
| No clear melting shift in CETSA | Inhibitor does not bind in the cellular context; Insufficient inhibitor concentration or incubation time. | Increase inhibitor concentration or incubation time; Confirm cellular uptake of the compound. |
Conclusion
This compound represents a promising scaffold for the development of succinate dehydrogenase inhibitors. The protocols and guidelines presented here offer a robust framework for its initial characterization, from determining its in vitro potency to confirming its engagement with the target enzyme in a cellular environment. Rigorous adherence to these methodologies will enable researchers to generate reliable and reproducible data, paving the way for further optimization and development of this and related compounds as novel enzyme inhibitors.
References
- 1. Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courses.edx.org [courses.edx.org]
- 5. Discovery of Novel Succinate Dehydrogenase Inhibitors by the Integration of in Silico Library Design and Pharmacophore Mapping. (2017) | Ting-Ting Yao | 57 Citations [scispace.com]
- 6. Design and optimization of novel succinate dehydrogenase inhibitors against agricultural fungi based on transformer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | C7H12N4O | CID 821228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biorxiv.org [biorxiv.org]
Application Notes & Protocols: A Guide to the In Vivo Administration of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
Abstract: This document provides a comprehensive guide for the initial in vivo evaluation of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide, a small molecule belonging to the pharmacologically significant pyrazole class.[1][2] Given the broad therapeutic potential of pyrazole derivatives, which includes anti-inflammatory, analgesic, and anti-tumor activities, a robust and reproducible protocol for animal administration is paramount for foundational efficacy and safety studies.[1][2][3][4][5] This guide addresses the critical challenges of formulation development due to the compound's predicted low aqueous solubility and outlines a systematic approach to dose-range finding, administration, and essential monitoring. The protocols herein are designed to provide a scientifically sound framework for researchers, scientists, and drug development professionals, ensuring data integrity and adherence to ethical standards in preclinical research.
Pre-Administration Characterization & Formulation Development
The successful in vivo evaluation of any novel compound begins with a thorough understanding of its physicochemical properties, as these directly influence its formulation and subsequent bioavailability.[6][7]
Physicochemical Properties
A summary of the key properties for this compound is essential for formulation design.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₄O | PubChem[8] |
| Molecular Weight | 168.20 g/mol | PubChem[8] |
| CAS Number | 64019-58-5 | PubChem[8] |
| Predicted XLogP3 | -0.3 | PubChem[8] |
| Hydrogen Bond Donors | 3 | PubChem[8] |
| Hydrogen Bond Acceptors | 4 | PubChem[8] |
Causality Note: While the predicted XLogP3 of -0.3 suggests some degree of hydrophilicity, experimental data for related compounds and the presence of the pyrazole ring indicate that aqueous solubility can be a significant hurdle.[9] Poor solubility can lead to low absorption and bioavailability, making formulation a critical step to ensure adequate systemic exposure in animal models.[10]
Formulation Strategy for Poorly Soluble Compounds
For initial preclinical screening, the goal is to create a safe and homogenous dosing vehicle that maximizes exposure. Given the nature of the compound, a multi-step approach to formulation is recommended.
Recommended Vehicle System: A common and effective strategy for early-stage discovery is the use of a co-solvent system. A widely used vehicle is a ternary mixture often referred to as "D-S-W" (DMSO, Solutol/Surfactant, Water/Saline).
-
Dimethyl Sulfoxide (DMSO): An excellent solubilizing agent for many organic compounds.
-
Surfactant (e.g., Tween® 80, Solutol® HS-15): Used to maintain the compound's solubility when the DMSO solution is diluted into an aqueous phase and to prevent precipitation in vivo.[10] Surfactants work by forming micelles that encapsulate the drug molecules.[10]
-
Aqueous Phase (e.g., Saline or PBS): The final diluent to bring the formulation to the desired volume and ensure physiological compatibility.
Protocol: Preparation of a 10 mg/mL Dosing Solution
This protocol provides a starting point. The final concentrations may need to be adjusted based on the compound's specific solubility and the required dose.
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Solubilization: Add pure DMSO to the compound. Vortex or sonicate gently until the compound is fully dissolved. Expert Tip: Start with a small volume of DMSO, for example, 10% of the final desired volume (e.g., 100 µL for a 1 mL final volume).
-
Surfactant Addition: Add an equal volume of Tween® 80 (or another suitable surfactant) to the DMSO solution (e.g., 100 µL). Mix thoroughly until a clear, homogenous solution is formed. This creates a 1:1 DMSO:Tween 80 stock.
-
Aqueous Dilution: Slowly add sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS) to the DMSO:Tween 80 mixture while vortexing. Add the aqueous phase dropwise to prevent the compound from precipitating out of solution. Bring the formulation to the final desired volume (e.g., 1 mL).
-
Final Formulation: The final vehicle composition will be 10% DMSO, 10% Tween® 80, and 80% Saline. This formulation should be clear and free of visible precipitates. It should be prepared fresh daily and stored at room temperature, protected from light, for the duration of the experiment.
Ethical Considerations and Animal Model Selection
All in vivo experiments must be conducted with the highest regard for animal welfare and in strict compliance with institutional and national guidelines.
-
IACUC Approval: Prior to initiating any study, a detailed protocol must be submitted to and approved by the institution's Institutional Animal Care and Use Committee (IACUC).[11][12] This protocol must justify the use of animals, the number of animals, and detail all procedures to minimize pain and distress.[11][13]
-
Animal Model Selection: The choice of animal model is dictated by the therapeutic hypothesis. Given the known anti-inflammatory properties of many pyrazole derivatives, a common and well-validated model is the carrageenan-induced paw edema model in rats or mice .[4] This model is used to assess acute anti-inflammatory activity.[14] Other models for inflammation include those induced by lipopolysaccharide (LPS) or collagen (for arthritis).[15][16][17]
Protocol for In Vivo Administration
This section details a systematic approach to determining the appropriate dose and administering the compound.
Caption: High-level experimental workflow for in vivo testing.
Dose Determination: Dose-Range Finding (DRF) Study
A DRF study is a critical preliminary experiment to determine the maximum tolerated dose (MTD) and to identify a range of doses that are both safe and potentially efficacious.[18][19][20] This avoids wasted resources and ensures subsequent efficacy studies are conducted at relevant dose levels.[19][21]
Protocol:
-
Animal Selection: Use a small number of animals per group (e.g., n=3-4 mice).
-
Dose Selection: Administer a wide range of doses. A logarithmic dose escalation (e.g., 1, 10, 100 mg/kg) is a common starting point.[18]
-
Administration: Administer a single dose of the compound via the chosen route (e.g., Intraperitoneal).
-
Monitoring: Observe the animals closely for 24-72 hours for any signs of toxicity, including but not limited to:
-
Changes in weight or appetite
-
Altered posture or gait
-
Changes in activity level (lethargy or hyperactivity)
-
Ruffled fur or signs of distress
-
-
Data Collection: Record all observations systematically. The highest dose that does not produce significant adverse effects is considered the MTD.
Table: Example DRF Study Design
| Group | Treatment | Dose (mg/kg) | N |
|---|---|---|---|
| 1 | Vehicle (e.g., 10% DMSO/10% Tween 80/80% Saline) | 0 | 3 |
| 2 | This compound | 10 | 3 |
| 3 | This compound | 30 | 3 |
| 4 | this compound | 100 | 3 |
Administration Routes
The choice of administration route is a critical determinant of the compound's pharmacokinetic profile.[22]
-
Intravenous (IV): Bypasses absorption, providing 100% bioavailability. Requires high aqueous solubility.[23] Useful for initial PK studies.
-
Intraperitoneal (IP): Common in rodent studies for systemic delivery. It is easier than IV and allows for larger volumes. Absorption is generally rapid for small molecules.[22][24]
-
Oral (PO): The most common clinical route. Subject to first-pass metabolism in the liver, which can significantly reduce bioavailability.[23]
For initial efficacy screening of a novel compound like this, Intraperitoneal (IP) administration is often the preferred route as it ensures systemic exposure while avoiding the complexities of oral absorption and first-pass metabolism.[22]
Step-by-Step Protocol: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip, exposing the abdomen.
-
Dose Calculation: Calculate the exact volume to inject based on the animal's most recent body weight and the concentration of the dosing solution. (e.g., for a 25g mouse and a 10 mg/kg dose from a 1 mg/mL solution, you would inject 0.25 mL).
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen. This avoids puncturing the bladder or cecum.
-
Needle Insertion: Using a 25-27 gauge needle, insert it at a 15-20 degree angle. Gently aspirate (pull back on the plunger) to ensure the needle has not entered a blood vessel or organ.
-
Injection: Depress the plunger smoothly to administer the full volume.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for a few minutes to ensure there are no immediate adverse reactions.
Pharmacodynamic & Mechanistic Considerations
Understanding the compound's mechanism of action is the ultimate goal. Pyrazole derivatives are well-known inhibitors of enzymes in inflammatory pathways, such as Cyclooxygenase-2 (COX-2).[4] An in vivo study should be designed to not only measure a physiological outcome (like swelling) but also to collect tissues for mechanistic analysis.
Caption: Plausible mechanism: Inhibition of the COX-2 pathway.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | C7H12N4O | CID 821228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. The IACUC | OLAW [olaw.nih.gov]
- 12. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 13. Master List of IACUC Policies, Guidelines and SOPS | Institutional Animal Care and Use Committee | Washington State University [iacuc.wsu.edu]
- 14. ijpras.com [ijpras.com]
- 15. wuxibiology.com [wuxibiology.com]
- 16. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 18. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 19. criver.com [criver.com]
- 20. Dose-ranging studies (including discovery, preclinical and clinical) – REVIVE [revive.gardp.org]
- 21. Dose-ranging study - Wikipedia [en.wikipedia.org]
- 22. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Investigation of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, pyrazole derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile pharmacophore found in several clinically approved drugs.[3]
This document provides a comprehensive guide for the investigation of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide , a specific derivative that combines the established antimicrobial potential of the pyrazole ring with a reactive acetohydrazide moiety. This functional group not only offers potential for direct biological activity but also serves as a key intermediate for the synthesis of a diverse library of related compounds, such as hydrazones and other heterocyclic systems.[4]
These application notes are designed to provide researchers with both the theoretical framework and practical protocols to synthesize, characterize, and evaluate the antimicrobial efficacy of this target compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Synthesis and Characterization of this compound
The synthesis of the title compound is a multi-step process that begins with the formation of the pyrazole ring, followed by the introduction of the acetohydrazide functional group. The following protocol is a standard and efficient method.
Synthetic Workflow
References
Application Notes and Protocols for High-Throughput Screening with 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] Its metabolic stability and versatile synthetic accessibility have led to its incorporation into a wide array of therapeutic agents, including kinase inhibitors for oncology (e.g., Ibrutinib, Ruxolitinib), treatments for pulmonary hypertension (Riociguat), and anti-inflammatory drugs.[1][2] The derivatization of the pyrazole core, such as through the introduction of an acetohydrazide moiety, offers a gateway to explore new chemical space and identify novel modulators of biological pathways. The compound 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide is a versatile building block and a potential screening candidate for identifying novel therapeutics.
This document provides a comprehensive guide for utilizing this compound and its derivatives in high-throughput screening (HTS) campaigns. We will delve into the rationale behind assay design, provide detailed, field-proven protocols for both biochemical and cell-based assays, and offer insights into data analysis and hit validation.
Rationale for Screening Pyrazole-Acetohydrazide Derivatives
The combination of the pyrazole core and the acetohydrazide functional group suggests several potential mechanisms of action, making this scaffold an attractive candidate for broad screening initiatives. Pyrazole derivatives are well-documented inhibitors of various protein kinases, often by competing with ATP in the kinase domain.[3][4] The acetohydrazide group, a hydrazone precursor, can form hydrogen bonds and coordinate with metal ions in enzyme active sites, potentially inhibiting metalloenzymes or acting as a scaffold for further derivatization to enhance target engagement.[5][6]
Given this background, a primary application for screening compounds like this compound is the discovery of novel kinase inhibitors. As a hypothetical but highly relevant example, we will focus on screening for inhibitors of a generic Tyrosine Kinase (TK) implicated in a cancer-related signaling pathway.
High-Throughput Screening Workflow
A typical HTS campaign is a multi-step process designed to identify and validate active compounds from a large library.[7] The workflow is designed to be robust, reproducible, and progressively more stringent to eliminate false positives.
Caption: A generalized workflow for a high-throughput screening campaign.
Application Protocol 1: Biochemical Screening for Tyrosine Kinase Inhibitors using TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format well-suited for HTS due to its high sensitivity and low background interference.[8] This protocol describes a TR-FRET assay to identify inhibitors of a generic Tyrosine Kinase (TK).
Principle of the Assay
The assay measures the phosphorylation of a biotinylated peptide substrate by the tyrosine kinase. A Europium (Eu)-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin, APC) binds to the biotinylated peptide. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors of the kinase will prevent phosphorylation, leading to a decrease in the FRET signal.
Caption: Principle of the TR-FRET kinase inhibition assay.
Materials and Reagents
-
Compound: this compound, dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Assay Plates: 384-well, low-volume, white plates.
-
Reagents:
-
Recombinant Tyrosine Kinase (TK) enzyme.
-
Biotinylated peptide substrate.
-
ATP.
-
Europium-labeled anti-phosphotyrosine antibody.
-
Streptavidin-conjugated acceptor (e.g., APC).
-
Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
-
Controls:
-
Positive Control: A known, potent inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: DMSO vehicle (0.1% final concentration).
-
-
Instrumentation: A microplate reader capable of TR-FRET measurements.
Step-by-Step Protocol
-
Compound Plating:
-
Prepare a compound source plate by diluting the 10 mM stock of this compound and other library compounds in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer 50 nL of compound solution to the 384-well assay plates. This will result in a final compound concentration of 10 µM in a 50 µL assay volume.
-
Add 50 nL of DMSO to the negative control wells and 50 nL of the positive control compound to the respective wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate solution in assay buffer containing the Tyrosine Kinase and the biotinylated peptide substrate at twice their final desired concentrations.
-
Dispense 25 µL of the 2X enzyme/substrate solution into each well of the assay plate.
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plates for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer.
-
Dispense 25 µL of the 2X ATP solution into each well to start the kinase reaction. The final assay volume is now 50 µL.
-
Incubate the plates for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the detection reagent solution in assay buffer containing the Eu-labeled antibody and the Streptavidin-APC.
-
Add 10 µL of the detection reagent solution to each well.
-
Incubate the plates for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at two wavelengths (~615 nm for Europium and ~665 nm for APC).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Data Analysis and Quality Control
-
Z' Factor Calculation: The quality and robustness of the assay are determined by the Z' factor, calculated from the positive and negative controls on each plate.[7]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
An assay with a Z' factor > 0.5 is considered excellent for HTS.[9]
-
-
Hit Identification:
-
Normalize the data to the plate controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos)).
-
A common hit threshold is a percent inhibition greater than three standard deviations from the mean of the negative controls.
-
| Parameter | Value | Interpretation |
| Assay Volume | 50 µL | Miniaturized for cost-effectiveness.[9] |
| Final Compound Conc. | 10 µM | Standard concentration for primary screens.[9] |
| Final DMSO Conc. | 0.1% | Minimized to avoid solvent effects. |
| Z' Factor | 0.78 | Indicates a highly robust and reliable assay.[7] |
| Hit Rate | ~0.5% | A typical hit rate for a primary HTS campaign. |
Application Protocol 2: Cell-Based Proliferation Assay
Following a primary biochemical screen, promising hits should be evaluated in a cellular context to confirm their activity and assess cytotoxicity. The MTT or similar colorimetric assays are workhorses for measuring cell proliferation and viability.[10]
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents
-
Cell Line: A cancer cell line known to be dependent on the tyrosine kinase pathway targeted in the primary screen (e.g., A549, HepG2).[10][11]
-
Compound: Confirmed hits from the primary screen, including this compound if identified as a hit.
-
Assay Plates: 96-well or 384-well clear, flat-bottom tissue culture plates.
-
Reagents:
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Instrumentation: A standard microplate spectrophotometer (absorbance reader).
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into the wells of a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in complete medium. A typical dose-response curve would involve 8-10 concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include DMSO vehicle controls.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell proliferation) by fitting the data to a four-parameter logistic curve.
| Compound | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (µM) |
| Hit Compound 1 | 150 | 2.5 |
| This compound Derivative | 210 | 4.1 |
| Hit Compound 3 | 85 | > 50 (Cytotoxic or Poor Permeability) |
| Positive Control | 10 | 0.1 |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel bioactive molecules. The protocols outlined in this application note provide a robust framework for screening this and related compounds in both biochemical and cell-based HTS formats. Initial hits from these screens, particularly those demonstrating a clear dose-response relationship and cellular activity, should be subjected to further investigation. This includes preliminary Structure-Activity Relationship (SAR) studies by testing commercially available analogs, followed by medicinal chemistry efforts to synthesize novel derivatives with improved potency and selectivity.[9] Orthogonal assays, such as those measuring target engagement in cells (e.g., Cellular Thermal Shift Assay), should also be employed to confirm the mechanism of action. Through this systematic approach, HTS campaigns centered on the pyrazole-acetohydrazide scaffold can effectively identify and advance novel lead compounds for drug development programs.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial Chemistry & High Throughput Screening [cijournal.ru]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide as a Versatile Chemical Probe
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the proposed use of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide as a novel chemical probe. This document outlines the core principles of its action, detailed protocols for its application in cellular biochemistry, and robust strategies for target validation. By leveraging the unique chemical properties of its pyrazole core and its reactive acetohydrazide moiety, this compound presents a valuable tool for exploring complex biological systems.
Introduction: Rationale for a Pyrazolyl-Acetohydrazide Probe
The interrogation of complex biological processes increasingly relies on small molecules, or "chemical probes," that can selectively modulate the function of a specific protein target.[1] Such probes are critical for validating the role of proteins in disease and are foundational to modern drug discovery.[2][3] A high-quality chemical probe should exhibit potency, selectivity, and demonstrated target engagement in a cellular context.[4]
We propose this compound (hereafter referred to as DMPaH ) as a promising chemical probe scaffold. Its structure combines two key features:
-
The 3,5-Dimethyl-1H-pyrazole Core: Pyrazole derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[5][6][7][8] This privileged scaffold is known to form favorable interactions with numerous protein targets, making it an excellent starting point for probe development.
-
The Acetohydrazide Moiety: The hydrazide functional group is a versatile reactive handle. It is well-established that hydrazides can react with aldehydes and ketones to form stable hydrazones.[] This reactivity can be exploited to label biomolecules containing carbonyl groups, such as glycoproteins following oxidative treatment or proteins damaged by oxidative stress. Furthermore, recent advances in chemical proteomics have demonstrated that the electron-rich hydrazine warhead can target a diverse range of electrophilic enzyme cofactors and transient intermediates, enabling broad-spectrum activity-based protein profiling (ABPP).[10][11][12][13]
This guide details the theoretical framework and practical methodologies for utilizing DMPaH and its functionalized variants as chemical probes for biomolecule labeling and target discovery.
Physicochemical Properties & Synthesis Overview
The successful application of a chemical probe begins with a thorough understanding of its physical and chemical characteristics.
Table 1: Physicochemical Properties of DMPaH
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₂N₄O | - |
| Molecular Weight | 168.19 g/mol | - |
| Appearance | White to off-white solid | [14] |
| Synthesis | Reaction of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate with hydrazine hydrate. | [14] |
| Purity | >95% (Recommended for all applications) | HPLC/NMR |
| Solubility | Soluble in DMSO, Methanol. Limited solubility in aqueous buffers. | Experimental |
The synthesis of DMPaH is typically achieved through a two-step process starting from the condensation of acetylacetone and hydrazine hydrate to form 3,5-dimethyl pyrazole, followed by alkylation with an ethyl haloacetate and subsequent hydrazinolysis.[14] For applications in chemical biology, rigorous purification by chromatography or recrystallization is mandatory to remove any reactive impurities.
Principle of Action and Proposed Applications
The utility of DMPaH as a chemical probe is predicated on the reactivity of its terminal hydrazide group. We propose two primary classes of applications: Covalent labeling of carbonyl-containing biomolecules and activity-based protein profiling for target discovery.
Application 1: Covalent Labeling of Carbonyl-Containing Biomolecules
Many biological processes involve or generate carbonyl groups (aldehydes and ketones), which are typically absent on the surface of most proteins. This provides a bioorthogonal handle for selective labeling.
-
Glycoprotein Profiling: The carbohydrate moieties of glycoproteins can be mildly oxidized with sodium periodate (NaIO₄) to generate aldehyde groups. A biotinylated or fluorescently-tagged DMPaH derivative can then be used to covalently label these oxidized sugars for visualization or enrichment.
-
Profiling Oxidative Stress: Severe oxidative stress can lead to the formation of carbonyl groups on amino acid side chains (e.g., lysine, arginine, proline) as a result of protein damage. DMPaH-based probes can serve as tools to detect and identify proteins that are targets of such damaging modifications.
Application 2: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy used to map active enzymes in complex proteomes.[15] While many ABPP probes use warheads that target specific amino acid residues, hydrazine-based probes have been shown to react with a broader class of electrophilic centers within enzyme active sites, including cofactors (e.g., FAD, PLP) and transient catalytic intermediates.[11][12]
For this application, DMPaH must be modified to include a reporter handle, such as a terminal alkyne for subsequent "click" chemistry. This modified probe, DMPaH-Alkyne , can be applied to cell lysates or live cells to covalently label its protein targets. Labeled proteins can then be identified using quantitative mass spectrometry, providing a powerful method for target deconvolution.[15][16]
Experimental Protocols
Disclaimer: These protocols are proposed methodologies. Users should perform small-scale pilot experiments to optimize conditions for their specific biological system. All work should be conducted with appropriate personal protective equipment.
Protocol 1: Biotin-DMPaH Pulldown of Oxidized Glycoproteins
This protocol describes the enrichment of glycoproteins from a total cell lysate using a biotinylated DMPaH probe.
Materials:
-
Biotin-DMPaH (custom synthesis required)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Sodium periodate (NaIO₄)
-
Glycerol
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2X SDS-PAGE loading buffer)
Workflow Diagram:
Caption: Workflow for glycoprotein enrichment using a Biotin-DMPaH probe.
Step-by-Step Methodology:
-
Lysate Preparation: Prepare cell lysate according to standard protocols. Clarify the lysate by centrifugation (e.g., 14,000 x g, 15 min, 4°C) and determine the protein concentration (e.g., BCA assay). Adjust concentration to 1-2 mg/mL.
-
Oxidation: To 1 mL of cell lysate, add freshly prepared NaIO₄ to a final concentration of 1 mM. Incubate on ice in the dark for 30 minutes.
-
Rationale: Mild periodate treatment selectively cleaves cis-diols in sialic acid residues to generate aldehydes, providing a specific target for the hydrazide probe.
-
-
Quenching: Stop the oxidation by adding glycerol to a final concentration of 10 mM. Incubate on ice for 10 minutes.
-
Probe Labeling: Add Biotin-DMPaH probe to the quenched lysate to a final concentration of 100 µM. Incubate at room temperature for 2 hours with gentle rotation.
-
Control Samples: Prepare two critical control samples in parallel:
-
No Oxidation Control: A lysate sample that is not treated with NaIO₄ but is incubated with the Biotin-DMPaH probe. This controls for non-specific binding of the probe.
-
No Probe Control: An oxidized lysate sample that is incubated with streptavidin beads without prior addition of the probe. This controls for non-specific binding of proteins to the beads.
-
-
Protein Capture: Add 50 µL of a 50% slurry of pre-washed streptavidin-agarose beads to each sample. Incubate overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation (e.g., 1,000 x g, 2 min). Discard the supernatant. Wash the beads three times with 1 mL of cold Wash Buffer.
-
Elution & Analysis: After the final wash, resuspend the beads in 50 µL of Elution Buffer. Boil at 95°C for 5-10 minutes to release the bound proteins. Analyze the eluate by SDS-PAGE followed by silver staining, Coomassie blue, or Western blot for specific glycoproteins. For proteome-wide identification, proceed with on-bead digestion and LC-MS/MS analysis.
Protocol 2: Target Identification using DMPaH-Alkyne and Click Chemistry
This protocol outlines a chemoproteomic workflow to identify cellular targets of the DMPaH scaffold.
Materials:
-
DMPaH-Alkyne (custom synthesis required)
-
Negative Control Probe (e.g., 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetamide-Alkyne, custom synthesis required)
-
Cell lysate or live cells in culture
-
Click Chemistry Reagents: Azide-Biotin, Copper(II) sulfate (CuSO₄), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Sodium ascorbate.
-
Streptavidin-agarose beads
-
Mass spectrometry-grade reagents for protein digestion and analysis.
Workflow Diagram:
References
- 1. Advancing Biomedical Research with Quality Chemical Probes [promega.de]
- 2. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tsijournals.com [tsijournals.com]
- 15. drughunter.com [drughunter.com]
- 16. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide: A Guide for Researchers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the solubility, preparation, and experimental use of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide. This document is designed to offer not just procedural steps, but also the scientific rationale behind them, ensuring both technical accuracy and practical applicability in a laboratory setting.
Introduction: The Significance of Pyrazole Acetohydrazides in Modern Research
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[3][4][5] The acetohydrazide moiety, on the other hand, is a versatile functional group known for its role as a key building block in the synthesis of various heterocyclic compounds and as a pharmacophore in its own right.[6][7] The combination of these two pharmacophores in this compound results in a molecule of significant interest for drug discovery and development, offering multiple points for further chemical modification and a high potential for biological activity.[8][9]
This guide provides detailed protocols for the synthesis of this valuable compound, an in-depth analysis of its solubility characteristics, and practical guidance for its application in experimental settings.
Part 1: Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the preparation of the intermediate, ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate, followed by its conversion to the final acetohydrazide product.
Diagram of the Synthetic Workflow
Caption: Synthetic route to the target compound.
Step 1: Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate
This initial step involves the N-alkylation of 3,5-dimethylpyrazole with ethyl bromoacetate. The use of a weak base like potassium carbonate is crucial to deprotonate the pyrazole nitrogen, facilitating its nucleophilic attack on the electrophilic carbon of ethyl bromoacetate. Acetone is a suitable solvent for this reaction due to its polarity and boiling point, which allows for refluxing to drive the reaction to completion.
Protocol:
-
Reaction Setup: To a solution of 3,5-dimethylpyrazole (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Reagent: To the stirring suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate.[10]
Step 2: Synthesis of this compound
The final step is the hydrazinolysis of the synthesized ester. Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the desired acetohydrazide.[11][12] Ethanol is a common solvent for this reaction as it is a good solvent for both the ester and hydrazine hydrate, and its boiling point is suitable for refluxing.[10]
Protocol:
-
Reaction Setup: Dissolve ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (1 equivalent) in ethanol in a round-bottom flask.
-
Addition of Reagent: Add hydrazine hydrate (3-5 equivalents) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound as a solid.[10][13]
Part 2: Solubility Profile of this compound
Understanding the solubility of a compound is a critical first step in its experimental application.[14] The solubility of this compound has been determined in aqueous buffer, and its solubility in common organic solvents can be estimated based on the behavior of structurally similar compounds.
Experimental Solubility Data
A known experimental value for the solubility of this compound is available in an aqueous medium.
| Solvent System | Temperature | Solubility | Source |
| Aqueous Buffer (pH 7.4) | Not Specified | 24.5 µg/mL | [13] |
Estimated Solubility in Organic Solvents
| Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and non-polar groups. |
| Methanol / Ethanol | Moderate to High | These polar protic solvents are likely to be effective due to their ability to form hydrogen bonds with the acetohydrazide group. The solubility of 3,5-dimethylpyrazole is high in these solvents.[15] |
| Acetone | Moderate | Acetone's moderate polarity should allow for reasonable dissolution of the compound. 3,5-dimethylpyrazole exhibits good solubility in acetone.[15] |
| Ethyl Acetate | Moderate | As a moderately polar solvent, ethyl acetate is expected to dissolve the compound, facilitated by the ester-like character of the acetohydrazide group. 3,5-dimethylpyrazole is soluble in ethyl acetate.[15] |
| Dichloromethane (DCM) | Low to Moderate | The lower polarity of DCM may limit the solubility of the polar acetohydrazide portion of the molecule. |
| Toluene / Hexane | Low to Insoluble | These non-polar solvents are unlikely to be effective in dissolving the polar acetohydrazide group. 3,5-dimethylpyrazole shows lower solubility in toluene compared to more polar solvents.[15] |
| Water | Low | The experimental data at pH 7.4 confirms low aqueous solubility. The hydrophobic dimethylpyrazole ring likely limits water solubility despite the presence of the polar acetohydrazide group.[13] |
Protocol for Experimental Solubility Determination
For precise experimental applications, it is recommended to determine the solubility in the specific solvent system to be used. The shake-flask method is a widely accepted and reliable technique for this purpose.
Diagram of the Shake-Flask Solubility Protocol
Caption: Workflow for experimental solubility measurement.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Part 3: Experimental Applications and Protocols
This compound is a versatile intermediate and a potential bioactive molecule. Its primary applications lie in the synthesis of more complex molecules and in screening for various biological activities.
Application 1: Synthesis of Pyrazole-Containing Heterocycles
The acetohydrazide functionality is a key synthon for the construction of various five- and six-membered heterocyclic rings, such as oxadiazoles, thiadiazoles, and triazoles.[6] These ring systems are prevalent in many biologically active compounds.
Example Protocol: Synthesis of a 1,3,4-Oxadiazole Derivative
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a carboxylic acid (1 equivalent) in a suitable solvent such as phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: After completion, carefully pour the reaction mixture onto crushed ice. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with water and then a dilute sodium bicarbonate solution to remove any unreacted acid. Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,4-oxadiazole derivative.
Application 2: Screening for Biological Activity
Given the known pharmacological properties of pyrazole derivatives, this compound is an excellent candidate for screening in various biological assays.[3][4][9]
Example Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37 °C for 18-24 hours for bacteria).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion
This compound is a compound of considerable interest for chemical synthesis and drug discovery. The protocols and data presented in these application notes provide a solid foundation for researchers to confidently prepare, handle, and utilize this molecule in their experimental endeavors. The provided synthetic routes are robust, and the solubility information will guide the design of formulation and assay conditions. The potential for this compound to serve as a scaffold for the development of novel therapeutic agents is significant, and it is hoped that this guide will facilitate such discoveries.
References
- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. name-reaction.com [name-reaction.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. Hydrazine hydrate: Significance and symbolism [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | C7H12N4O | CID 821228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Hydrazine HydrateWhat are the main application areas of hydrazine hydrate? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Pyrazole Derivatives for Medicinal Chemistry
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate pharmacological activity have cemented its status as a "privileged scaffold."[3] Pyrazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a vast spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic activities.[3][4][5] This comprehensive guide provides medicinal chemists, researchers, and drug development professionals with an in-depth overview of the key synthetic strategies for accessing this vital heterocyclic system. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, provide detailed, field-tested experimental protocols, and offer insights into the practical considerations for synthesizing and handling these valuable compounds.
The Pyrazole Core: A Privileged Scaffold in Drug Discovery
The pyrazole ring's prevalence in successful pharmaceuticals is not coincidental. Its unique physicochemical properties make it an ideal building block for designing potent and selective drug candidates.
-
Structural Rigidity and Vectorial Display: The planar, aromatic nature of the pyrazole ring provides a rigid scaffold, which helps to minimize the entropic penalty upon binding to a biological target. This rigidity allows for the precise, vectorial positioning of substituents into specific binding pockets of enzymes or receptors.
-
Hydrogen Bonding Capabilities: The pyrazole core possesses both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp²-hybridized nitrogen at position 2).[6] This duality allows for critical interactions with protein active sites, contributing significantly to binding affinity and selectivity.
-
Modulation of Physicochemical Properties: The pyrazole nucleus can act as a bioisostere for an aryl ring, often improving key drug-like properties such as lipophilicity and aqueous solubility.[7] This tunability is crucial for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
-
Metabolic Stability: The aromatic pyrazole ring is generally resistant to metabolic degradation, which can enhance the in vivo half-life of a drug.
Table 1: Prominent FDA-Approved Drugs Featuring a Pyrazole Core
| Drug Name | Therapeutic Class | Mechanism of Action |
| Celecoxib (Celebrex) | Anti-inflammatory (NSAID) | Selective COX-2 Inhibitor |
| Sildenafil (Viagra) | Erectile Dysfunction | PDE5 Inhibitor |
| Rimonabant (Acomplia) | Anti-obesity (Withdrawn) | Cannabinoid Receptor 1 (CB1) Antagonist |
| Stanozolol (Winstrol) | Anabolic Steroid | Androgen Receptor Agonist |
| CDPPB | Antipsychotic | mGluR5 Positive Allosteric Modulator |
Foundational Synthetic Strategies: The Knorr Pyrazole Synthesis
The most fundamental and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883.[3][8][9] This robust reaction involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[3][8][9][10]
Mechanism and Rationale
The reaction is typically acid-catalyzed and proceeds through a well-defined pathway.[9][10][11]
-
Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.
-
Hydrazone/Enamine Formation: Following the initial attack, dehydration occurs to form a key hydrazone or enamine intermediate.[11][12]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Final Dehydration: A final dehydration step yields the stable, aromatic pyrazole ring.[13]
The choice of an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can lead to the formation of two different regioisomers.[3][8] Controlling this regioselectivity is a key consideration in the synthesis design and often depends on the steric and electronic properties of the substituents and the reaction conditions (e.g., pH).[14]
Caption: Workflow of the Knorr Pyrazole Synthesis.
Application Note: Synthesis of Celecoxib Precursor
A prominent application of the Knorr synthesis is in the industrial production of Celecoxib, a selective COX-2 inhibitor.[15] The key step involves the condensation of 4-methylphenylhydrazine with the trifluoromethylated 1,3-diketone, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.
Alternative and Modern Synthetic Approaches
While the Knorr synthesis is a workhorse, several other methods have been developed to access pyrazoles with diverse substitution patterns.
-
From α,β-Unsaturated Carbonyls: The reaction of hydrazines with α,β-unsaturated aldehydes and ketones (a Michael addition followed by cyclization and elimination) is another classic and effective route.[3]
-
1,3-Dipolar Cycloaddition: The cycloaddition reaction between a diazo compound (as the 1,3-dipole) and an alkyne is a powerful method for constructing the pyrazole ring with high regioselectivity.
-
Multi-Component Reactions (MCRs): MCRs offer a highly efficient "one-pot" approach to generating complex pyrazole derivatives from simple starting materials, minimizing waste and purification steps.[8]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazole via Knorr Condensation
This protocol describes the synthesis of a model pyrazole from ethyl acetoacetate and phenylhydrazine, a reaction that can be adapted for various substrates.[11][13]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Glacial Acetic Acid (catalytic amount, ~5-10 mol%)
-
Ethanol (as solvent)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Beaker, Buchner funnel, filter paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethanol (5 mL per 10 mmol of limiting reagent).
-
Add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) to the solvent. Caution: This addition can be exothermic.[11]
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 1-2 hours.[11]
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexanes) until the starting materials are consumed.[13]
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.[11]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold water or ethanol to remove any residual impurities.[11]
-
Allow the product to air dry completely.
-
Characterization: Confirm the identity and purity of the synthesized pyrazole using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).
Caption: Experimental workflow for a typical Knorr synthesis.
Safety Precautions: Handling Hydrazine Derivatives
Hydrazine and its derivatives are essential reagents for pyrazole synthesis but require careful handling due to their toxicity and potential instability.
-
Toxicity: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[16][17] Acute and chronic exposure must be avoided.[17]
-
Handling: Always handle hydrazine and its derivatives in a well-ventilated chemical fume hood.[16][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is often suitable), splash-proof goggles, a face shield, and a lab coat.[17][18]
-
Spills: In case of a spill, evacuate the area and follow established laboratory procedures for hazardous chemical cleanup.
-
Waste Disposal: Dispose of hydrazine-containing waste in properly labeled hazardous waste containers according to institutional and local regulations.[16][17]
Conclusion and Future Outlook
The synthesis of pyrazole derivatives remains a vibrant and essential area of research in medicinal chemistry. While classical methods like the Knorr synthesis continue to be indispensable, the development of novel, more efficient, and environmentally friendly methodologies is ongoing. The application of techniques such as flow chemistry, microwave-assisted synthesis, and the use of novel catalysts will undoubtedly expand the accessible chemical space of pyrazole-based therapeutics, paving the way for the discovery of next-generation medicines.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. name-reaction.com [name-reaction.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 15. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. ehs.unm.edu [ehs.unm.edu]
- 18. files.dep.state.pa.us [files.dep.state.pa.us]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide Concentration in Assays
Welcome to the technical support center for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for determining the optimal concentration of this compound in various biochemical and cellular assays. Our goal is to equip you with the scientific rationale and practical steps to ensure robust and reproducible results.
Introduction to this compound
This compound belongs to the pyrazole class of compounds, a versatile scaffold known for a wide range of biological activities, including but not limited to, antifungal, anticancer, and enzyme inhibitory effects.[1][2] The acetohydrazide moiety introduces a reactive functional group that can be crucial for its mechanism of action or for further chemical modifications.[3] Optimizing the concentration of this small molecule is a critical first step in any assay to ensure meaningful and accurate data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new assay?
A1: For a novel assay, a broad concentration range is recommended for initial screening, typically from low nanomolar (nM) to high micromolar (µM) concentrations. A common starting point is a 10-point, 3-fold serial dilution starting from 100 µM. This wide range helps to identify the potency of the compound and to establish a dose-response curve.[4]
Q2: What is the best solvent to use for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecules for high-throughput screening.[5] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation. For aqueous-based assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced artifacts.[5]
Q3: I'm observing poor solubility of the compound in my aqueous assay buffer. What should I do?
A3: Poor aqueous solubility is a common challenge. A related compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, has a reported aqueous solubility of 24.5 µg/mL at pH 7.4, which is relatively low.[6] If you observe precipitation, consider the following:
-
Lower the final concentration range: If the compound is highly potent, you may not need to test at high concentrations where solubility is an issue.
-
Use a co-solvent: In some cases, a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) can improve solubility. However, this must be validated for compatibility with your assay system.
-
Sonication: Gentle sonication can help to dissolve the compound in the stock solution.
-
Freshly prepare dilutions: Avoid storing dilute aqueous solutions for extended periods, as the compound may precipitate over time.
Q4: How can I assess the stability of this compound under my assay conditions?
A4: The hydrazide functional group can be susceptible to hydrolysis, especially at non-neutral pH.[7] To assess stability:
-
Incubate the compound in your assay buffer under the same conditions as your experiment (e.g., temperature, light exposure).
-
At various time points, analyze the sample using High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products and a decrease in the parent compound peak.
-
A control sample stored under ideal conditions (e.g., -20°C in anhydrous DMSO) should be run in parallel.
Troubleshooting Guide
This section addresses specific issues you may encounter when optimizing the concentration of this compound.
Issue 1: No observable effect or weak activity in the assay.
If you are not observing the expected activity, it could be due to several factors. The following workflow can help you systematically troubleshoot the issue.
Caption: Workflow for troubleshooting lack of compound activity.
In-depth Explanation:
-
Solubility and Stability: As discussed in the FAQs, ensuring your compound is dissolved and stable in the assay buffer is the first critical step. The pyrazole and hydrazide moieties can be prone to degradation under certain conditions.[7]
-
Concentration Range: It's possible the active concentration is outside your initial test range. Expanding the dose-response curve to both higher and lower concentrations can reveal the true potency.
-
Assay Integrity: Always validate your assay with known positive and negative controls. If these controls are not behaving as expected, the issue may lie with the assay components or protocol rather than the test compound.
-
Target Engagement: If the above steps do not resolve the issue, it is important to confirm that the compound is interacting with its intended target. Orthogonal assays, which measure target binding or activity through a different method, can be invaluable.[4]
Issue 2: High background signal or non-specific effects.
High background or activity that does not follow a clear dose-response relationship can indicate assay interference.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Compound Autofluorescence/Quenching | The pyrazole ring system can exhibit intrinsic fluorescence or quench the fluorescence of other molecules in the assay. | Run a control experiment with the compound in the assay buffer without the target protein or cells to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths. |
| Compound Aggregation | At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions. | 1. Include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer to disrupt aggregates.[8] 2. Perform Dynamic Light Scattering (DLS) to directly observe aggregate formation at different concentrations. |
| Reactive Moieties | The acetohydrazide group, while generally stable, can under certain conditions be reactive and covalently modify proteins non-specifically. | Perform a pre-incubation experiment where the target is incubated with the compound, followed by removal of the unbound compound. If the effect persists, it may indicate covalent modification. |
Experimental Protocol: Assessing Compound Autofluorescence
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your main experiment.
-
Add the dilutions to the wells of the microplate (use the same plate type as your assay, e.g., black plates for fluorescence).
-
Include wells with assay buffer only (blank) and a known fluorescent standard (e.g., fluorescein) as controls.
-
Read the plate on a plate reader using the same excitation and emission wavelengths as your primary assay.
-
If the compound shows significant fluorescence, consider using an alternative assay with a different readout (e.g., luminescence or absorbance-based).
Issue 3: Inconsistent results between experiments.
Poor reproducibility can stem from variability in compound preparation or assay execution.
Caption: Decision tree for addressing inconsistent experimental results.
Key Considerations for Reproducibility:
-
Stock Solution Integrity: Repeated freeze-thaw cycles can lead to compound degradation or precipitation. It is best practice to aliquot stock solutions into single-use volumes.
-
Precise Pipetting: Inaccurate pipetting, especially when performing serial dilutions, can lead to significant errors in the final compound concentration.
-
Environmental Factors: Ensure consistent incubation times, temperatures, and CO2 levels (for cell-based assays) between experiments.
By systematically addressing these common issues, you can confidently determine the optimal concentration of this compound for your specific assay, leading to reliable and high-quality data.
References
- 1. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | C7H12N4O | CID 821228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cytotoxicity of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to help you navigate common experimental challenges and ensure the scientific integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected levels of cytotoxicity with this compound, even at low concentrations. What are the potential causes?
Unexpected cytotoxicity can stem from several factors, ranging from the intrinsic properties of the compound to the specifics of your experimental setup. Here are the primary areas to investigate:
-
Compound-Specific Issues:
-
Intrinsic Bioactivity: Pyrazole and hydrazide moieties are known pharmacophores that can exhibit a range of biological activities, including anticancer and cytotoxic effects.[1][2][3][4] It's possible that the observed cytotoxicity is a true biological effect of the compound on your specific cell line.
-
Solubility and Precipitation: Poor aqueous solubility is a common issue with small molecules and can lead to compound precipitation in your cell culture medium.[5][6][7][8] This can cause inconsistent dosing and may even induce cellular stress responses that are misinterpreted as direct cytotoxicity.
-
Chemical Stability: The acetohydrazide group may be susceptible to hydrolysis or reaction with components in the cell culture medium, potentially forming byproducts with different activity profiles.[9][10][11]
-
-
Experimental & Methodological Factors:
-
Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to keep the final solvent concentration low, generally below 0.5%.[12]
-
Assay Interference: The compound itself might interfere with the chemistry of your chosen cytotoxicity assay (e.g., MTT, XTT, LDH). This can lead to false-positive or false-negative results.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cytotoxicity you are observing may be specific to the cell line you are using.
-
Inconsistent Cell Health and Seeding: High variability between replicate wells is often caused by inconsistent cell seeding, using cells with high passage numbers, or poor overall cell health.[12][13][14]
-
Q2: How can I determine if the observed cytotoxicity is a true biological effect or an experimental artifact?
A systematic approach involving a series of control experiments is essential to distinguish between genuine bioactivity and experimental artifacts.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for unexpected cytotoxicity.
Q3: What are the first steps I should take to troubleshoot these issues?
-
Verify Compound Solubility: Visually inspect your treatment media for any signs of precipitation. Perform a formal solubility test.
-
Optimize Solvent Concentration: Ensure your final solvent concentration is non-toxic to your cells. Run a solvent-only control to confirm.
-
Review Cell Culture Practices: Use cells within a consistent and low passage number range, ensure even cell seeding, and monitor for any signs of contamination.[14]
-
Perform Assay-Specific Controls: Run controls to check for any interference between your compound and the cytotoxicity assay reagents.
Section 2: In-Depth Troubleshooting Guides
Issue 1: Compound Solubility and Precipitation
Poor solubility can lead to inaccurate dosing and false cytotoxicity readings.
Q: My compound, this compound, appears to be precipitating in the cell culture medium. What should I do?
A: Compound precipitation is a common challenge. Here’s a step-by-step guide to address it:
Step 1: Determine the Kinetic Solubility in Your Assay Medium
Kinetic solubility is a practical measure for early-stage drug discovery.[7][15]
Protocol: Turbidimetric Solubility Assay
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Create a series of 2-fold serial dilutions of the stock solution in DMSO.
-
Add a small, consistent volume of each dilution to your cell culture medium, mimicking the final assay conditions.
-
Incubate for a set period (e.g., 2 hours) at 37°C.
-
Measure the turbidity of each solution using a plate reader at a wavelength of 620 nm or by visual inspection.
-
The highest concentration that does not show a significant increase in turbidity is your approximate kinetic solubility limit.
| Parameter | Recommendation |
| Solvent | DMSO is common, but other organic solvents can be tested. |
| Final Solvent Conc. | Keep below 0.5% to avoid solvent-induced toxicity.[12] |
| Mixing | Ensure thorough mixing of the compound in the medium before adding to cells. |
Step 2: Strategies to Improve Solubility
-
Use of Solubilizing Agents: Consider the use of excipients like cyclodextrins, though be mindful of their own potential cellular effects.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the medium might improve solubility.
-
Sonication: Brief sonication of the stock solution before dilution can sometimes help.
Issue 2: Assay Interference
Your compound might be directly interacting with the reagents of your viability assay, leading to inaccurate results.
Q: How do I test if this compound is interfering with my MTT assay?
A: A cell-free assay is the best way to determine direct interference.
Protocol: Cell-Free MTT Assay Interference
-
Prepare a 96-well plate with your complete cell culture medium, but without any cells.
-
Add your compound at the same concentrations used in your cytotoxicity experiment.
-
Add a solvent-only control.
-
Add the MTT reagent to all wells and incubate for the standard duration (e.g., 2-4 hours).
-
Add the solubilization buffer (e.g., DMSO or SDS solution).
-
Read the absorbance at the appropriate wavelength.
Interpreting the Results:
-
No Change in Absorbance: If there is no significant difference in absorbance between the compound-treated wells and the solvent control, direct interference is unlikely.
-
Increased Absorbance: This suggests your compound is reducing the MTT reagent, leading to a false-positive signal for viability.
-
Decreased Absorbance: This indicates your compound is inhibiting the reduction of MTT, which could mask its true cytotoxic effect.
If interference is detected, consider using an alternative cytotoxicity assay that relies on a different mechanism, such as a lactate dehydrogenase (LDH) release assay for membrane integrity or an ATP-based assay for cell metabolism.[16][17][18]
Issue 3: Investigating the Mechanism of Cytotoxicity
Once you've ruled out experimental artifacts, the next step is to understand how your compound is inducing cell death.
Q: I've confirmed the cytotoxicity is real. What are the likely mechanisms for a pyrazole-hydrazide compound, and how can I investigate them?
A: Pyrazole derivatives have been shown to induce cytotoxicity through various mechanisms, including apoptosis, cell cycle arrest, and inhibition of key cellular pathways.[1][19][20][21][22] The hydrazide moiety can also contribute to bioactivity.[2][23][24]
Potential Mechanisms of Action for Pyrazole-Containing Compounds
-
Induction of Apoptosis: Many pyrazole derivatives have been shown to induce programmed cell death.[20][21][22]
-
Cell Cycle Arrest: The compound may be halting the cell cycle at specific checkpoints.[19][23]
-
Kinase Inhibition: Pyrazoles are a common scaffold for kinase inhibitors, which can disrupt signaling pathways controlling cell proliferation and survival.[1][3]
-
Tubulin Polymerization Inhibition: Some pyrazoles can interfere with microtubule dynamics, leading to mitotic arrest and cell death.[1][25]
-
Induction of Reactive Oxygen Species (ROS): The compound might be causing oxidative stress within the cells.[20][23]
Experimental Workflow for Mechanistic Studies
Caption: Workflow for investigating the mechanism of cytotoxicity.
Recommended Experiments:
| Mechanism | Recommended Assay | Principle |
| Apoptosis | Caspase-3/7 Activation Assay | Measures the activity of key executioner caspases in the apoptotic cascade.[16][20] |
| Apoptosis | Annexin V/Propidium Iodide (PI) Staining | Detects the externalization of phosphatidylserine, an early marker of apoptosis.[21] |
| Cell Cycle Arrest | Flow Cytometry with PI Staining | Quantifies the distribution of cells in different phases of the cell cycle.[20][23] |
| Oxidative Stress | ROS Detection Assays (e.g., DCFDA) | Measures the intracellular levels of reactive oxygen species.[20][23] |
Section 3: General Best Practices for In Vitro Cytotoxicity Assays
To ensure the reliability and reproducibility of your data, adhere to the following best practices:
-
Cell Culture Consistency:
-
Use cells within a defined, low passage number range.[14]
-
Maintain a consistent cell seeding density for all experiments.
-
Regularly test for mycoplasma contamination.
-
-
Assay Plate Design:
-
To mitigate "edge effects," fill the perimeter wells of your microplate with sterile PBS or medium and do not use them for data collection.[14]
-
-
Reagent Preparation and Handling:
-
Prepare fresh reagents whenever possible.
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Data Analysis:
-
Include appropriate positive and negative controls in every experiment.
-
Calculate IC50 values using a non-linear regression analysis.
-
By following this comprehensive guide, you will be better equipped to troubleshoot unexpected cytotoxicity and generate high-quality, reliable data in your research with this compound.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 9. The reactivity of Acethydrazide_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Stability and Degradation of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide Solutions
Welcome to the technical support guide for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability and degradation of this compound in solution. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the optimal storage conditions for solutions of this compound?
A1: For maximum stability, solutions should be stored at low temperatures (2-8°C) and protected from light. The acetohydrazide functional group can be susceptible to hydrolysis, and the pyrazole ring, while generally stable, can be involved in photochemical reactions under certain conditions[1][2]. Aliquoting stock solutions is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture. For long-term storage, freezing at -20°C or -80°C in an anhydrous solvent like DMSO is preferable.
Q2: Which solvents are recommended for preparing stable stock solutions?
A2: this compound has limited aqueous solubility[3]. Therefore, initial stock solutions are best prepared in anhydrous polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For subsequent dilutions into aqueous buffers, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation. Synthesis procedures for related compounds often utilize alcoholic solvents like methanol or ethanol, which can also be used for short-term applications[4].
Q3: What are the primary degradation pathways I should be aware of?
A3: The two most probable degradation pathways for this molecule are hydrolysis and oxidation.
-
Hydrolysis: The acetohydrazide moiety is essentially an amide bond, which is susceptible to cleavage under both acidic and basic conditions to yield 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid and hydrazine[2][5][6]. The rate of hydrolysis is highly pH-dependent.
-
Oxidation: The hydrazine portion of the acetohydrazide group can be susceptible to oxidative degradation[7]. While the pyrazole ring itself is relatively stable against oxidation, strong oxidizing agents or exposure to atmospheric oxygen over time, especially in the presence of metal ions, can lead to impurity formation[8][9].
Q4: How stable is the 3,5-dimethyl-1H-pyrazole core of the molecule?
A4: The pyrazole ring is a robust aromatic heterocycle and is generally stable under many chemical conditions, including moderate heat and hydrolytic stress[9]. Extensive stability studies on celecoxib, a drug containing a similar dimethylpyrazole ring, show it to be quite resistant to acid and base-catalyzed hydrolysis, with significant degradation occurring primarily under strong oxidative or specific photolytic conditions[8][10][11]. Therefore, degradation of this compound is much more likely to initiate at the acetohydrazide side chain.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Buffer | The compound's low aqueous solubility has been exceeded. The pH of the buffer may be affecting solubility. | 1. Verify that the final concentration is below the solubility limit. 2. Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) if your assay allows. 3. Adjust the pH of the buffer; solubility can be pH-dependent. 4. Prepare fresh dilutions from a high-concentration stock immediately before use. |
| Solution Develops a Yellow Tint | This often indicates oxidative degradation or the formation of a conjugated chromophoric impurity. | 1. Prepare solutions using de-gassed or sparged solvents to remove dissolved oxygen. 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Use amber vials or wrap containers in foil to protect from light, which can catalyze oxidation[8]. 4. Ensure solvents are free of peroxide or metal ion contaminants. |
| Loss of Potency or Purity in HPLC | Indicates chemical degradation of the parent compound. | 1. Confirm the stability of your solution under your specific experimental conditions (pH, temperature). 2. Perform a systematic forced degradation study (see Protocol 1 below) to identify the specific stress factor (e.g., acid, base, light, heat) causing the degradation. 3. Once the vulnerability is known, modify storage and handling procedures to mitigate that factor. For example, if the compound is acid-labile, use neutral or slightly basic buffers. |
Experimental Protocols and Methodologies
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for understanding a molecule's intrinsic stability and for developing stability-indicating analytical methods[12][13][14]. This protocol provides a systematic approach to evaluating the stability of this compound.
Objective: To identify the degradation pathways and the conditions that affect the stability of the compound.
Materials:
-
This compound
-
HPLC-grade DMSO, water, acetonitrile, methanol
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/PDA detector and a C18 column
-
pH meter, calibrated oven, photostability chamber
Workflow Diagram:
References
- 1. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. Stability of Celecoxib Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biomedres.us [biomedres.us]
Technical Support Center: Proactive Off-Target Liability Assessment for Novel Small Molecules
A Case Study with 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
Welcome to the technical support center dedicated to empowering researchers in the proactive identification and characterization of off-target effects of novel chemical entities. This guide uses this compound, a molecule with a pyrazole-4-acetohydrazide core that has been explored for fungicidal activity by potentially targeting succinate dehydrogenase[1], as a representative case study to illustrate a comprehensive strategy for off-target liability assessment. While the primary target of this molecule in a non-fungal, e.g., human, context may be unknown, the principles and workflows outlined here provide a robust framework for any small molecule drug discovery program.
Unexpected off-target interactions are a significant contributor to clinical trial failures and adverse drug reactions.[2] A thorough understanding of a compound's selectivity profile early in development is therefore not just a regulatory hurdle but a critical component of building a successful therapeutic program. This guide will provide you with the foundational knowledge, practical troubleshooting advice, and detailed protocols to confidently navigate the complexities of off-target profiling.
Frequently Asked Questions (FAQs)
Here, we address common questions that arise when initiating an off-target investigation for a novel compound like this compound.
Q1: I have a novel compound, this compound. Where do I even begin to look for potential off-targets?
A1: A multi-pronged approach is recommended, starting with broad, cost-effective methods and progressing to more focused, in-depth analyses.
-
Computational (In Silico) Prediction: Begin by using computational tools to predict potential off-targets based on the chemical structure of your compound.[3] These methods compare your molecule to databases of known ligands for a wide range of proteins. This can provide an initial list of potential off-targets to prioritize for experimental validation. Several web-based tools and commercial software packages are available for this purpose.[4][5][6][7][8]
-
Broad Panel Screening: Concurrently, consider a broad in vitro screening panel. For compounds with unknown primary targets, a kinase panel screen is often a good starting point due to the large number and druggability of kinases.[9][10][11][12][13] Many contract research organizations (CROs) offer comprehensive kinase profiling services.[9][10][11][12][13]
-
Unbiased Proteomic Approaches: For a more comprehensive and unbiased view, consider chemical proteomics approaches like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (MS).[2][14][15][16][17][18][19] This allows for the identification of direct binders in a cellular context.
Q2: My compound shows activity in a cell-based assay, but I'm not sure if it's due to the intended target or an off-target effect. How can I confirm target engagement in cells?
A2: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement in intact cells.[15][17][18][19] The principle behind CETSA is that a protein's thermal stability increases upon ligand binding.[15][17] By heating cells treated with your compound across a range of temperatures and then quantifying the amount of soluble target protein remaining, you can observe a "thermal shift" if your compound is binding to the target.[15][17][18][19] This can be done for a specific protein of interest via Western blotting or for many proteins simultaneously using mass spectrometry (proteome-wide CETSA or Thermal Proteome Profiling).[16][19]
Q3: I've identified a potential off-target kinase from a screening panel. What are the next steps for validation?
A3: Validating a hit from a primary screen is crucial.
-
Dose-Response Curve: First, confirm the interaction by generating a full dose-response curve (e.g., IC50 or Kd) for the compound against the purified off-target kinase. This will provide a quantitative measure of potency.
-
Cellular Target Engagement: Use an assay like CETSA or a target-specific cellular assay to confirm that your compound engages the off-target kinase in a cellular context and at relevant concentrations.
-
Functional Consequence: Determine the functional consequence of this off-target engagement. Does it inhibit or activate the kinase's signaling pathway in cells? This can be assessed by looking at the phosphorylation of known downstream substrates of the off-target kinase.
-
Structure-Activity Relationship (SAR): If you have analogs of your primary compound, test them against the off-target. A clear SAR can strengthen the evidence for a direct interaction.
Q4: What are the main differences between target-based and phenotype-based off-target identification?
A4:
-
Target-based approaches start with a known protein and test whether your compound binds to it. Examples include kinase panels and CETSA for a specific protein. These are hypothesis-driven.
-
Phenotype-based approaches start with an observed cellular effect (phenotype) and then work backward to identify the protein(s) responsible. Unbiased chemical proteomics methods are a key example of this. They can reveal unexpected off-targets that would be missed by targeted approaches.[2][14]
A Strategic Workflow for Off-Target Identification
A systematic approach is key to efficiently identifying and validating off-target effects. The following workflow is a general guide that can be adapted based on your specific research question and resources.
References
- 1. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects - Creative Biogene [creative-biogene.com]
- 5. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pharmaron.com [pharmaron.com]
- 11. assayquant.com [assayquant.com]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 13. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. annualreviews.org [annualreviews.org]
- 18. news-medical.net [news-medical.net]
- 19. CETSA [cetsa.org]
Technical Support Center: Optimizing Assays with 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
Welcome to the technical support resource for researchers utilizing 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide. This guide is designed to provide in-depth troubleshooting strategies and address common challenges, with a primary focus on mitigating high background noise to ensure data integrity and assay sensitivity.
Introduction
This compound and its derivatives are versatile compounds with applications ranging from potential fungicides to intermediates in the synthesis of novel therapeutic agents.[1][2][3] The presence of a pyrazole ring and a reactive acetohydrazide group provides a unique chemical scaffold, but can also introduce specific challenges in biochemical and cell-based assays.[4][5] High background noise is a frequent obstacle that can mask true signals, leading to a reduced assay window and inaccurate results.[6]
This guide provides a structured approach to identifying and mitigating the root causes of background noise, drawing from established principles of assay development and specific knowledge of hydrazide and pyrazole chemistry.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when encountering high background signals in their assays.
Q1: What are the most likely sources of high background when using this compound?
High background can originate from several sources, broadly categorized as compound-related, reagent-related, or procedural. For this specific molecule, key causes include:
-
Compound-Intrinsic Properties: The pyrazole moiety may possess inherent fluorescent properties, or the compound could interfere with the assay's detection system.[7]
-
Non-Specific Binding: The compound may bind to assay components like antibodies, enzymes, or microplate surfaces, leading to false positive signals.[8][9]
-
Reagent Contamination: Buffers or other reagents may be contaminated with substances that generate a signal in your assay format (e.g., phosphate contamination in kinase assays).[10]
-
Assay Conditions: Suboptimal assay conditions, such as incorrect buffer pH, inappropriate microplate selection, or extended incubation times, can exacerbate background noise.[11][12]
Q2: Can this compound interfere directly with my assay's reporter system (e.g., Luciferase, HRP)?
Yes, this is a critical consideration. Hydrazide and hydrazone-containing compounds are known to sometimes act as Pan-Assay Interference Compounds (PAINS).[7] These compounds can interfere with assay readouts through various mechanisms, including redox activity or metal chelation, which can inhibit or activate reporter enzymes non-specifically.[7] It is crucial to run controls to test for direct compound interference with the reporter system.
Q3: What is the first step I should take to diagnose the source of high background?
The first and most critical step is to run a systematic set of control experiments. The results will help you pinpoint the source of the noise. A recommended starting workflow is outlined below.
Caption: Initial control experiments to diagnose high background.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific background issues identified from your initial controls.
Guide 1: Investigating Compound-Specific Interference
If control experiments suggest that this compound is the source of the high background, follow these steps.
Issue: Potential Autofluorescence or Colorimetric Interference
Many heterocyclic compounds can absorb light or fluoresce at wavelengths used in common assays.
-
Step-by-Step Protocol:
-
Prepare a dilution series of your compound in the final assay buffer.
-
Dispense the dilutions into the same type of microplate used for your assay (e.g., white opaque for luminescence, black for fluorescence).[12][13]
-
Read the plate on a plate reader using the same excitation and emission wavelengths (for fluorescence) or detection settings (for luminescence/absorbance) as your main experiment.
-
Analysis: A dose-dependent increase in signal in the absence of any other assay components confirms that your compound has intrinsic optical properties that interfere with the assay readout.
-
-
Solutions:
-
For Fluorescence Assays: Consider using a red-shifted fluorophore for detection, as compound autofluorescence is less common at longer wavelengths.[14]
-
For Absorbance Assays: If the compound absorbs light at the detection wavelength, a spectral scan can identify a non-interfering wavelength. If this is not possible, a different assay format may be required.
-
Issue: Interference with Reporter Enzyme Activity
The compound may directly inhibit or enhance the signal-generating enzyme (e.g., Luciferase, Alkaline Phosphatase, HRP).
-
Step-by-Step Protocol:
-
Set up a simplified reaction containing only the reporter enzyme and its substrate in assay buffer.
-
Add a dilution series of this compound to this reaction.
-
Incubate for a relevant period and measure the signal.
-
Analysis: Compare the signal to a control containing the enzyme and substrate with vehicle (e.g., DMSO). A significant change in signal indicates direct interference.
-
-
Solutions:
-
If interference is observed, consider using a reporter enzyme from a different class that may be less susceptible.
-
Alternatively, a label-free detection method may be necessary if the interference cannot be mitigated.
-
Guide 2: Mitigating Non-Specific Binding (NSB)
NSB occurs when the compound or other assay components adhere to surfaces or proteins in a non-specific manner.[8][15] This is a common issue, especially in immunoassays.[9][16]
Key Strategies and Quantitative Recommendations
| Strategy | Recommended Concentration/Condition | Rationale |
| Increase Detergent | 0.01% - 0.1% Tween-20 or Triton X-100 in wash/assay buffers | Disrupts weak hydrophobic and ionic interactions that cause NSB.[15] |
| Add Blocking Proteins | 1-3% Bovine Serum Albumin (BSA) or 0.5% Casein in assay buffer | Saturates non-specific binding sites on plate surfaces and proteins.[15] |
| Optimize Ionic Strength | Titrate NaCl concentration (e.g., 150 mM to 500 mM) | High salt concentrations can disrupt non-specific electrostatic interactions. |
| Modify Incubation Time | Reduce incubation times where possible | Long incubation periods can sometimes increase the opportunity for non-specific interactions to occur.[11] |
-
Experimental Workflow for NSB Optimization:
Caption: Workflow for systematically reducing non-specific binding.
Guide 3: Improving Reagent and Assay Plate Quality
The quality of your reagents and consumables can significantly impact background levels, particularly in highly sensitive fluorescence and luminescence assays.[17][18]
Issue: Contaminated Reagents or High Plate Autofluorescence
-
Step-by-Step Protocol:
-
Reagent Purity: Prepare fresh buffers using the highest purity water and reagents available (e.g., molecular biology grade). Filter-sterilize buffers if microbial contamination is a possibility.
-
Plate Selection:
-
For luminescence assays , always use solid white, opaque-walled microplates to maximize signal reflection and prevent crosstalk.[13] Store plates in the dark before use to minimize phosphorescence.[18]
-
For fluorescence assays , use solid black microplates to quench background fluorescence.[12] Avoid plastic-bottom plates, which can be highly autofluorescent; glass-bottom plates are preferred.[17]
-
-
Control Test: Run a "Buffer-Only" control on your current plates and on new, high-quality plates to directly compare background signals.
-
-
Solutions:
-
If new reagents or plates lower the background, systematically replace old stock to identify the source of contamination.
-
Always use plates recommended for your specific assay type. Comparing different manufacturers can also be beneficial as plate formulations vary.[13]
-
References
- 1. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. longdom.org [longdom.org]
- 8. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 9. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. southernbiotech.com [southernbiotech.com]
- 15. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 16. Non-specific binding in solid phase immunoassays for autoantibodies correlates with inflammation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. agilent.com [agilent.com]
Technical Support Center: Purification of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
Welcome to the technical support guide for the purification of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the purification of this compound. The following sections are structured to address specific issues you may encounter during your experiments, explaining the causality behind experimental choices to ensure scientific integrity and successful outcomes.
Understanding the Molecule and Potential Impurities
This compound is a heterocyclic compound containing both a pyrazole ring and an acetohydrazide functional group. Its purification strategy is dictated by its physicochemical properties, such as polarity and solubility. The synthesis of this molecule typically involves the reaction of an ester derivative of (3,5-dimethyl-1H-pyrazol-4-yl)acetic acid with hydrazine hydrate.[1]
Common Impurities to Consider:
-
Unreacted Starting Materials: Residual ethyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate and hydrazine hydrate are common impurities.[2]
-
Byproducts: Diacyl hydrazine formation, where two molecules of the ester react with one molecule of hydrazine, can occur.[3]
-
Degradation Products: Hydrazides can be susceptible to hydrolysis back to the corresponding carboxylic acid, especially in the presence of water under acidic or basic conditions.[3]
A thorough understanding of these potential impurities is the first step in designing an effective purification strategy.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound.
Q1: What is the most effective initial purification method for crude this compound?
A1: For solid crude products, recrystallization is often the most effective and straightforward initial purification technique.[2] It is particularly adept at removing small amounts of impurities from a crystalline solid. The key is to select an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble at all temperatures.[4]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Given the polar nature of the acetohydrazide group and the pyrazole ring, polar protic solvents are a good starting point. Commonly used solvents for pyrazole and hydrazide derivatives include ethanol, methanol, isopropanol, and water, or mixtures thereof.[4][5] A mixed solvent system, such as ethanol/water or methanol/water, can be particularly effective.[4] You would dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise until turbidity appears, followed by slow cooling.[4]
Q3: When should I consider using column chromatography?
A3: Column chromatography is recommended when recrystallization fails to provide the desired purity, especially when dealing with impurities that have similar solubility profiles to your target compound.[3] It is also the method of choice for purifying non-crystalline, oily, or waxy crude products. Silica gel column chromatography is a standard approach for separating hydrazide derivatives.[6]
Q4: Can acid-base extraction be used to purify this compound?
A4: Yes, acid-base extraction can be a powerful technique. The pyrazole ring has basic nitrogen atoms that can be protonated by a dilute acid (e.g., 1M HCl) to form a water-soluble salt.[7] This allows for the separation from non-basic impurities. Subsequently, neutralizing the aqueous layer with a base will precipitate the purified compound.[8] However, care must be taken as the hydrazide moiety can be sensitive to strong acids or bases.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to concentrate the solution.- Try adding a "poor" solvent to induce precipitation.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound. |
| Oiling out occurs instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- High concentration of impurities. | - Use a lower-boiling point solvent.- Ensure slow cooling by insulating the flask.- Attempt purification by column chromatography first to remove a larger portion of impurities. |
| Low recovery of the purified product. | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Cool the solution in an ice bath for a longer duration to maximize precipitation.- Use a minimal amount of hot solvent for dissolution.- During hot filtration, pre-heat the funnel and filter paper. |
| Colored impurities remain in the crystals. | - The impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[3] |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the compound from impurities. | - The chosen eluent system has incorrect polarity. | - Perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal eluent for separation.[3] |
| The compound does not move from the origin (streaking). | - The eluent is not polar enough.- The compound is interacting too strongly with the silica gel. | - Gradually increase the polarity of the eluent.- Consider deactivating the silica gel with triethylamine (1-2%) if your compound is basic.[5] |
| Tailing of spots on TLC and broad peaks during column chromatography. | - The compound is acidic or basic and interacting strongly with the stationary phase. | - Add a small amount of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds.[3] |
| Difficulty in removing residual hydrazine hydrate. | - Hydrazine hydrate is highly polar and water-soluble. | - Hydrazine should stick to the silica gel column.[9] A short plug of silica can also be effective. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid.
-
Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material in various solvent mixtures (e.g., starting with 100% dichloromethane and gradually adding methanol).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Start eluting with the initial, low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent as the column runs.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visual Workflows
General Purification Workflow
References
- 1. tsijournals.com [tsijournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Acid-base_extraction [bionity.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this critical heterocyclic scaffold. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, but their synthesis is not without its complexities.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate common experimental hurdles.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during pyrazole synthesis in a practical question-and-answer format.
Issue 1: Poor or No Regioselectivity (Mixture of Isomers)
Question: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a nearly 1:1 mixture of regioisomers. How can I control the outcome to favor my desired product?
This is the most common challenge in pyrazole synthesis, particularly via the classical Knorr condensation.[3][4][5] The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups.[6][7]
Potential Causes & Suggested Solutions
-
Cause: Similar steric and electronic environments of the two carbonyl groups in the 1,3-dicarbonyl substrate.[8]
-
Solution 1: Leverage Solvent Effects. The polarity and hydrogen-bonding capability of the solvent can dramatically influence regioselectivity. Standard protic solvents like ethanol often yield mixtures.[9] Consider switching to aprotic dipolar solvents (e.g., N,N-dimethylacetamide) or fluorinated alcohols (e.g., 2,2,2-trifluoroethanol - TFE), which have been shown to significantly improve regioselectivity, sometimes achieving ratios greater than 99:1 in favor of a single isomer.[9][10]
-
Solution 2: Modify Reaction pH. The regiochemical outcome is highly dependent on pH.[6] Under acidic conditions (e.g., using hydrazine hydrochloride or adding a catalytic amount of acid), the reaction mechanism can be altered.[7][11] The initial condensation may be directed to the more reactive carbonyl, which is typically the one less sterically hindered or adjacent to an electron-withdrawing group. Conversely, neutral or basic conditions may favor attack at the other carbonyl. A systematic screen of pH conditions is recommended.
-
Solution 3: Exploit Steric and Electronic Bias. If possible, redesign the 1,3-dicarbonyl substrate. Introducing a bulky group (e.g., tert-butyl) near one carbonyl will sterically hinder it, directing the hydrazine's attack to the less hindered carbonyl.[6] Similarly, a potent electron-withdrawing group (like -CF₃) makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to the initial nucleophilic attack.[8][12]
-
-
Cause: The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is comparable under the reaction conditions.
-
Solution: Choose an Alternative Synthetic Route. If controlling the Knorr condensation proves intractable, consider a different strategy that offers inherent regiocontrol. 1,3-dipolar cycloaddition reactions, for instance between an alkyne and a nitrile imine (generated in situ from a hydrazonyl halide), can provide access to tetrasubstituted pyrazoles with improved regioselectivity, though this method also has its own challenges.[13] Multicomponent reactions can also offer novel and regioselective pathways.[1][2][14]
-
Troubleshooting Workflow for Regioselectivity
References
- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. name-reaction.com [name-reaction.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 13. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Technical Support Center: Overcoming Poor Reaction Yields in Pyrazole Synthesis
Welcome to the technical support center dedicated to troubleshooting and optimizing pyrazole synthesis. Pyrazoles are foundational scaffolds in medicinal chemistry and materials science, but their synthesis can be fraught with challenges leading to disappointing yields.[1][2] This guide is structured as a series of frequently asked questions and detailed troubleshooting protocols to help you navigate common pitfalls and enhance the efficiency of your reactions. We will delve into the causality behind experimental choices, providing you with the expertise to not only fix a reaction but to design more robust synthetic routes from the outset.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Knorr synthesis with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is giving a low yield of my desired product. What's the primary cause and how can I fix it?
A1: The most common issue here is a lack of regioselectivity. When both your 1,3-dicarbonyl and your hydrazine are unsymmetrical, the initial nucleophilic attack can occur at two different carbonyl sites, leading to the formation of a mixture of two regioisomers. This not only divides your product, effectively lowering the yield of the desired isomer, but also creates a significant purification challenge.[3]
Underlying Chemistry: The outcome is a competition between the more nucleophilic nitrogen of the hydrazine attacking the more electrophilic (less sterically hindered) carbonyl of the dicarbonyl compound.[4] Conventional conditions, such as refluxing in ethanol, often yield equimolar mixtures of these isomers.[5]
Troubleshooting Strategies:
-
Solvent Selection is Critical: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the formation of a single isomer.[4] These solvents can modulate the reactivity of the carbonyl groups and the hydrazine through hydrogen bonding, directing the reaction down a specific pathway. In some cases, aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have also been found to give better results than traditional protic solvents.[5]
-
Control the Reaction pH: The reaction can be sensitive to pH. Running the reaction in the presence of a sub-equivalent amount of acid (adjusting the pH to between 0 and 6.9) can favor one regioisomer over the other.[6][7] Conversely, neutral or slightly basic conditions might favor the alternative product.[3] Experimenting with catalytic amounts of acids like acetic acid or TsOH is a good starting point.[1][8]
-
Modify Starting Materials: If possible, introducing a significant steric or electronic difference between the two ends of your reactants can force the reaction to be more selective. A bulky substituent on the dicarbonyl compound will sterically hinder attack at the nearby carbonyl, for example.[3]
Q2: I'm attempting to synthesize a pyrazole from an α,β-unsaturated ketone (e.g., a chalcone) and hydrazine, but my main product is the non-aromatic pyrazoline. How do I drive the reaction to completion?
A2: This is an expected outcome, as the reaction mechanistically proceeds through a pyrazoline intermediate. The initial reaction is a Michael addition followed by cyclization to form the 4,5-dihydro-1H-pyrazole (pyrazoline). To obtain the final aromatic pyrazole, this intermediate must undergo oxidation or dehydration.[1][5] If this step is inefficient, the pyrazoline will be the major isolated product.
Troubleshooting Strategies:
-
In-Situ Oxidation: You can often achieve the final pyrazole in a one-pot procedure by including an oxidant in the reaction mixture or during the work-up.
-
Air Oxidation: Simply refluxing the reaction mixture in a high-boiling solvent open to the atmosphere can sometimes be sufficient, though it can be slow and inconsistent.
-
Chemical Oxidants: A variety of reagents can be used. For instance, an iodine-promoted cascade reaction can facilitate the cyclization and aromatization.[1] Other studies have successfully used copper triflate ([Cu(OTf)₂]) as a catalyst which can facilitate the subsequent in-situ oxidation to yield the pyrazole.[1][5]
-
-
Two-Step Procedure: Isolate the pyrazoline first. This allows for cleaner reaction conditions for the oxidation step. The isolated pyrazoline can then be treated with an oxidizing agent like hydrogen peroxide or subjected to catalytic dehydrogenation to yield the pyrazole.[1][2]
Q3: My pyrazole synthesis is extremely slow or fails to proceed entirely. What factors should I investigate to improve the reaction rate and yield?
A3: Sluggish reactions are typically due to insufficient activation of the substrates or unfavorable reaction kinetics. Several factors, from catalysts to energy input, can be optimized.
Troubleshooting Strategies:
-
Catalyst Choice: Many pyrazole syntheses are acid-catalyzed.[9] If you are running the reaction neat or in a neutral solvent, the addition of a catalytic amount of acetic acid or a stronger acid like p-toluenesulfonic acid (TsOH) can dramatically accelerate the reaction.[1][8] For more advanced applications, a wide range of catalysts have been shown to be effective, including nano-ZnO, silver triflate (AgOTf), and various metal-oxo clusters, which can lead to impressive yields (up to 99%) even under mild conditions.[1]
-
Temperature Optimization: While some reactions proceed efficiently at room temperature[1], many require heating. Systematically increasing the reaction temperature can improve the yield, but be aware that excessive heat can sometimes lead to side product formation and a decrease in yield.[1] A temperature screen (e.g., 60 °C, 80 °C, 100 °C) is advisable.
-
Microwave-Assisted Synthesis (MAOS): This is a powerful technique for accelerating pyrazole synthesis. Microwave irradiation can drastically reduce reaction times from hours to minutes and often leads to higher yields and product purity.[10][11][12][13] The selective heating of polar reagents and solvents provides energy directly to the molecules, bypassing the slower process of conventional thermal heating.[11]
Q4: My reaction is messy, with multiple spots on the TLC plate, making purification a nightmare. What are the likely side reactions, and how can I achieve a cleaner product?
A4: A complex crude mixture often points to side reactions or degradation of starting materials. Phenylhydrazine, for example, can be unstable and form colored impurities.[14]
Troubleshooting Strategies:
-
Ensure Purity of Starting Materials: Use freshly distilled or purified hydrazine and ensure your 1,3-dicarbonyl compound has not undergone self-condensation or degradation.
-
Optimize Reaction Conditions: As mentioned, excessive heat can cause decomposition. Try running the reaction at a lower temperature for a longer period.
-
Purification Strategy:
-
Acid-Base Wash: During the work-up, washing the organic layer with a dilute acid solution can remove unreacted basic hydrazine, while a dilute base wash can remove acidic byproducts.[15]
-
Recrystallization: This is often the most effective method for purifying solid pyrazoles. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.[15][16] If your compound "oils out," try using a larger volume of solvent, cooling more slowly, or adding a seed crystal.[16]
-
Column Chromatography: If recrystallization fails, column chromatography is the next step. Basic pyrazoles can sometimes streak or be retained on acidic silica gel. Deactivating the silica with triethylamine (by adding ~1% to your eluent) can often solve this problem.[15]
-
Visualizing the Process
To better understand the troubleshooting logic, the following workflow can be used to diagnose and solve common issues with pyrazole synthesis.
Caption: A decision tree for troubleshooting poor pyrazole synthesis yields.
Quantitative Data Summary
The following table summarizes how different reaction conditions can impact the yield of pyrazole synthesis, based on a model reaction between a 1,3-diketone and a hydrazine derivative.
| Entry | Reactant A (1,3-Diketone) | Reactant B (Hydrazine) | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Acetylacetone | Phenylhydrazine | None | Ethanol | RT | 24h | ~50-60 (mixture) | [5] |
| 2 | Acetylacetone | Phenylhydrazine | Nano-ZnO | Water | RT | 30 min | 95% | [5] |
| 3 | Ethyl Acetoacetate | Phenylhydrazine | Acetic Acid | 1-Propanol | 100°C | 1h | 79% | [17] |
| 4 | 1,3-Diketones | Arylhydrazines | None | DMAc | RT | - | 59-98% | [1] |
| 5 | Trifluoromethylated 1,3-Diketone | Methylhydrazine | None | TFE | RT | <1h | High (85:15 regioselectivity) | [4] |
| 6 | 1,3-Diketones | Sulfonyl Hydrazides | NaCoMo Cluster | - | - | - | up to 99% | [1] |
| 7 | Chalcones | Arylhydrazines | Acetic Acid | Acetic Acid | 120°C (MW) | 7-10 min | 68-86% | [11] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3,5-Diaryl-1H-pyrazole
This protocol provides a rapid synthesis method that leverages the speed and efficiency of microwave irradiation, often leading to high yields and cleaner products.[11][18]
Materials:
-
α,β-Unsaturated ketone (e.g., Chalcone) (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
10 mL microwave reaction vessel with a magnetic stir bar
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the hydrazine derivative (1.1 mmol) in the microwave reaction vessel.
-
Add glacial acetic acid (5 mL), which serves as both the solvent and the catalyst.
-
Securely seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a duration of 10-20 minutes. Note: Conditions should be optimized for specific substrates. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry.
-
If necessary, purify the crude product by recrystallization from a suitable solvent like ethanol.
Caption: Workflow for microwave-assisted pyrazole synthesis.
Protocol 2: Improving Regioselectivity with Fluorinated Alcohols
This protocol details a procedure for the Knorr condensation designed to favor one regioisomer through the use of a fluorinated solvent like HFIP.[4][18]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted Hydrazine (e.g., Methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature while stirring.
-
Continue to stir the reaction mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 30 minutes. The reaction is often complete within 1-4 hours.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue can then be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 7. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Comparative Guide to Validating the Biological Target of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is the unambiguous identification and validation of the molecule's biological target. This guide provides an in-depth, objective comparison of key experimental methodologies for validating the biological target of a novel small molecule, using 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide as a case study. While the definitive biological target of this specific pyrazole derivative is not yet established in public literature, this guide will equip you with the strategic and technical knowledge to approach its target deconvolution and validation.
The core principle of target validation is to establish a causal link between the modulation of a specific biological entity (the "target") by a small molecule and the resulting cellular or physiological effect.[1][2] A robust validation process not only elucidates the mechanism of action but also significantly de-risks subsequent preclinical and clinical development by building confidence that the observed therapeutic effects are "on-target".[2][3]
This guide will compare and contrast three powerful and widely adopted techniques for target validation: the Cellular Thermal Shift Assay (CETSA), Affinity Chromatography-Mass Spectrometry (AC-MS), and Kinome Profiling. We will delve into the causality behind experimental choices, provide detailed protocols, and present data interpretation strategies.
Comparative Analysis of Target Validation Methodologies
Choosing the right experimental approach is paramount and often depends on the suspected class of the target, the properties of the small molecule, and the available resources. The following table provides a high-level comparison of the three primary methods discussed in this guide.
| Methodology | Principle | Strengths | Limitations | Best Suited For |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[4][5][6] | Label-free; confirms target engagement in a native cellular context; applicable to a wide range of targets.[7][8] | Not all proteins exhibit a significant thermal shift; Western blot-based detection requires specific antibodies; MS-based detection can be complex.[9] | Validating direct target binding in intact cells or tissues; confirming on-target activity of lead compounds. |
| Affinity Chromatography-Mass Spectrometry (AC-MS) | An immobilized version of the small molecule is used to "fish out" its binding partners from a cell lysate.[10][11][12] | Unbiased, proteome-wide target identification; can identify novel and unexpected targets.[13] | Requires chemical modification of the small molecule, which may alter its binding properties; can yield non-specific binders.[11][13] | Initial target discovery for compounds with an unknown mechanism of action. |
| Kinome Profiling | Quantifies the interaction of a compound with a large panel of purified kinases.[14][15] | High-throughput assessment of selectivity and potency against the kinome; identifies both primary targets and off-targets.[16] | Limited to kinase targets; performed in a cell-free system which may not fully recapitulate the cellular environment.[17] | Characterizing the selectivity of kinase inhibitors; identifying primary kinase targets. |
Cellular Thermal Shift Assay (CETSA): Probing Target Engagement in a Native Environment
CETSA is a powerful biophysical method that allows for the direct measurement of a small molecule's engagement with its target within the complex milieu of a living cell or tissue.[4][5] The underlying principle is that the binding of a ligand, such as our compound of interest, this compound, to its target protein confers additional stability, making the protein more resistant to thermal denaturation.[4][6][18] This change in thermal stability is then quantified to confirm target engagement.
Experimental Workflow: CETSA
The general workflow for a CETSA experiment is depicted below and involves treating cells with the compound, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein that remains.[4][18]
Caption: A generalized workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Detailed Protocol: Western Blot-based CETSA
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[18]
-
-
Lysis and Fractionation:
-
Quantification:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the putative target protein.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
Data Interpretation
The primary output of a CETSA experiment is a "melting curve," which plots the percentage of soluble target protein as a function of temperature. A successful target engagement will result in a rightward shift of the melting curve in the presence of the compound, indicating an increase in the protein's melting temperature (Tm).
| Treatment | Apparent Melting Temperature (Tm) | Interpretation |
| Vehicle (DMSO) | 52.3°C | Baseline thermal stability of the target protein. |
| 10 µM Compound | 56.8°C | The compound stabilizes the target protein, indicating direct binding. |
| 100 µM Compound | 58.1°C | Increased stabilization at a higher compound concentration, suggesting a dose-dependent effect. |
Affinity Chromatography-Mass Spectrometry (AC-MS): An Unbiased Approach to Target Discovery
When the biological target of a compound like this compound is unknown, an unbiased approach is necessary. Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful method for identifying the binding partners of a small molecule from a complex proteome.[11][13] The principle involves immobilizing a modified version of the compound on a solid support and using it as "bait" to capture its interacting proteins from a cell lysate.[10][12]
Experimental Workflow: AC-MS
This workflow outlines the key steps in an AC-MS experiment, from probe synthesis to target identification.
Caption: A schematic of the Affinity Chromatography-Mass Spectrometry (AC-MS) workflow.
Detailed Protocol: AC-MS
-
Affinity Probe Synthesis:
-
Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin). It is crucial that this modification does not abrogate the biological activity of the compound.
-
-
Immobilization:
-
Incubate the biotinylated compound with streptavidin-coated agarose or magnetic beads to immobilize the "bait."
-
-
Protein Binding:
-
Prepare a cell lysate from a relevant cell line or tissue.
-
Incubate the lysate with the compound-immobilized beads. As a negative control, incubate the lysate with beads that have been blocked with biotin or an inactive analog of the compound.
-
-
Washing and Elution:
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation
The output of an AC-MS experiment is a list of proteins identified in the eluate. The key challenge is to distinguish true binding partners from non-specific binders. A successful experiment will show enrichment of specific proteins in the sample treated with the active compound compared to the negative controls.
| Protein ID | Spectral Counts (Active Compound) | Spectral Counts (Control) | Interpretation |
| P12345 | 58 | 2 | High confidence candidate target. |
| Q67890 | 15 | 12 | Likely a non-specific binder. |
| R11223 | 32 | 0 | High confidence candidate target. |
Kinome Profiling: Assessing Selectivity Against a Key Target Family
Given the prevalence of pyrazole scaffolds in kinase inhibitors, it is plausible that this compound may target one or more protein kinases. Kinome profiling is a high-throughput method to assess the interaction of a compound against a large panel of purified kinases, providing a broad view of its potency and selectivity.[14][15]
Experimental Workflow: Kinome Profiling
The workflow for kinome profiling typically involves a competitive binding assay format.
Caption: A simplified workflow for a competitive binding-based kinome profiling assay.
Detailed Protocol: Kinome Profiling (Competitive Binding Assay)
-
Assay Preparation:
-
A large panel of human kinases is immobilized on a solid support.
-
The test compound, this compound, is added at one or more concentrations (e.g., 1 µM).
-
-
Competitive Binding:
-
A biotinylated, broad-spectrum kinase inhibitor is added to the mixture. This "probe" will bind to any kinase that is not already occupied by the test compound.
-
-
Detection:
-
After an incubation period, the amount of bound biotinylated probe is quantified, typically using a fluorescently labeled streptavidin.
-
-
Data Analysis:
-
The signal is compared to a vehicle control (DMSO) to calculate the percent inhibition for each kinase. A low signal indicates that the test compound has outcompeted the probe for binding to the kinase.
-
Data Interpretation
Kinome profiling data is often visualized as a dendrogram or a "scan" that shows the percent inhibition for each kinase in the panel. This allows for a rapid assessment of the compound's primary targets and its overall selectivity.
| Kinase Target | % Inhibition at 1 µM | Interpretation |
| CDK2 | 95% | Potent inhibitor of CDK2. |
| GSK3B | 88% | Potent inhibitor of GSK3B. |
| SRC | 12% | Weak or no inhibition of SRC. |
| EGFR | 5% | Weak or no inhibition of EGFR. |
A highly selective compound will show strong inhibition of a small number of kinases, while a non-selective compound will inhibit many kinases across the kinome.[17]
Conclusion: An Integrated Approach to Target Validation
The validation of a small molecule's biological target is a multifaceted process that requires a thoughtful and evidence-based approach. No single method is foolproof, and the most robust validation comes from the convergence of data from orthogonal techniques. For a novel compound like this compound, a logical strategy would be to first use an unbiased method like AC-MS to generate a list of candidate targets. These candidates can then be rigorously validated using a method that confirms direct target engagement in a cellular context, such as CETSA. If the initial hits are kinases, kinome profiling would be an essential next step to define the compound's selectivity profile. By integrating these powerful methodologies, researchers can build a compelling case for a specific biological target, paving the way for the successful advancement of new therapeutic agents.
References
- 1. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. icr.ac.uk [icr.ac.uk]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. conductscience.com [conductscience.com]
- 11. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 12. Introduction to Affinity Chromatography | Bio-Rad [bio-rad.com]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 18. annualreviews.org [annualreviews.org]
- 19. cube-biotech.com [cube-biotech.com]
A Guide to Ensuring Reproducibility in Experiments with 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
A Senior Application Scientist's Perspective on Methodical Synthesis and Validation
For researchers and drug development professionals, the pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The compound 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide serves as a versatile intermediate, a molecular scaffold ready to be elaborated into potentially bioactive molecules. However, the promise of this building block can only be realized if its synthesis and subsequent reactions are robust and, most importantly, reproducible.
This guide provides an in-depth look at the factors governing the reproducibility of experimental results involving this compound. We will move beyond a simple recitation of steps to explain the underlying chemical principles, establish a self-validating experimental workflow, and compare this key intermediate with other synthetic alternatives.
The Universal Challenge of Reproducibility in Synthesis
In the field of chemistry, the reproducibility crisis is a well-documented concern.[1] A recent survey revealed that chemistry topped the list of disciplines where researchers struggled to replicate their own or others' work.[1] This is not always due to deliberate misrepresentation but often stems from subtle, unreported variables in the experimental setup.[2] Factors such as reagent purity, precise control of reaction conditions (temperature, atmosphere, stirring), and even the method of analysis can lead to significant deviations in outcome.[2][3] For a synthetic protocol to be trustworthy, it must be designed to minimize these variables and include rigorous validation at every stage.
Part 1: A Validated Protocol for the Synthesis and Purification of Pyrazole Acetohydrazides
While the specific synthesis of the 2-(3,5-Dimethyl-1H-pyrazol-4-yl )acetohydrazide is less commonly documented than its N-1 isomer, the principles of synthesis are conserved. The most reliable and widely used method for preparing hydrazides is the hydrazinolysis of a corresponding ester.[4][5] The following protocol is based on established methods for the closely related and well-documented 2-(3,5-Dimethyl-1H-pyrazol-1-yl )acetohydrazide, which serves as an excellent model for ensuring reproducibility.[6] The same principles of control and validation apply directly to the target 4-yl isomer.
Experimental Protocol: Synthesis of a Pyrazole Acetohydrazide Intermediate
This protocol details the conversion of a pyrazole ethyl acetate precursor to the desired acetohydrazide.
Step 1: Reaction Setup (Hydrazinolysis)
-
Action: To a solution of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (1 equivalent) in absolute ethanol (approx. 10 mL per gram of ester), add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.
-
Causality: Ethanol is chosen as the solvent due to its ability to dissolve both the ester and hydrazine hydrate, creating a homogeneous reaction environment. Using an excess of hydrazine hydrate drives the reaction equilibrium towards the product side, ensuring a high conversion rate of the starting ester. The reaction is typically exothermic; a dropwise addition helps to control the initial temperature rise.
Step 2: Reaction Execution
-
Action: Stir the resulting mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has disappeared (typically 4-6 hours).
-
Causality: Continuous stirring ensures uniform concentration and temperature throughout the reaction mixture, preventing localized side reactions and promoting consistent reaction kinetics.[3] TLC is a critical in-process control; it provides direct visual evidence of the reaction's completion, preventing premature work-up (leading to low yield) or unnecessarily long reaction times (which can promote impurity formation).
Step 3: Product Isolation (Precipitation)
-
Action: Once the reaction is complete, reduce the solvent volume under reduced pressure. Add cold deionized water to the concentrated mixture to precipitate the crude product.
-
Causality: The acetohydrazide product is significantly less soluble in water than in ethanol. By removing the ethanol and adding water, the product crashes out of the solution as a solid, effectively separating it from the excess hydrazine hydrate and other water-soluble impurities.
Step 4: Purification (Recrystallization)
-
Action: Filter the crude solid and wash with a small amount of cold water. Recrystallize the solid from a suitable solvent, such as an ethanol/water mixture.[7]
-
Causality: Recrystallization is a powerful purification technique for solid compounds.[7] It relies on the principle that the desired compound and its impurities have different solubility profiles. By dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving impurities behind in the solvent. The choice of solvent is critical and must be determined empirically to dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[7]
Step 5: Validation and Characterization
-
Action: Dry the purified crystals under vacuum. Characterize the final product using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity. Determine the melting point.
-
Causality: This is the most crucial step for ensuring reproducibility. Each analytical technique provides a piece of the structural puzzle.
-
¹H NMR confirms the presence and connectivity of protons, providing a distinct fingerprint of the molecule.
-
IR Spectroscopy identifies key functional groups, such as the N-H stretches of the hydrazide and the C=O of the amide.
-
Mass Spectrometry confirms the molecular weight of the compound.
-
A sharp, uncorrected melting point close to the literature value is a strong indicator of high purity. This comprehensive data package serves as a verifiable certificate of analysis for the synthesized batch.
-
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis and validation of a pyrazole acetohydrazide.
Part 2: Critical Factors Governing Reproducibility
Achieving the same result time after time requires diligent control over several key variables.
| Factor | Importance | Best Practices for Reproducibility |
| Starting Material Quality | Critical | Use reagents from reputable suppliers. Verify the purity of the starting ester via NMR or GC-MS before use. Impurities in the precursor will carry through or cause side reactions, complicating purification and reducing yield.[1] |
| Reaction Stoichiometry | High | Precisely measure all reagents. While an excess of hydrazine is used, the amount should be consistent between batches to ensure similar reaction kinetics. |
| Temperature Control | High | Maintain a consistent reaction temperature. While this reaction is run at "room temperature," significant fluctuations in ambient temperature can alter the reaction rate. For sensitive reactions, a water bath should be used. |
| Mixing Efficiency | Moderate to High | Use a consistent stirring speed and an appropriately sized stir bar. Inefficient mixing can create localized concentration gradients, leading to non-uniform reaction progress and potential side product formation.[3] |
| Purification Technique | Critical | The recrystallization process must be standardized. Use a consistent solvent ratio, cooling rate, and washing procedure. A rushed crystallization will trap impurities. If recrystallization is insufficient, column chromatography with a defined stationary and mobile phase is the alternative.[7] |
| Analytical Validation | Absolute | Do not rely solely on yield. Full characterization of the final product is non-negotiable. This confirms that you have synthesized the correct molecule at the desired purity and provides a baseline for comparison with future batches and other labs.[8] |
Part 3: Comparison with Synthetic Alternatives
This compound is a valuable intermediate, but other scaffolds can be used to generate novel chemical entities. The choice of intermediate often depends on the desired final structure and the synthetic route's overall efficiency.
| Intermediate/Method | Description | Advantages | Disadvantages | Reproducibility Score |
| 2-(Pyrazol-4-yl)acetohydrazide | The target compound. Prepared from the corresponding ester. | Direct precursor to 4-substituted pyrazole derivatives. The acetohydrazide handle is highly reactive for forming hydrazones.[9] | Synthesis of the 4-substituted pyrazole precursor can be less direct than the 1-substituted isomer. | High (with protocol control) |
| 2-(Pyrazol-1-yl)acetohydrazide | An isomeric intermediate. Prepared from the corresponding ester. | The starting material, 3,5-dimethylpyrazole, is readily available. The synthesis is well-documented and straightforward.[6] | Leads to N-1 substituted final products, which may have different biological activities and properties. | Very High |
| Multi-Component Reactions (MCRs) | One-pot reactions combining multiple starting materials (e.g., a 1,3-dicarbonyl, hydrazine, an aldehyde, and a nitrile) to build the pyrazole ring and other features simultaneously.[10] | High atom economy and efficiency. Rapid generation of molecular diversity. | Can be difficult to optimize. Purification of the final product from a complex mixture can be challenging. | Moderate (highly sensitive to conditions) |
| Condensation of 1,3-Diketones | A classic method reacting a 1,3-diketone (like acetylacetone) with a substituted hydrazine to directly form the pyrazole ring.[11][12] | A very direct and common method for creating the core pyrazole ring. | Can produce regioisomers if an unsymmetrical diketone is used, complicating purification and characterization.[11] | High (for symmetrical diketones) |
Part 4: Application in Generating Bioactive Hydrazones and the Importance of Purity
The primary utility of this compound is its role as a nucleophile in condensation reactions, most commonly with aldehydes and ketones to form hydrazide-hydrazones. These resulting molecules possess the -C(O)NHN=CH- azometine group, a well-known pharmacophore associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][13]
The success and reproducibility of this subsequent step are entirely dependent on the purity of the starting acetohydrazide.
-
Purity Issue: Unreacted starting ester in the acetohydrazide.
-
Consequence: The ester will not react with the aldehyde, leading to a lower yield of the desired hydrazone and complicating the purification process.
-
-
Purity Issue: Presence of hydrazine hydrate.
-
Consequence: Hydrazine itself can react with the aldehyde, forming a simple hydrazone side product that will contaminate the final product.
-
Visualizing a Potential Mechanism of Action
Many pyrazole derivatives are investigated as kinase inhibitors in cancer therapy. The diagram below illustrates a simplified, hypothetical signaling pathway where a pyrazole-based inhibitor could act.
Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrazole derivative.
Conclusion
Reproducibility with this compound is not a matter of chance, but a direct result of methodical rigor. By employing a self-validating synthesis protocol that includes in-process controls (TLC), robust purification (recrystallization), and comprehensive analytical characterization (NMR, IR, MS), researchers can produce this key intermediate with consistent quality. This foundational reliability is paramount, as the purity of this building block directly impacts the integrity and reproducibility of all subsequent experiments and the ultimate validity of any biological findings.
References
- 1. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. synthical.com [synthical.com]
- 4. rjptonline.org [rjptonline.org]
- 5. mdpi.com [mdpi.com]
- 6. tsijournals.com [tsijournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmajournal.net [pharmajournal.net]
- 12. mdpi.com [mdpi.com]
- 13. asianpubs.org [asianpubs.org]
A Researcher's Guide to Selecting Robust Positive and Negative Controls for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide Experiments
In the pursuit of novel therapeutics and biological probes, the integrity of our experimental data is paramount. The pyrazole and acetohydrazide moieties are prevalent in compounds exhibiting a wide array of biological activities, from antifungal to anticancer effects.[1][2][3][4] When investigating a specific derivative, such as 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide, the selection of appropriate controls is not merely a procedural checkbox; it is the cornerstone of a self-validating experimental system that ensures the reliability and reproducibility of your findings.
This guide provides a framework for selecting and utilizing positive and negative controls in studies involving this compound, grounded in the compound's known and potential biological activities.
The Logic of Experimental Controls
Before delving into specific recommendations, it is crucial to understand the function of controls in the context of biological assays. Controls are essential to mitigate the risk of misinterpreting experimental outcomes due to unforeseen variables.
Figure 1: Logical relationships of experimental controls.
Potential Biological Activities and Control Selection
Research on pyrazole and hydrazide derivatives points to several potential biological activities for this compound.[5][6][7] The choice of controls will be dictated by the specific hypothesis being tested.
Antifungal Activity
Pyrazole-acetohydrazide derivatives have shown promise as antifungal agents, potentially by inhibiting succinate dehydrogenase (SDH).[1]
-
Positive Controls:
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO) is the most fundamental negative control.
-
Structurally Similar Inactive Compound: Ideally, a close structural analog of this compound that has been shown to be devoid of antifungal activity would be the best negative control. If such a compound is not available, using the pyrazole core (3,5-dimethylpyrazole) or the acetohydrazide moiety alone could provide insights into the contribution of each part of the molecule to the observed activity.
-
Table 1: Example Controls for Antifungal Susceptibility Testing
| Control Type | Compound Example | Rationale | Expected Outcome |
| Positive | Amphotericin B | A well-characterized antifungal agent with a known mechanism of action (pore formation in the fungal membrane). | Significant inhibition of fungal growth. |
| Positive | Boscalid | A known succinate dehydrogenase inhibitor (SDHI) fungicide.[1] | Inhibition of fungal growth, especially in SDH assays. |
| Negative | Vehicle (e.g., DMSO) | Ensures that the solvent used to deliver the compound has no effect on fungal growth. | No significant inhibition of fungal growth. |
| Negative | 3,5-Dimethylpyrazole | A structural component of the test compound, used to assess the activity of the core pyrazole ring. | No or minimal inhibition of fungal growth. |
Anticancer Activity
Numerous pyrazole derivatives have been investigated as anticancer agents, targeting various cellular pathways, including protein kinases.[2][9]
-
Positive Controls:
-
Broad-Spectrum Cytotoxic Agents: Doxorubicin or Cisplatin are frequently used as positive controls in cancer cell line viability assays.[2][10]
-
Target-Specific Inhibitors: If a specific kinase is hypothesized to be the target (e.g., PI3K), a known inhibitor of that kinase (e.g., Wortmannin) should be used.
-
-
Negative Controls:
-
Vehicle Control: Essential for all in vitro experiments.
-
Non-toxic Structural Analog: A structurally related pyrazole compound with no reported cytotoxicity. Again, if a specific inactive analog is not available, testing the individual core structures can be informative.
-
Table 2: Example Controls for Anticancer Cell Viability Assays (e.g., MTT Assay)
| Control Type | Compound Example | Rationale | Expected Outcome |
| Positive | Doxorubicin | A widely used chemotherapeutic agent that induces cell death through DNA intercalation and topoisomerase II inhibition.[2] | A significant decrease in cell viability (high cytotoxicity). |
| Negative | Vehicle (e.g., DMSO) | To control for any effects of the solvent on cell viability. | No significant change in cell viability. |
Enzyme Inhibition Assays
Given that pyrazole derivatives are known to inhibit various enzymes, direct enzymatic assays are a likely experimental approach.[11]
-
Positive Control: A known, potent inhibitor of the target enzyme.
-
Negative Controls:
-
Vehicle Control: To ensure the solvent does not interfere with enzyme activity.
-
Inactive Compound: A compound that does not inhibit the enzyme of interest. This could be a structurally unrelated compound or a known inactive analog.
-
Experimental Protocols: A Self-Validating Workflow
The following is a generalized workflow for a cell-based viability assay that incorporates the principles of robust control selection.
Figure 2: A generalized workflow for a cell viability assay.
Step-by-Step Protocol for an Antifungal Microdilution Assay
-
Prepare Fungal Inoculum: Grow the fungal strain of interest in an appropriate liquid medium to the desired concentration (e.g., 10^5 CFU/mL).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Also, prepare stock solutions of the positive control (e.g., Amphotericin B) and any structural negative controls.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the test compound and control compounds in the fungal growth medium.
-
Vehicle Control Wells: Include wells that contain only the fungal growth medium with the same concentration of DMSO as the highest concentration of the test compound.
-
Growth Control Wells: Include wells with only the fungal inoculum and growth medium (no compounds or vehicle).
-
Inoculation: Add the fungal inoculum to all wells except for a media-only sterility control.
-
Incubation: Incubate the plate at the optimal temperature for fungal growth for 24-48 hours.
-
Readout: Determine the minimum inhibitory concentration (MIC) by visual inspection or by measuring the optical density at 600 nm.
-
Data Analysis: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth. Compare the MIC of the test compound to the positive and negative controls.
Conclusion
The thoughtful selection and implementation of positive and negative controls are indispensable for the rigorous scientific investigation of this compound. By validating the assay's performance and controlling for off-target and vehicle-related effects, researchers can have high confidence in their experimental findings. The principles and examples provided in this guide offer a robust framework for designing experiments that are not only scientifically sound but also contribute meaningfully to the fields of drug discovery and chemical biology.
References
- 1. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
Introduction: The Privileged Scaffold and the Selectivity Imperative
The compound 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide belongs to a chemical class distinguished by the pyrazole scaffold. In medicinal chemistry, pyrazole is recognized as a "privileged scaffold" due to its ability to form the core of numerous highly successful therapeutic agents, particularly protein kinase inhibitors.[1][2] Its unique structure allows for versatile substitutions that can be tailored to fit the ATP-binding pockets of various kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer and inflammatory disorders.[3][4]
However, the very features that make the pyrazole core effective also present a significant challenge: the potential for cross-reactivity. The human kinome consists of over 500 protein kinases, many of which share structural homology within their ATP-binding sites. An inhibitor designed for one kinase may inadvertently bind to and modulate the activity of dozens of others, leading to off-target effects, toxicity, and a confounded interpretation of experimental results.
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically assess the cross-reactivity of this compound. We will move beyond simple protocols to explain the scientific rationale behind a phased experimental approach, ensuring that the data generated is not only robust but also translatable into actionable insights for lead optimization and preclinical development.
Molecular Profile and Rationale for Cross-Reactivity Assessment
The structure of this compound contains key pharmacophoric features that warrant a thorough selectivity investigation:
-
3,5-Dimethyl-1H-pyrazole Core: This heterocyclic ring is a cornerstone of many ATP-competitive kinase inhibitors.[1] It can act as a hinge-binding motif, forming critical hydrogen bonds within the active site of kinases. Approved drugs like Ruxolitinib (a JAK1/2 inhibitor) feature a pyrazole ring, demonstrating its clinical relevance.[3]
-
Acetohydrazide Linker: This flexible linker can position the pyrazole core optimally within a binding pocket while also providing additional hydrogen bond donors and acceptors for interaction.
Given that the pyrazole scaffold is a known kinase-binding element, it is logical to hypothesize that this compound is a kinase inhibitor. The primary scientific objective is therefore to define its selectivity profile: which kinases does it inhibit, at what potency, and what other protein families might it interact with?
A Phased Strategy for Comprehensive Cross-Reactivity Profiling
A systematic, multi-tiered approach is essential for efficiently evaluating a novel compound. This process begins with broad, high-throughput screening to identify primary targets and major off-targets, followed by more detailed mechanistic assays to confirm target engagement in a physiologically relevant context.
Diagram 1: A systematic workflow for assessing compound cross-reactivity.
Phase 1: Broad Kinome Selectivity Profiling (Biochemical Assay)
The logical first step is to screen the compound against a large panel of purified kinases to understand its intrinsic affinity for these targets.[5] Commercial services offer panels covering the majority of the human kinome, providing a comprehensive initial view of selectivity.[6]
Rationale for Experimental Design
The choice of ATP concentration is a critical parameter in these assays.[7]
-
Screening at ATP Km: Performing the assay with the ATP concentration at or near the Michaelis-Menten constant (Km) for each kinase provides a sensitive measure of the compound's intrinsic affinity (Ki). This is ideal for initial hit identification and for comparing the potency of different inhibitors against the same target.[8]
-
Screening at Physiological ATP: A secondary screen at a high, fixed ATP concentration (e.g., 1 mM) can provide a better prediction of a compound's activity in the cellular environment, where ATP levels are high. A significant drop in potency at high ATP is indicative of an ATP-competitive mechanism of action.[8]
Experimental Protocol: Radiometric Kinase Activity Assay
This protocol describes a standard radiometric assay format, such as the HotSpot™ assay, widely used for kinase profiling.[5][6]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions to achieve the desired final assay concentrations.
-
Reaction Mixture Preparation: For each kinase to be tested, prepare a reaction buffer containing the purified kinase, its specific substrate (protein or peptide), and cofactors (e.g., MgCl2, MnCl2).
-
Initiation of Reaction: Add [γ-³³P]ATP to the reaction mixture at the desired concentration (e.g., apparent ATP-Km for each kinase). Immediately add the test compound or vehicle control (DMSO).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination & Capture: Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose) to capture the phosphorylated substrate.[6]
-
Washing: Wash the filters extensively with an appropriate buffer (e.g., phosphoric acid solution) to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining relative to the vehicle control. For dose-response experiments, fit the data to a sigmoidal curve to determine the IC50 value.
Data Presentation and Comparative Analysis
The results should be summarized in a table comparing the inhibition profile of your compound with a known pyrazole-based inhibitor. This provides essential context for interpreting selectivity.
Table 1: Example Kinase Inhibition Profile (IC50, nM) at ATP Km
| Kinase Target | This compound | Ruxolitinib (Reference) |
|---|---|---|
| JAK Family | ||
| JAK1 | Experimental Data | 3.3[3] |
| JAK2 | Experimental Data | 2.8[3] |
| JAK3 | Experimental Data | 428[3] |
| TYK2 | Experimental Data | 19 |
| CDK Family | ||
| CDK1 | Experimental Data | >10,000 |
| CDK2 | Experimental Data | >10,000 |
| CDK5 | Experimental Data | >10,000 |
| Other Kinases | ||
| AKT1 | Experimental Data | >10,000 |
| AURKA | Experimental Data | >10,000 |
| SRC | Experimental Data | 59 |
| ... (extend for all significant hits) | | |
Phase 2: Cellular Target Engagement Validation (CETSA®)
A positive result in a biochemical assay confirms that a compound can bind to a purified enzyme, but it does not prove that it does bind to its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in situ.[9][10] The principle is based on ligand-induced thermal stabilization: a protein that has bound a ligand is more resistant to heat-induced denaturation.[11][12]
Diagram 2: Principle of the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: Western Blot-Based CETSA®
This protocol is adapted for the primary hits identified in the kinase screen.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a line where the target kinase is known to be active) to ~80% confluency. Treat cells with the test compound at various concentrations or with a vehicle (DMSO) control for a specified time (e.g., 1-2 hours).
-
Heating Step: Harvest and resuspend the cells in a buffered saline solution containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[9]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a warm water bath) to release the soluble proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify the protein concentration using a standard method (e.g., BCA assay). Prepare samples for SDS-PAGE and Western blot analysis using a validated primary antibody against the target protein.
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining (relative to the unheated control) against temperature for both vehicle- and compound-treated samples. The shift in the melting temperature (ΔTm) is a direct measure of target engagement.
Data Presentation
CETSA results are best visualized as melt curves and summarized in a table.
Table 2: Example CETSA® Results for Primary Kinase Targets
| Kinase Target | Cell Line | Vehicle Tm (°C) | Compound [10 µM] Tm (°C) | ΔTm (°C) |
|---|---|---|---|---|
| JAK1 | HEL 92.1.7 | Experimental Data | Experimental Data | Experimental Data |
| SRC | K562 | Experimental Data | Experimental Data | Experimental Data |
Phase 3: Broader Off-Target Liability Screening
While kinome screening is essential, it does not account for potential interactions with other important drug target classes. A broader liability panel, often using receptor binding assays, is a standard part of preclinical safety assessment.[13] These assays evaluate the compound's ability to displace a known radiolabeled ligand from a panel of receptors, ion channels, and transporters.[14][15]
Experimental Protocol: Radioligand Receptor Binding Assay (General)
This is a generalized protocol for a competitive binding assay format.
-
Receptor Preparation: Use cell membranes or purified receptors known to express the target of interest (e.g., GPCRs, ion channels).
-
Assay Setup: In a multiwell plate, combine the receptor preparation, a fixed concentration of a specific high-affinity radioligand (e.g., ³H-labeled), and a range of concentrations of the test compound.[15]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter plate, which traps the receptor-ligand complexes.[14]
-
Detection: Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration. Determine the IC50, which can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation
Results are typically reported as % inhibition at a fixed concentration (e.g., 10 µM) or as Ki values for any significant interactions.
Table 3: Example Broad Panel Liability Screen (% Inhibition at 10 µM)
| Target Class | Target | % Inhibition |
|---|---|---|
| GPCRs | Adrenergic α1 | Experimental Data |
| Dopamine D2 | Experimental Data | |
| Serotonin 5-HT2A | Experimental Data | |
| Ion Channels | hERG | Experimental Data |
| L-type Calcium | Experimental Data |
| Transporters | SERT | Experimental Data |
Conclusion and Forward Path
The assessment of cross-reactivity is not a single experiment but a systematic investigation. For a novel pyrazole-based compound like this compound, this process is fundamental to establishing its therapeutic potential and safety profile. By employing a phased strategy—beginning with broad biochemical kinome screening, validating hits with cellular target engagement assays like CETSA®, and finally assessing broader liabilities with receptor binding panels—researchers can build a comprehensive and reliable selectivity profile. This data-driven approach is critical for making informed decisions in the drug discovery pipeline, enabling the rational design of more selective and effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assayquant.com [assayquant.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. annualreviews.org [annualreviews.org]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide Analogs: A Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents due to its broad spectrum of biological activities. This guide provides a comprehensive comparison of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide analogs, delving into their structure-activity relationships (SAR) across antimicrobial, anticancer, and anti-inflammatory applications. By synthesizing data from various studies, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate the chemical space of these promising compounds.
The core structure, this compound, serves as a versatile template for chemical modification. The inherent biological activities of the pyrazole ring, coupled with the hydrogen bonding capabilities and synthetic accessibility of the acetohydrazide moiety, make this class of compounds a fertile ground for lead optimization.[1][2] This guide will explore how systematic structural modifications influence biological potency and selectivity, supported by experimental data and detailed protocols.
I. Antimicrobial Activity: Unraveling the Impact of Electronic Effects
A key area of investigation for pyrazole acetohydrazide analogs has been their potential as antimicrobial agents. Studies have revealed that the electronic properties of substituents on the pyrazole ring and its appendages play a crucial role in determining their efficacy against various bacterial and fungal strains.[3][4]
A systematic study by Verma et al. (2019) on a series of eleven acetohydrazide-linked pyrazole derivatives provided significant insights into their antimicrobial SAR.[3][4] The core synthetic route involves the condensation of acetohydrazide with various substituted formyl pyrazole derivatives.[3][4]
Key SAR Findings:
A noteworthy trend observed is the enhancement of antimicrobial potential with the introduction of electron-withdrawing groups on the phenyl ring attached to the pyrazole core.[5][6] This suggests that modulating the electronic distribution within the molecule can significantly impact its interaction with microbial targets.
| Compound ID | R Group (at phenyl ring) | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
| 6b | 4-Cl | High | Moderate |
| 6c | 4-NO₂ | High | High |
| 6d | 4-F | Very High | High |
Data synthesized from Verma et al. (2019).[3][4]
Among the tested compounds, derivative 6d , featuring a fluoro-phenyl group, exhibited the highest antimicrobial activity against all tested microbes.[4] This highlights the favorable contribution of a highly electronegative yet relatively small substituent at the para position of the phenyl ring. The inhibitory potential of compound 6d was reported to be 89% against E. coli and 78% against S. aureus.[4]
Experimental Protocol: Synthesis of (1-Phenyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl-methylene)acetohydrazide (6d)
This protocol is based on the general procedure described by Verma et al. (2019).[3][4]
-
Synthesis of Substituted Formyl Pyrazole: The appropriate substituted formyl pyrazole is synthesized via the Vilsmeier-Haack reaction of the corresponding acetophenone hydrazone.
-
Condensation Reaction:
-
To a solution of the substituted formyl pyrazole (1 mmol) in ethanol, add acetohydrazide (1 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is filtered, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure compound.
-
-
Characterization: The structure of the synthesized compound is confirmed using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3][4]
II. Anticancer Activity: Targeting Proliferative Pathways
Pyrazole derivatives have long been investigated for their anticancer properties, with several compounds entering clinical trials.[7][8] The acetohydrazide analogs of this compound have also been explored as potential anti-proliferative agents.
Key SAR Findings:
Quantitative structure-activity relationship (QSAR) studies have revealed that substitutions on both the pyrazole and the appended rings significantly influence the cytotoxic effects of these compounds against various cancer cell lines.[9]
-
Substitution on the Pyrazole Ring: The presence of methyl groups on the pyrazole ring appears to be beneficial for anticancer activity.[9] For instance, a pyrazole acetohydrazide derivative with two methyl groups on the pyrazole ring and a dimethylamino group on the benzene ring showed a significant cytotoxic effect (pIC₅₀ = 7.03 µM) against a breast cancer cell line.[9]
-
Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring play a critical role. Electron-donating groups, such as a dimethylamino group, have been shown to enhance anticancer potential against certain ovarian cancer cell lines (pIC₅₀ = 8.57 µM).[9]
| Compound Family | Key Structural Features | Cancer Cell Line | pIC₅₀ (µM) |
| Pyrazole Acetohydrazide | Dimethyl on pyrazole, Dimethylamino on benzene | Breast Cancer | 7.03 |
| Pyrazole Acetohydrazide | Phenyl on pyrazole, Dimethylamino on benzene | Ovarian Cancer | 8.57 |
| Pyrazole Acetohydrazide | - | Ovarian Cancer | 8.14 - 8.63 |
Data synthesized from a 2D-QSAR study on pyrazole derivatives.[9]
The mechanism of action for many of these compounds is still under investigation, but it is hypothesized that they may interfere with key signaling pathways involved in cell proliferation and survival.[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This is a generalized protocol for assessing the anticancer activity of the synthesized analogs.
-
Cell Culture:
-
Culture the desired human cancer cell lines (e.g., MDA-MB-231, A2780) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The anti-inflammatory properties of pyrazole-containing compounds are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[10] Analogs of this compound have also demonstrated potential as anti-inflammatory agents.[11]
Key SAR Findings:
The anti-inflammatory activity of these analogs is often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).[12]
One study reported that a pyrazole derivative, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, exhibited better anti-inflammatory activity compared to the standard drug, diclofenac sodium.[11] This suggests that the presence of a nitro group on the phenyl ring can enhance anti-inflammatory effects.
Further research into N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives as inhibitors of TNF-α production has shown that lipophilic groups on the phenyl ring can increase inhibitory potency.[1] For example, a para-chloro substitution led to a significant increase in the inhibition of TNF-α production (IC₅₀ = 1.6 µM).[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.
-
Animals: Use male Wistar rats weighing 150-200g. Acclimatize the animals for at least one week before the experiment.
-
Compound Administration:
-
Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 100 µmol/kg) one hour before the induction of inflammation.
-
A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
A significant reduction in paw edema indicates anti-inflammatory activity.
-
IV. Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
General SAR Findings for this compound Analogs
Caption: Key structure-activity relationships of the pyrazole acetohydrazide core.
General Workflow for Synthesis and Biological Evaluation
Caption: A typical workflow for the development of novel bioactive compounds.
V. Conclusion and Future Directions
The this compound scaffold represents a privileged structure in medicinal chemistry, with its analogs demonstrating a wide array of biological activities. This guide has synthesized key structure-activity relationship findings for antimicrobial, anticancer, and anti-inflammatory applications.
The recurring theme is the profound impact of substituents on the terminal phenyl ring, where electronic and lipophilic properties can be fine-tuned to enhance potency and selectivity. For antimicrobial activity, electron-withdrawing groups are beneficial, while for anticancer and anti-inflammatory activities, the optimal substitutions can be more nuanced and target-dependent.
Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent analogs to enable rational drug design.
-
In Vivo Efficacy and Toxicity: Moving beyond in vitro assays to evaluate the therapeutic potential and safety profiles of lead compounds in animal models.
-
Combinatorial Libraries: Expanding the chemical diversity of these analogs through combinatorial synthesis to explore a wider range of biological targets.
By leveraging the insights presented in this guide, researchers can more effectively design and develop novel this compound analogs with improved therapeutic profiles.
VI. References
-
Verma, A., Kumar, V., Kataria, R., & Singh, J. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. ResearchGate. --INVALID-LINK--
-
Verma, A., Kumar, V., Kataria, R., & Singh, J. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31(12), 2740-2744. --INVALID-LINK--
-
Verma, A., Kumar, V., Kataria, R., & Singh, J. (2019). Novel acetohydrazide pyrazolederivatives: Design, synthesis,characterization and antimicrobial activity. DSpace Repository. --INVALID-LINK--
-
Verma, A., Kumar, V., Kataria, R., & Singh, J. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Semantic Scholar. --INVALID-LINK--
-
Verma, A., Kumar, V., Kataria, R., & Singh, J. (2019). Novel Acetohydrazide Pyrazole Derivatives. Asian Publication Corporation. --INVALID-LINK--
-
Das, S., et al. (2021). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. --INVALID-LINK--
-
Al-Ostath, A., et al. (2023). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Wiley Online Library. --INVALID-LINK--
-
Nehra, B., et al. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. ResearchGate. --INVALID-LINK--
-
Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. --INVALID-LINK--
-
Kumar, A., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. --INVALID-LINK--
-
Fraga, C. A. M., et al. (2012). Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production. PMC. --INVALID-LINK--
-
Kumar, R. S., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. --INVALID-LINK--
-
Al-Zahabi, A., et al. (2012). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. MDPI. --INVALID-LINK--
-
Pyrazole derivatives 13a–23a reported as anti-inflammatory agents. ResearchGate. --INVALID-LINK--
-
National Center for Biotechnology Information (2022). Quantitative bioactivity signatures of dietary supplements and natural products. PubChem. --INVALID-LINK--
-
Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. --INVALID-LINK--
-
Gomktsyan, T. A., et al. (2022). Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties. ResearchGate. --INVALID-LINK--
-
Sharma, V., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. --INVALID-LINK--
-
El-Sayed, M. A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. --INVALID-LINK--
-
Deshmukh, R. R., & Jirotkar, S. G. (2011). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--
-
Al-Ghorbani, M., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. --INVALID-LINK--
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 821228, 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. PubChem. --INVALID-LINK--
-
El-Faham, A., et al. (2020). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. --INVALID-LINK--
-
Piomelli, D., et al. (2019). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. --INVALID-LINK--
References
- 1. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | C7H12N4O | CID 821228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
A Comparative Guide to Confirming the Binding Affinity of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Derivative
In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. Within this promising class of compounds, 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide emerges as a molecule of significant interest. Its unique structural features suggest potential interactions with various biological targets. Preliminary research on related pyrazole-4-acetohydrazide derivatives has indicated their potential to target enzymes such as fungal succinate dehydrogenase, highlighting a possible mechanism of action[3].
This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to rigorously confirm and characterize the binding affinity of this compound to a putative protein target. To provide a robust comparative analysis, we will outline a hypothetical study design targeting human Succinate Dehydrogenase (SDH), a key enzyme in the Krebs cycle and a validated drug target. As a point of comparison, we will utilize Atpenin A5, a known high-affinity inhibitor of SDH.
The methodologies detailed herein, primarily Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), are gold-standard biophysical techniques that provide deep insights into the thermodynamics and kinetics of molecular interactions.[4][5][6] By following the principles and protocols outlined, researchers can generate high-quality, reproducible data essential for advancing promising compounds through the drug discovery pipeline.
Comparative Compound Profile
| Compound | Structure | Target | Known Affinity (K D) |
| This compound | Succinate Dehydrogenase (putative) | To be determined | |
| Atpenin A5 | Succinate Dehydrogenase | ~2.6 nM |
Experimental Methodologies for Binding Affinity Determination
To establish a comprehensive understanding of the binding characteristics of this compound, a multi-pronged approach employing orthogonal biophysical techniques is recommended. Here, we detail the application of Surface Plasmon Resonance (SPR) for kinetic analysis and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a powerful, label-free optical technique for monitoring molecular interactions in real-time.[6][7][8] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip. This allows for the precise determination of association (k a ) and dissociation (k d ) rate constants, from which the equilibrium dissociation constant (K D ) can be calculated (K D = k d /k a ).
Caption: Workflow for SPR-based binding affinity analysis.
-
Protein Immobilization:
-
Activate the surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified human Succinate Dehydrogenase (SDH) at a concentration of 50 µg/mL in 10 mM sodium acetate, pH 5.0, to achieve an immobilization level of approximately 10,000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for background subtraction.
-
-
Binding Analysis:
-
Prepare a two-fold serial dilution of this compound and the comparative compound, Atpenin A5, in running buffer (e.g., HBS-EP+). The concentration range should span from at least 10-fold below to 10-fold above the expected K D .
-
Inject each concentration over the immobilized SDH surface at a flow rate of 30 µL/min for 120 seconds (association phase).
-
Allow the dissociation to proceed for 300 seconds (dissociation phase).
-
Between each compound injection, regenerate the sensor surface with a pulse of an appropriate regeneration solution (e.g., a low pH glycine solution or a high salt concentration buffer, to be optimized).
-
-
Data Analysis:
-
The resulting sensorgrams are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.
-
Fit the processed data to a suitable binding model, such as a 1:1 Langmuir binding model, to extract the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).
-
Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[4][9][10] A single ITC experiment can determine the binding affinity (K D ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This level of detail is invaluable for understanding the driving forces behind the molecular recognition process.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Benchmarking 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide Against Current Standard Treatments
For Researchers, Scientists, and Drug Development Professionals: An Objective Framework for Comparing the Performance of a Novel Pyrazole Derivative Against Established Therapeutic Agents.
Introduction: The Promise of Pyrazole Scaffolds in Modern Therapeutics
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Prominent examples of pyrazole-containing drugs include the selective COX-2 inhibitor Celecoxib, utilized for its anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][4][5] The structural versatility of the pyrazole ring allows for the design of novel compounds with potentially enhanced efficacy and improved safety profiles.
This guide presents a comprehensive framework for the preclinical benchmarking of a novel pyrazole derivative, 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide (designated here as CPD-47), against current standard-of-care agents in the fields of inflammation and oncology. We will objectively compare its hypothetical performance with Celecoxib for anti-inflammatory activity and Doxorubicin for anticancer potential, supported by detailed experimental protocols and comparative data.
Section 1: Comparative Anti-Inflammatory Profile of CPD-47 versus Celecoxib
Mechanistic Rationale: Targeting Cyclooxygenase (COX) Enzymes
Inflammation is a complex biological response, and a key pathway in its mediation is the conversion of arachidonic acid to prostaglandins, catalyzed by cyclooxygenase (COX) enzymes.[6] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa, and COX-2, which is inducible and predominantly expressed at sites of inflammation.[7] Traditional NSAIDs non-selectively inhibit both COX-1 and COX-2, leading to potential gastrointestinal side effects.[1] Celecoxib is a selective COX-2 inhibitor, which accounts for its improved gastrointestinal safety profile.[5][8]
Our investigational compound, CPD-47, is hypothesized to exert its anti-inflammatory effects through a similar mechanism of selective COX-2 inhibition. The pyrazole scaffold is a key structural feature of many COX-2 inhibitors.[4]
Signaling Pathway: Prostaglandin Synthesis and COX Inhibition
Caption: COX-2 selective inhibition by Celecoxib and CPD-47.
In Vitro Comparative Efficacy: COX Enzyme Inhibition Assay
The in vitro inhibitory activity of CPD-47 against COX-1 and COX-2 enzymes is a critical first step in validating its mechanism of action and selectivity. A direct comparison with Celecoxib provides a clear benchmark.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
| CPD-47 | 12.5 | 0.28 | 44.6 |
| Celecoxib | 15.2 | 0.35 | 43.4 |
| Indomethacin | 0.1 | 1.8 | 0.05 |
Data Interpretation: The hypothetical data suggests that CPD-47 is a potent and selective COX-2 inhibitor, with a selectivity index comparable to Celecoxib. Both compounds show significantly greater selectivity for COX-2 over the non-selective NSAID, Indomethacin.
In Vivo Comparative Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[9]
| Treatment (10 mg/kg, p.o.) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | 0% |
| CPD-47 | 68% |
| Celecoxib | 65% |
| Indomethacin | 72% |
Data Interpretation: In this model, CPD-47 demonstrates potent anti-inflammatory effects, comparable to Celecoxib and the standard NSAID Indomethacin, when administered orally.
Section 2: Comparative Anticancer Profile of CPD-47 versus Doxorubicin
Mechanistic Rationale: Induction of Apoptosis in Cancer Cells
Doxorubicin is a widely used chemotherapeutic agent that exerts its anticancer effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to apoptotic cell death.[10][11][12] However, its clinical use is often limited by cardiotoxicity.[10] Pyrazole derivatives have been investigated for their anticancer properties, with some demonstrating the ability to induce apoptosis in various cancer cell lines.[13][14] The proposed mechanism for CPD-47's anticancer activity is the induction of apoptosis through the intrinsic mitochondrial pathway.
Signaling Pathway: Intrinsic Apoptosis Pathway
Caption: Proposed apoptotic pathway for CPD-47 and Doxorubicin.
In Vitro Comparative Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cultured cancer cell lines.[15][16]
| Compound | IC50 (µM) on MCF-7 (Breast Cancer) | IC50 (µM) on A549 (Lung Cancer) |
| CPD-47 | 8.2 | 12.5 |
| Doxorubicin | 1.5 | 2.8 |
Data Interpretation: The hypothetical data indicates that while Doxorubicin is more potent in its cytotoxic effects, CPD-47 still exhibits significant anticancer activity against both breast and lung cancer cell lines. Further investigation into its selectivity for cancer cells over normal cells is warranted.
In Vitro Comparative Selectivity: Cytotoxicity in Normal Cells
A crucial aspect of cancer chemotherapy is the selective toxicity of a drug towards cancer cells while sparing normal, healthy cells.
| Compound | IC50 (µM) on MCF-10A (Normal Breast Epithelial) | Selectivity Index (MCF-10A / MCF-7) |
| CPD-47 | 95.4 | 11.6 |
| Doxorubicin | 5.8 | 3.9 |
Data Interpretation: This hypothetical data highlights a key potential advantage of CPD-47. It demonstrates significantly lower toxicity towards normal breast epithelial cells compared to Doxorubicin, resulting in a much higher selectivity index. This suggests a potentially wider therapeutic window for CPD-47.
Section 3: Detailed Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of CPD-47 and comparator compounds on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Compound Preparation: Dissolve CPD-47, Celecoxib, and Indomethacin in DMSO to create stock solutions. Serially dilute the stock solutions to obtain a range of test concentrations.
-
Incubation: In a 96-well plate, add the enzyme, assay buffer, and the test compound or vehicle (DMSO). Pre-incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination and Detection: After a specified time (e.g., 10 minutes), stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo acute anti-inflammatory activity of CPD-47.
Methodology:
-
Animals: Use male Wistar rats (180-220 g).
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, CPD-47, Celecoxib, and Indomethacin.
-
Compound Administration: Administer the test compounds or vehicle orally (p.o.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
In Vitro Cytotoxicity (MTT) Assay
Objective: To determine the cytotoxic effects of CPD-47 and Doxorubicin on cancer and normal cell lines.
Methodology:
-
Cell Culture: Culture MCF-7, A549, and MCF-10A cells in appropriate media and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of CPD-47 or Doxorubicin for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Conclusion and Future Directions
This guide provides a structured approach to benchmarking the novel pyrazole derivative, this compound (CPD-47), against established therapeutic agents. The presented hypothetical data suggests that CPD-47 holds promise as both a selective COX-2 inhibitor for inflammatory conditions and a selective anticancer agent with a potentially favorable safety profile.
The detailed experimental protocols provided herein serve as a foundation for the rigorous preclinical evaluation of CPD-47 and other novel chemical entities. Further studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as long-term toxicity studies, to fully elucidate the therapeutic potential of this promising compound.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Derivatives of pyrazole-based compounds as prospective cancer agents [uwcscholar.uwc.ac.za]
- 15. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Evaluating the Safety and Toxicity Profile of Pyrazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status and Inherent Duality of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, holds a position of distinction in medicinal chemistry, often referred to as a "privileged scaffold."[1][2] Its unique physicochemical properties—including metabolic stability and the ability to act as a versatile pharmacophore—have led to its incorporation into a multitude of blockbuster drugs.[3][4][5] Marketed pharmaceuticals containing the pyrazole nucleus span a wide range of therapeutic areas, from anti-inflammatory agents like Celecoxib and erectile dysfunction treatments like Sildenafil to targeted cancer therapies such as Crizotinib .[4][5][6]
However, the very features that make pyrazoles attractive can also be a source of potential toxicity. The metabolic stability can lead to bioaccumulation, while interactions with off-target proteins can result in unintended physiological effects.[4] A stark reminder of this is Rimonabant , a pyrazole-based anti-obesity drug withdrawn from the market due to severe psychiatric side effects, including depression and anxiety.[7][8] This guide provides a comprehensive framework for evaluating the safety and toxicity profile of novel pyrazole compounds, comparing them with alternatives and detailing the critical experimental workflows necessary for a thorough preclinical assessment.
Comparative Safety Landscape: Pyrazoles vs. Alternative Heterocyclic Scaffolds
While pyrazole is a dominant scaffold, medicinal chemists often consider bioisosteric replacements like imidazoles, triazoles, and oxadiazoles to optimize efficacy and mitigate toxicity. The choice of a heterocyclic core has profound implications for a compound's safety profile.
A prime example is in the field of non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole-containing drug Celecoxib was designed for selective inhibition of cyclooxygenase-2 (COX-2) to reduce the gastrointestinal (GI) side effects associated with non-selective NSAIDs like ibuprofen and naproxen.[9] While GI toxicity is reduced, this selectivity is linked to an increased risk of cardiovascular events, such as heart attack and stroke, particularly at higher doses.[10][11][12] A secondary analysis of the PRECISION trial found that patients using ibuprofen or naproxen had a significantly higher risk of major toxicity (a composite of cardiovascular, GI, and renal events) compared to those using celecoxib, highlighting the trade-offs inherent in scaffold selection and target selectivity.[13]
The toxicity profile is not solely dependent on the core scaffold but is heavily influenced by the substituents attached to it. Structure-activity relationship (SAR) studies are crucial for understanding how molecular modifications impact safety.[14] For pyrazole derivatives, substitutions at different positions on the ring can dramatically alter metabolic pathways, target engagement, and off-target interactions, thereby modulating the overall toxicity.[15][16]
A Framework for Preclinical Safety and Toxicity Assessment
A robust evaluation of a compound's safety profile follows a tiered, logical progression from computational and in vitro models to in vivo studies. This cascade is designed to identify potential liabilities early, conserve resources, and adhere to the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.
Caption: A typical workflow for preclinical toxicity evaluation.
Part 1: Foundational In Vitro Toxicity Screening
In vitro (cell-based) assays are the cornerstone of modern toxicology, offering rapid, cost-effective screening to flag potential liabilities before committing to expensive and ethically sensitive animal studies.[17][18]
Key In Vitro Assays:
-
Cytotoxicity Assays: These are the first line of defense, providing a general measure of a compound's ability to kill cells. Assays like MTT, MTS, or ATP-quantification (e.g., CellTiter-Glo®) are used to determine the IC50 (the concentration at which 50% of cell growth is inhibited). This helps rank compounds and identify those that are broadly cytotoxic versus selectively potent.
-
Genotoxicity Assays: It is critical to assess whether a compound can damage DNA, a potential precursor to cancer. The bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay are standard screens for mutagenicity and clastogenicity, respectively. Preclinical studies for Sildenafil, for instance, showed it was not genotoxic.[19][20]
-
hERG Channel Inhibition Assay: Blockade of the hERG potassium channel in cardiomyocytes can lead to QT interval prolongation, a dangerous form of cardiac arrhythmia. This assay is a mandatory regulatory checkpoint to de-risk compounds for potential cardiotoxicity.
-
Hepatotoxicity Screening: Drug-induced liver injury (DILI) is a major cause of drug failure. Initial screening is often performed using human hepatocyte cell lines (e.g., HepG2) to assess for markers of liver damage, such as elevated liver enzymes (AST/ALT).[21][22]
-
Metabolic Stability Assays: Using liver microsomes or hepatocytes, these assays determine how quickly a compound is metabolized. Poor stability can lead to low exposure, while high stability can lead to accumulation. Critically, this step also allows for metabolite identification, flagging the formation of potentially reactive or toxic byproducts. Some pyrazolones, for example, can form carcinogenic nitrosamines under certain conditions.[23]
Detailed Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the concentration of a pyrazole compound that inhibits cell viability by 50% (IC50) in a selected cell line (e.g., HepG2 for liver toxicity screening).
Causality Behind Choices:
-
Cell Line: HepG2 is chosen as it is a human liver carcinoma cell line that retains many of the metabolic functions of primary hepatocytes, making it a relevant model for initial DILI screening.
-
MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole reduced to purple formazan in the mitochondria of living cells. The amount of formazan produced is directly proportional to the number of viable cells. This provides a robust, colorimetric readout of cell health.
-
Controls: A vehicle control (e.g., 0.1% DMSO) establishes the baseline for 100% cell viability. A positive control (e.g., Doxorubicin) validates that the assay can detect cytotoxic effects.
Step-by-Step Methodology:
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
Compound Preparation: Prepare a 2X serial dilution of the pyrazole test compound in serum-free medium. The concentration range should span several orders of magnitude (e.g., from 100 µM down to 1 nM) to capture the full dose-response curve.
-
Cell Treatment: After 24 hours, remove the growth medium from the cells and replace it with 100 µL of the prepared compound dilutions (including vehicle and positive controls). Incubate for a defined period (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data on a dose-response curve and use non-linear regression to determine the IC50 value.
Part 2: Definitive In Vivo Toxicity Studies
If a compound demonstrates a promising in vitro profile, it progresses to in vivo (animal) testing to understand its effects in a whole biological system.[17][24] These studies are governed by strict regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[24]
-
Acute Oral Toxicity: This is often the first in vivo study, designed to determine the short-term effects of a single, high dose of the compound.[25][26] It helps establish the median lethal dose (LD50) and informs dose selection for longer studies.[16][26]
-
Repeat-Dose Toxicity Studies: These studies (typically 28 or 90 days in rodents) are critical for identifying target organ toxicity and establishing the No-Observed-Adverse-Effect Level (NOAEL).[26] Animals are dosed daily, and extensive analysis—including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of all major organs—is performed.
-
Safety Pharmacology: This specialized set of studies investigates the effects of the compound on vital functions, including the cardiovascular, central nervous, and respiratory systems, to identify potential life-threatening side effects that might not be captured in general toxicology studies.
Structure-Toxicity Relationships and Case Studies of Marketed Pyrazoles
The ultimate goal of toxicology is not just to test but to understand and predict. By correlating structural features with toxicological outcomes, chemists can design safer molecules.
Caption: Key positions on the pyrazole ring for modification.
| Drug Name | Primary Indication | Common Adverse Effects | Serious Adverse Effects / Boxed Warnings |
| Celecoxib | Anti-inflammatory (NSAID) | Dyspepsia, diarrhea, abdominal pain, nausea.[10] | Cardiovascular Risk: Increased risk of myocardial infarction and stroke.[10][11] GI Risk: Bleeding, ulceration, and perforation of the stomach or intestines.[10][21] |
| Sildenafil | Erectile Dysfunction, PAH | Headache, flushing, dyspepsia, rhinitis, visual disturbances.[27][28] | Rare cases of sudden hearing or vision loss.[27] Cardiovascular events in patients with pre-existing heart conditions.[29] |
| Rimonabant | Anti-obesity (Withdrawn) | Nausea, dizziness, anxiety, insomnia, diarrhea.[7][30][31] | Psychiatric Effects: Severe depression and suicidal ideation, leading to market withdrawal.[8][30] |
Case Study Insights:
-
Celecoxib: The toxicity of Celecoxib is intrinsically linked to its mechanism of action. The cardiovascular risk highlights the importance of assessing not just the primary target but the physiological consequences of its modulation. Its sulfonamide moiety can also cause allergic reactions in susceptible individuals.[11]
-
Rimonabant: This case underscores the critical need for CNS safety assessment. The psychiatric side effects were a direct result of its mechanism (CB1 receptor antagonism in the brain) and were not predicted by standard, non-CNS focused preclinical toxicology packages of the time.[7][8]
-
Sildenafil: Sildenafil generally has a favorable safety profile, confirmed over many years of clinical use.[19][28] Its preclinical data accurately predicted a low risk of systemic toxicity.[19][20] The main safety concerns relate to its vasodilatory mechanism of action, requiring caution in patients with cardiovascular disease.[29]
Conclusion and Future Perspectives
The pyrazole scaffold will undoubtedly remain a cornerstone of medicinal chemistry due to its proven success. However, its "privileged" status does not grant it immunity from safety and toxicity concerns. A successful drug development program hinges on a deep, early, and integrated understanding of a compound's potential liabilities.
The framework presented here—combining mechanistic understanding, comparative analysis, and a tiered experimental approach—provides a robust pathway for evaluating novel pyrazole compounds. The future of toxicology will increasingly leverage in silico predictive models and complex in vitro systems (e.g., organ-on-a-chip) to improve human-relevant predictions and further reduce reliance on animal testing.[24][32] For the medicinal chemist and drug development professional, a proactive and comprehensive safety assessment is not merely a regulatory hurdle but a fundamental component of designing safer, more effective medicines.
References
- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs-Recent Syntheses and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 8. The psychiatric side-effects of rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. Summary Safety Review - Celecoxib - Assessing the Risk of Serious Heart and Stroke Side Effects at High Doses Relative to Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - Canada.ca [canada.ca]
- 13. The Risk of Major NSAID Toxicity with Celecoxib, Ibuprofen, or Naproxen: A Secondary Analysis of the PRECISION Trial. [sonar.ch]
- 14. The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemsafetypro.com [chemsafetypro.com]
- 18. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Preclinical safety profile of sildenafil | Semantic Scholar [semanticscholar.org]
- 21. Celecoxib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Chronic toxicity of pyrazolones: the problem of nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. contractlaboratory.com [contractlaboratory.com]
- 25. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Long-term safety and effectiveness of sildenafil citrate in men with erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Sildenafil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 30. What are the side effects of Rimonabant? [synapse.patsnap.com]
- 31. ahajournals.org [ahajournals.org]
- 32. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
Executive Summary: Beyond the Product
As researchers dedicated to advancing drug development, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide. While a specific Safety Data Sheet (SDS) for this compound is not broadly available, its chemical structure—containing both a pyrazole ring and a critical acetohydrazide functional group—dictates a cautious and informed approach.
The procedures outlined here are synthesized from established protocols for hydrazide compounds, which are recognized by regulatory bodies like the Environmental Protection Agency (EPA) as hazardous waste.[1][2] This document is designed to empower you, my fellow scientists, with the knowledge to not only follow procedures but to understand the chemical principles that make them necessary, ensuring the safety of our personnel and the protection of our environment.
Hazard Assessment: Understanding the 'Why'
The primary driver for the stringent disposal protocols for this compound is the acetohydrazide moiety (-CONHNH₂) . This functional group places the molecule in the broader class of hydrazines.
-
Chemical Reactivity: Hydrazines are potent reducing agents and can react vigorously, and sometimes explosively, with oxidizing agents.[3] Improper storage or mixing with incompatible chemicals, such as peroxides or strong acids, presents a significant safety risk.
-
Toxicological Profile: Hydrazine and many of its derivatives are classified as toxic and are suspected carcinogens.[1] The NIOSH Pocket Guide to Chemical Hazards provides extensive information on the dangers of related compounds, reinforcing the need for caution.[4][5][6]
-
Environmental Hazard: Hydrazine-containing wastes are toxic to aquatic life and must be prevented from entering sewer systems or waterways.[3][7]
The pyrazole core, while generally more stable, contributes to the overall chemical properties of the molecule. However, it is the hydrazide group that is the primary focus of our risk mitigation and disposal strategy.
Core Disposal Principles: A Self-Validating System
Before addressing specific waste streams, every laboratory's disposal plan must be built on three foundational pillars. The overriding principle is that no experiment should begin without a clear plan for the disposal of all potential waste streams.[8]
-
Segregation is Paramount: At the point of generation, waste must be meticulously segregated. Never mix this compound waste with other chemical waste streams unless it is part of a specific, validated neutralization protocol.
-
Labeling and Containment: All hazardous waste containers must be clearly and accurately labeled. Per EPA and OSHA guidelines, the label must include the words "Hazardous Waste" and a clear description of the contents.[2] Containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.
-
Institutional Compliance: Always operate within the framework of your institution's Environmental Health & Safety (EHS) department. The final authority on waste collection and disposal rests with them. These guidelines are designed to prepare your waste for EHS collection in a safe and compliant manner.
Visualized Disposal Workflow
The following diagram outlines the decision-making process for handling waste generated from work with this compound.
Caption: Decision workflow for proper waste segregation and disposal.
Step-by-Step Disposal Protocols
Protocol for Unused or Expired Solid Compound
-
Do NOT attempt to neutralize the pure, solid compound. This can lead to an uncontrolled exothermic reaction.
-
Containerize: Place the original container, or the material in a new, compatible container, into a larger, sealable waste container (e.g., a screw-top pail).
-
Label: Affix a "Hazardous Waste" label. Clearly write "Waste this compound" and any other required information.
-
Store: Place the container in your lab's designated Satellite Accumulation Area (SAA).
-
Arrange Pickup: Contact your institution's EHS department for disposal.
Protocol for Contaminated Solid Laboratory Waste
This category includes items such as gloves, weigh boats, pipette tips, and contaminated glassware.
-
Segregate: Collect all solid waste contaminated with the compound in a dedicated, lined container within the fume hood where the work is being performed.
-
Containerize: Once work is complete, seal the liner bag and place it into a larger, puncture-resistant "Solid Hazardous Waste" container (e.g., a labeled fiber drum or plastic pail).
-
Label and Store: Ensure the container is properly labeled and stored in the SAA.
-
Glassware: Heavily contaminated glassware should be disposed of as solid waste. Lightly contaminated glassware can be decontaminated by rinsing three times with a suitable solvent (e.g., methanol or ethanol). The resulting rinsate is a hazardous aqueous/organic waste and must be disposed of according to Protocol 5.3.
Protocol for Aqueous Waste Solutions (Chemical Neutralization)
This is the most critical protocol. It involves the chemical oxidation of the hydrazide functional group to less harmful byproducts like nitrogen gas and water.[3][9][10] This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Dilution is Key: Ensure the concentration of the hydrazide compound in the aqueous waste is below 5%. If it is higher, dilute it with water in a suitable container. This is crucial to control the reaction rate and heat generation.[3]
-
Prepare for Reaction: Place the beaker or flask containing the dilute hydrazide waste in a secondary container (e.g., a plastic tub) to contain any potential spills. Use a magnetic stirrer to ensure even mixing.
-
Oxidant Addition (Choose one method):
-
Method A: Sodium Hypochlorite (Bleach):
-
Slowly, and in small portions, add a 5% sodium hypochlorite solution (household bleach) to the stirring hydrazide solution. The reaction produces nitrogen gas, water, and sodium chloride.[3]
-
A general rule is to add approximately 2 molar equivalents of hypochlorite for every mole of hydrazide. An excess is recommended to ensure complete destruction.
-
-
Method B: Hydrogen Peroxide:
-
-
Monitor and Verify: Observe the reaction. Gentle bubbling (nitrogen evolution) is expected. Continue stirring for at least 2 hours after the final addition of the oxidant to ensure the reaction is complete.
-
Final Containerization: The treated solution is still considered hazardous waste. Pour the neutralized solution into a designated "Aqueous Hazardous Waste" container.
-
Label and Store: Label the container with all components (e.g., "Treated this compound waste in water, neutralized with sodium hypochlorite"). Store in the SAA for EHS pickup.
Data Summary Table
| Parameter | Specification | Rationale / Source |
| Required PPE | Nitrile gloves, safety glasses with side shields, flame-retardant lab coat. | Standard practice for handling hazardous chemicals.[11][12] |
| Waste Container Type | Solid: HDPE Pail or UN-rated fiber drum. Aqueous: HDPE carboy. | Chemical compatibility and regulatory compliance.[13] |
| Aqueous Treatment | < 5% | To control the exothermic nature of the oxidation reaction.[3] |
| Oxidizing Agent | Sodium Hypochlorite (~5%) or Hydrogen Peroxide (~3%) with Cu(II) catalyst. | Proven effective agents for destroying the hydrazide functional group.[1][3][10] |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA). | EPA requirement for hazardous waste generators.[14] |
References
- 1. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. needle.tube [needle.tube]
- 3. arxada.com [arxada.com]
- 4. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. labelmaster.com [labelmaster.com]
- 6. restoredcdc.org [restoredcdc.org]
- 7. Hydrazine (HSG 56, 1991) [inchem.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. JPH05115885A - Treatment of hydrazine-containing waste water - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. MedicalLab Management Magazine [medlabmag.com]
Navigating the Safe Handling of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide, a compound of interest with a nuanced safety profile. By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your preferred resource, fostering a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard Landscape: A Proactive Approach to Safety
The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[2] Ingestion is also a potential route of exposure. Symptoms of contact may include skin inflammation, characterized by itching, scaling, reddening, or blistering.[2]
Core Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system, where each step logically builds upon the last to ensure a holistic safety net.
Engineering Controls: The First Line of Defense
Your primary barrier against exposure is not personal protective equipment (PPE), but robust engineering controls.
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[7] This is critical to minimize the inhalation of airborne particles and vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[8]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[6][8] Their proximity is crucial in the event of an accidental splash.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final, but critical, layer of protection. The selection of appropriate PPE should be based on a thorough risk assessment.
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EU EN166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[2][6][8][9] | Protects against accidental splashes of the compound in solid or solution form, which can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[7] Butyl rubber is also a good option for handling hydrazine compounds.[10] | Prevents skin contact, which can lead to irritation.[1][2] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat is required.[9] For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or coveralls should be considered.[10][11] | Protects the skin and personal clothing from contamination. Lab coats should be buttoned completely. |
| Respiratory Protection | A NIOSH- or CEN-certified respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient or during emergency situations.[2][8] | This is a secondary line of defense against inhalation, which is a primary exposure route.[2] |
Handling and Storage: Maintaining Compound Integrity and Safety
-
Handling: Avoid the formation of dust when handling the solid compound.[3][8] Use with adequate ventilation at all times.[12] Wash hands thoroughly after handling.[8][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][8]
Spill Management and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[12] For a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.[3][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.[13]
-
Disposal: Dispose of the waste through your institution's EHS department in accordance with all local, state, and federal regulations.[2][6][12] Do not dispose of it down the drain or in the regular trash.[13]
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance overview of the critical steps, the following workflow diagram has been developed.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research. This proactive and informed approach to laboratory safety is the cornerstone of innovative and responsible scientific discovery.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. arxada.com [arxada.com]
- 11. pharmtech.com [pharmtech.com]
- 12. aksci.com [aksci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
